4-Chloro-3-sulfamoylbenzoyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-3-sulfamoylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYSJFKWFQZRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990290 | |
| Record name | 4-Chloro-3-sulfamoylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70049-77-3 | |
| Record name | 3-(Aminosulfonyl)-4-chlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70049-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Aminosulfonyl)-4-chlorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070049773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-sulfamoylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminosulphonyl)-4-chlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(AMINOSULFONYL)-4-CHLOROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75ABC43Q8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-sulfamoylbenzoyl chloride: Physical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-sulfamoylbenzoyl chloride is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of blockbuster diuretic drugs, most notably Indapamide.[1][2] Understanding its physical and chemical properties is paramount for optimizing reaction conditions, ensuring safety, and achieving high yields of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while these values are widely cited in chemical databases and by suppliers, detailed experimental protocols for their determination are not always publicly available. The methodologies would, however, follow standard laboratory practices for determining the physical properties of crystalline organic compounds, particularly acyl chlorides which are known for their reactivity.[3][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂NO₃S | [2] |
| Molecular Weight | 254.09 g/mol | [2] |
| Appearance | Colorless to off-white crystalline solid | [4] |
| Melting Point | 158-160 °C | [2][6] |
| Boiling Point | 424.6 °C at 760 mmHg | [2][6] |
| Density | 1.621 g/cm³ | [2][6] |
| Solubility | Reacts with water. Soluble in aprotic organic solvents. | [3][5] |
| Stability | Moisture sensitive; hydrolyzes to the corresponding carboxylic acid. | [3] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of 4-chloro-3-sulfamoylbenzoic acid using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[7][8][9] This reaction is a standard method for converting carboxylic acids to acyl chlorides.
Materials:
-
4-chloro-3-sulfamoylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
An inert solvent (e.g., toluene)
-
Reaction vessel with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts)
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution, add 4-chloro-3-sulfamoylbenzoic acid.
-
Addition of Thionyl Chloride: Under a fume hood, carefully add an excess of thionyl chloride to the reaction vessel. A typical molar ratio of thionyl chloride to the carboxylic acid is around 2:1 to ensure complete conversion.[7]
-
Heating and Reflux: Heat the reaction mixture to reflux, typically around 70-80°C, and maintain this temperature with constant stirring.[7] The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is generally complete within a few hours.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.
-
Isolation of the Product: The crude this compound, often a solid at room temperature, can be purified by recrystallization from a suitable inert solvent like toluene.[7]
-
Drying: The purified crystals should be dried under vacuum to remove any residual solvent.
Synthesis Workflow Diagram
The following diagram illustrates the synthesis of this compound from its precursor, 4-chloro-3-sulfamoylbenzoic acid.
Caption: Synthesis of this compound.
Reactivity and Application in Drug Synthesis
The high reactivity of the acyl chloride functional group makes this compound an excellent electrophile for nucleophilic acyl substitution reactions.[3] Its primary application is in the synthesis of Indapamide, where it reacts with 1-amino-2-methylindoline to form the final amide bond.[1][10]
Logical Relationship: Synthesis of Indapamide
The following diagram illustrates the key step in the synthesis of Indapamide involving this compound.
Caption: Synthesis of Indapamide.
Conclusion
This compound is a critical intermediate in pharmaceutical synthesis, with a well-defined set of physical properties. Its synthesis from 4-chloro-3-sulfamoylbenzoic acid is a straightforward and high-yielding process. A thorough understanding of its properties, synthesis, and reactivity is essential for professionals involved in the development and manufacturing of drugs like Indapamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 70049-77-3,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. researchgate.net [researchgate.net]
- 10. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
4-Chloro-3-sulfamoylbenzoyl chloride chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-sulfamoylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals.[1] The document covers its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Structure and IUPAC Name
This compound is an organic compound characterized by a benzene ring substituted with a chlorine atom at the 4-position, a sulfamoyl group at the 3-position, and a benzoyl chloride functional group.[1]
IUPAC Name: 3-(Aminosulfonyl)-4-chlorobenzoyl chloride[2][3]
Chemical Structure:
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO₃S | [1][4][5] |
| Molecular Weight | 254.09 g/mol | [1][6] |
| CAS Number | 70049-77-3 | [1][5][7] |
| Melting Point | 158-160 °C | [1][3][4] |
| Boiling Point | 424.6 °C at 760 mmHg | [1][4][8] |
| Density | 1.621 g/cm³ | [1][7][8] |
| Flash Point | 210.6 °C | [1][3][4] |
| Vapor Pressure | 2.04E-07 mmHg at 25°C | [1] |
| Refractive Index | 1.599 | [1][3][4] |
| Solubility | Slightly soluble in Acetonitrile and DMSO | [1][7] |
| Storage Temperature | Refrigerator, under inert atmosphere | [1][7] |
| Stability | Moisture Sensitive | [1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with p-chlorobenzoic acid.[8] The primary stages involve chlorosulfonation, amination, and finally, acylation to yield the desired product.[8][9]
Step 1: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid [8][9]
-
In a suitable reactor, add chlorosulfonic acid.[9]
-
Gradually add p-chlorobenzoic acid to the reactor while maintaining the temperature below 40°C.[9]
-
After the addition is complete, heat the mixture to 130°C and maintain this temperature for approximately 4 hours.[8][9]
-
Pour the mixture into a mixture of ice and water to precipitate the product.[8][9]
-
Filter the crude product and wash with cold water to remove residual chlorosulfonic acid.[9]
-
Dry the resulting white solid, 4-chloro-3-(chlorosulfonyl)benzoic acid, under a vacuum.[8]
Step 2: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid [8][9]
-
In a separate reactor, add concentrated ammonia water and cool to below 5°C.[8]
-
Slowly add the dried 4-chloro-3-(chlorosulfonyl)benzoic acid from the previous step, ensuring the temperature does not exceed 30°C.[8][9]
-
Heat the mixture to 60°C and add activated carbon for decolorization, stirring for 30 minutes.[8][9]
-
Cool the mixture and filter to remove the activated carbon.[8][9]
-
Adjust the pH of the filtrate to 2 with hydrochloric acid to precipitate a white solid.[8][9]
-
Filter and dry the solid to obtain 4-chloro-3-sulfamoylbenzoic acid.[8]
Step 3: Synthesis of this compound [8]
-
In a reactor, add thionyl chloride and 4-chloro-3-sulfamoylbenzoic acid.[8] The optimal molar ratio of 4-chloro-3-sulfamoylbenzoic acid to thionyl chloride is 1:20.[8]
-
Heat the mixture to approximately 75-78°C and reflux for about 4 hours.[8]
-
After the reaction is complete, remove the excess thionyl chloride by distillation.[8]
-
Cool the mixture to room temperature and add toluene.[8]
-
Stir for 1 hour, then filter and dry the resulting white solid to obtain this compound.[8] The yield under these conditions is reported to be 97.81% with a purity of 95.79%.[8]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis pathway of this compound.
Applications
This compound is a crucial intermediate in the pharmaceutical industry.[1] It is notably used in the synthesis of Indapamide, a diuretic and antihypertensive drug used to treat high blood pressure.[1][6][7] Its role facilitates the development of essential medications for managing hypertension and related cardiovascular conditions.[1]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 70049-77-3 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 7. This compound | 70049-77-3 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Chloro-3-sulfamoylbenzoyl chloride (CAS 70049-77-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-sulfamoylbenzoyl chloride, a key intermediate in the pharmaceutical industry. This document details its physicochemical properties, synthesis and purification protocols, reactivity, applications, and safety information.
Physicochemical Properties
This compound is an organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals.[1] Its chemical structure features a benzene ring substituted with a chlorine atom, a sulfamoyl group, and a benzoyl chloride functional group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 70049-77-3 | [2] |
| Molecular Formula | C₇H₅Cl₂NO₃S | [3] |
| Molecular Weight | 254.09 g/mol | [3] |
| Melting Point | 158-160 °C | [3][4] |
| Boiling Point | 424.6 °C at 760 mmHg | [3][4] |
| Density | 1.621 g/cm³ | [3] |
| Flash Point | 210.6 °C | [3] |
| Solubility | Slightly soluble in acetonitrile and DMSO. | [3] |
| Stability | Moisture sensitive. | [3] |
| Appearance | White solid. | [5] |
| Storage | Hygroscopic, store in a refrigerator under an inert atmosphere. | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a multi-step process starting from p-chlorobenzoic acid.[5]
Step 1: Chlorosulfonation of p-Chlorobenzoic Acid
This step involves the reaction of p-chlorobenzoic acid with chlorosulfonic acid to yield 4-chloro-3-(chlorosulfonyl)benzoic acid.[1][5]
-
Materials: p-Chlorobenzoic acid, chlorosulfonic acid.
-
Procedure:
-
In a suitable reactor, add chlorosulfonic acid.
-
Gradually add p-chlorobenzoic acid while maintaining the temperature below 40°C.[1]
-
After the addition is complete, slowly heat the mixture to 130°C and maintain this temperature for several hours.[1]
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water to precipitate the product.[1]
-
Filter the crude 4-chloro-3-(chlorosulfonyl)benzoic acid and wash it with cold water.[1]
-
Step 2: Amination of 4-Chloro-3-(chlorosulfonyl)benzoic Acid
The intermediate from Step 1 is then reacted with ammonia to form 4-chloro-3-sulfamoylbenzoic acid.[1][5]
-
Materials: 4-Chloro-3-(chlorosulfonyl)benzoic acid, concentrated ammonia water, activated carbon, hydrochloric acid.
-
Procedure:
-
Suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid in concentrated ammonia water at a temperature below 30°C.[1]
-
Stir the mixture for several hours at 30°C.[1]
-
Heat the mixture to 60°C and add activated carbon for decolorization, stirring for 30 minutes.[1]
-
Cool the mixture and filter to remove the activated carbon.[1]
-
Acidify the filtrate with hydrochloric acid to a pH of 2 to precipitate the 4-chloro-3-sulfamoylbenzoic acid as a white solid.[1]
-
Filter and dry the product.[1]
-
Step 3: Acyl Chlorination of 4-Chloro-3-sulfamoylbenzoic Acid
The final step is the conversion of the carboxylic acid to the acyl chloride.[5]
-
Materials: 4-Chloro-3-sulfamoylbenzoic acid, thionyl chloride, toluene.
-
Procedure:
-
In a reactor, add 4-chloro-3-sulfamoylbenzoic acid and thionyl chloride.[5]
-
Heat the mixture to approximately 75-78°C and reflux for several hours.[5]
-
After the reaction is complete, distill off the excess thionyl chloride.[5]
-
Cool the residue to room temperature and add toluene.[5]
-
Stir for one hour, then filter and dry the product to obtain this compound.[5]
-
Caption: Synthesis of this compound.
Purification
The crude this compound can be purified by recrystallization. While specific solvent systems for the final product are not extensively detailed in the literature, a common practice for the precursor, 4-chloro-3-sulfamoylbenzoic acid, is recrystallization from water or an ethanol-water mixture.[1] For the final acyl chloride, which is moisture-sensitive, anhydrous solvents such as toluene or hexane mixtures would be more appropriate.
-
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot, anhydrous solvent.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration in a dry environment (e.g., under a stream of inert gas).
-
Wash the crystals with a small amount of the cold, anhydrous solvent.
-
Dry the crystals under vacuum.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for assessing the purity of this compound and its precursors.
-
Typical Conditions for the Precursor (4-Chloro-3-sulfamoylbenzoic Acid):
-
Column: C18 reversed-phase column (e.g., Inertsil ODS-3V, 250 cm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.5) and an organic solvent like acetonitrile.[6][7]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection: UV detection at a suitable wavelength.
-
Spectroscopic Methods
-
¹H NMR: Aromatic protons would appear in the downfield region (typically 7-9 ppm). The sulfamoyl protons (-SO₂NH₂) would likely appear as a broad singlet.
-
¹³C NMR: Aromatic carbons would be observed in the 120-150 ppm range. The carbonyl carbon of the acyl chloride would be significantly downfield (typically >160 ppm).
-
Infrared (IR) Spectroscopy: Characteristic peaks would include the N-H stretching of the sulfonamide, S=O stretching, and a strong C=O stretching for the acyl chloride (typically around 1770-1800 cm⁻¹).[8]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Cl and COCl.
Reactivity and Applications
The primary reactivity of this compound is centered on the electrophilic carbonyl carbon of the acyl chloride group.[9] This makes it highly susceptible to nucleophilic attack.[9]
-
Reaction with Amines: It readily reacts with primary and secondary amines to form amides.[10] This is the key reaction in its most significant application.
-
Reaction with Alcohols: It reacts with alcohols to form esters.
-
Hydrolysis: Due to its high reactivity, it is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid (4-chloro-3-sulfamoylbenzoic acid).[8]
The most prominent application of this compound is as a key intermediate in the synthesis of the diuretic and antihypertensive drug, indapamide .[11][12]
Synthesis of Indapamide
Indapamide is synthesized by reacting this compound with 1-amino-2-methylindoline.[12]
-
Procedure Overview:
-
1-amino-2-methylindoline hydrochloride is dissolved in a solvent like tetrahydrofuran.[12]
-
A base, such as triethylamine, is added to neutralize the hydrochloride salt.[12]
-
A solution of this compound in the same solvent is added dropwise.[12]
-
The reaction mixture is stirred for several hours at room temperature.[12]
-
The resulting crude indapamide is then purified, often by recrystallization from a solvent system like isopropanol-water or ethanol.[13][14]
-
Mechanism of Action of Indapamide
Indapamide, the product derived from this compound, exerts its therapeutic effects primarily through two mechanisms.[15][16]
-
Diuretic Effect: Indapamide inhibits the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the kidney.[15][17] This reduces the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis).[15]
-
Vasodilatory Effect: Indapamide also has a direct effect on the smooth muscle of blood vessels, causing them to relax.[15] This vasodilation is thought to involve the modulation of calcium ion channels.[15][18]
Caption: Dual mechanism of action of indapamide.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Skin Sensitization | H317: May cause an allergic skin reaction. |
| Serious Eye Damage | H318: Causes serious eye damage. |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. |
Reference(s):[4]
Precautionary Statements:
-
Prevention:
-
Response:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
-
Handling and Storage:
-
Handle in a well-ventilated area.[4]
-
Avoid contact with skin and eyes.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Due to its moisture sensitivity, it should be stored under an inert atmosphere.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 13. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 15. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 16. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
Synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride from p-chlorobenzoic acid
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-3-sulfamoylbenzoyl chloride, a key intermediate in the pharmaceutical industry, starting from p-chlorobenzoic acid. This document details the synthetic pathway, including in-depth experimental protocols for each reaction step: chlorosulfonation, amidation, and the final conversion to the acid chloride. Quantitative data, including physicochemical properties and reaction parameters, are summarized in tabular format for clarity. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably diuretics like indapamide.[1][2] The structural features of this molecule, a chlorinated benzene ring with sulfamoyl and benzoyl chloride moieties, make it a versatile reagent in medicinal chemistry. The synthesis commences with the readily available starting material, p-chlorobenzoic acid, and proceeds through a three-step reaction sequence. This guide delineates the established methodologies for this synthesis, providing detailed experimental procedures and critical process parameters to ensure reproducibility and high yield.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the starting material, intermediates, and the final product is essential for successful synthesis and purification.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| p-Chlorobenzoic Acid | ClC₆H₄COOH | C₇H₅ClO₂ | 156.57 | 238-241 | White to off-white powder | 74-11-3 |
| 4-Chloro-3-(chlorosulfonyl)benzoic acid | ClC₆H₃(SO₂Cl)COOH | C₇H₄Cl₂O₄S | 255.08 | Not reported | - | Not assigned |
| 4-Chloro-3-sulfamoylbenzoic Acid | ClC₆H₃(SO₂NH₂)COOH | C₇H₆ClNO₄S | 235.64 | 256-263 | White crystals or powder | 1205-30-7[3] |
| This compound | ClC₆H₃(SO₂NH₂)COCl | C₇H₅Cl₂NO₃S | 254.09 | 158-160 | White solid | 70049-77-3[1][2] |
Synthetic Pathway
The synthesis of this compound from p-chlorobenzoic acid is a three-step process as illustrated in the following diagram.
Caption: Overall synthetic route from p-chlorobenzoic acid.
Experimental Protocols
Detailed methodologies for each synthetic step are provided below.
Step 1: Chlorosulfonation of p-Chlorobenzoic Acid
This initial step introduces the sulfonyl chloride group onto the aromatic ring of p-chlorobenzoic acid.
Reaction: p-Chlorobenzoic Acid → 4-Chloro-3-(chlorosulfonyl)benzoic acid
Experimental Workflow:
Caption: Workflow for the chlorosulfonation of p-chlorobenzoic acid.
Detailed Protocol:
-
Into a suitable reactor equipped with a stirrer and a thermometer, carefully charge chlorosulfonic acid.
-
While stirring, gradually add p-chlorobenzoic acid to the reactor. The temperature of the reaction mixture should be maintained below 40°C during the addition, using external cooling if necessary.[4]
-
After the complete addition of p-chlorobenzoic acid, slowly heat the mixture to 130°C.[4]
-
Maintain the reaction temperature at 130°C for several hours to ensure the completion of the reaction.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto a mixture of ice and water to precipitate the product.[4]
-
Filter the resulting precipitate, which is the crude 4-chloro-3-(chlorosulfonyl)benzoic acid.
-
Wash the crude product with cold water to remove any residual chlorosulfonic acid.[4]
-
Dry the product under vacuum.
Step 2: Amidation of 4-Chloro-3-(chlorosulfonyl)benzoic acid
The sulfonyl chloride intermediate is converted to the corresponding sulfonamide in this step.
Reaction: 4-Chloro-3-(chlorosulfonyl)benzoic acid → 4-Chloro-3-sulfamoylbenzoic Acid
Experimental Workflow:
Caption: Workflow for the amidation reaction.
Detailed Protocol:
-
Suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid from the previous step in a reactor containing concentrated ammonia water. The temperature should be kept below 30°C.[4]
-
Stir the mixture at 30°C for several hours.[4]
-
Heat the reaction mixture to 60°C and add activated carbon for decolorization. Stir for 30 minutes.[4]
-
Cool the mixture and filter to remove the activated carbon.[4]
-
Acidify the filtrate with hydrochloric acid to a pH of 2. This will cause the precipitation of the product.[4]
-
Filter the white solid, which is 4-chloro-3-sulfamoylbenzoic acid.
-
Wash the product with water and dry it. Further purification can be achieved by recrystallization from a water or ethanol-water mixture.[4]
Step 3: Conversion to this compound
The final step involves the conversion of the carboxylic acid group to an acid chloride.
Reaction: 4-Chloro-3-sulfamoylbenzoic Acid → this compound
Experimental Workflow:
Caption: Workflow for the formation of the acid chloride.
Detailed Protocol:
-
In a reactor equipped for reflux and distillation, add 4-chloro-3-sulfamoylbenzoic acid and an excess of thionyl chloride.[5] A molar ratio of 1:20 (acid to thionyl chloride) has been reported to give high yields.[5]
-
Heat the mixture to reflux, approximately 75-78°C, and maintain the reflux with stirring for several hours (e.g., 4 hours).[5]
-
After the reaction is complete, remove the excess thionyl chloride by distillation.[5]
-
Cool the reaction mixture to room temperature.
-
Add an appropriate amount of toluene to the reactor and stir for about an hour.[5]
-
Filter the resulting white solid and dry it to obtain this compound.[5] The purity can be analyzed by HPLC.[5]
Quantitative Data Summary
| Step | Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Purity (%) |
| 1. Chlorosulfonation | p-Chlorobenzoic acid | Chlorosulfonic acid | 130°C, several hours | 4-Chloro-3-(chlorosulfonyl)benzoic acid | Not explicitly stated | - |
| 2. Amidation | 4-Chloro-3-(chlorosulfonyl)benzoic acid | Concentrated ammonia | 30°C, several hours | 4-Chloro-3-sulfamoylbenzoic Acid | Not explicitly stated | - |
| 3. Acyl Chlorination | 4-Chloro-3-sulfamoylbenzoic Acid | Thionyl chloride | Reflux (~78°C), 4 hours | This compound | 97.81 | 95.79[5] |
Conclusion
This technical guide has outlined a reliable and detailed synthetic route for the preparation of this compound from p-chlorobenzoic acid. The provided experimental protocols, quantitative data, and visual workflows offer a comprehensive resource for researchers and professionals in the field of pharmaceutical development. Adherence to the described methodologies and reaction parameters is crucial for achieving high yields and purity of the final product. Further optimization of reaction conditions and purification techniques may lead to improved efficiency and product quality.
References
An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-3-sulfamoylbenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action of derivatives synthesized from 4-chloro-3-sulfamoylbenzoyl chloride. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, primarily as carbonic anhydrase inhibitors, inhibitors of the Na⁺-K⁺-2Cl⁻ symporter (NKCC2), and modulators of purinergic signaling through the inhibition of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). This document details the underlying signaling pathways, presents quantitative inhibitory data, and provides detailed experimental protocols for the characterization of these derivatives.
Core Mechanisms of Action
Derivatives of this compound are versatile molecules that can be tailored to target several key physiological pathways. The primary mechanisms of action explored in this guide are:
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a well-established pharmacophore for potent inhibition of carbonic anhydrases, a family of metalloenzymes crucial for pH homeostasis and various physiological processes.[1]
-
Na⁺-K⁺-2Cl⁻ Symporter (NKCC2) Inhibition: Structurally related to loop diuretics like furosemide, these derivatives can inhibit the NKCC2 in the thick ascending limb of the loop of Henle, leading to a potent diuretic effect.[1]
-
Ecto-nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition: Certain derivatives have been shown to inhibit NTPDases, enzymes that metabolize extracellular nucleotides like ATP and ADP, thereby modulating purinergic signaling.
Carbonic Anhydrase (CA) Inhibition
The sulfonamide group of these derivatives is key to their potent inhibition of carbonic anhydrase isoenzymes.[2] This inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[2]
Signaling Pathway and Mechanism of Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Sulfonamide inhibitors, including derivatives of this compound, bind to the zinc ion in the active site of the enzyme, preventing the binding of a water molecule and thereby inhibiting the catalytic activity.
Mechanism of Carbonic Anhydrase inhibition by sulfonamides.
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory potency of various 4-chloro-3-sulfamoylbenzamide derivatives against different human carbonic anhydrase (hCA) isoforms is summarized below. Lower Kᵢ values indicate higher potency.
| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 74 | 2.5 | 25 |
| 4-chloro-3-sulfamoyl-N-(propargyl)benzamide | 85.3 | 8.9 | - | 7.8 | 9.2 |
| 4-chloro-3-sulfamoyl-N-(valyl)benzamide | 62.1 | 7.5 | - | 6.1 | 7.9 |
| 4-chloro-3-sulfamoyl-N-(aspartyl)benzamide | 57.8 | 6.3 | - | 5.4 | 6.8 |
| 4-chloro-3-sulfamoyl-N-(alanyl)benzamide | 73.4 | 8.1 | - | 7.2 | 8.5 |
| N-(4-sulfamoylphenyl)benzamide | 334 | 12.7 | - | 10.3 | 11.6 |
Data synthesized from multiple sources.[3][4] "-" indicates data not available.
Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition
This protocol outlines the determination of carbonic anhydrase activity and inhibition using a stopped-flow spectrophotometer to measure the kinetics of CO₂ hydration.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX)
-
Synthesized inhibitor compounds
-
Acetazolamide (standard CA inhibitor)
-
HEPES buffer (pH 7.5)
-
CO₂-saturated water
-
Phenol red indicator (0.2 mM)
-
Na₂SO₄ (for maintaining ionic strength)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄.
-
Prepare a 0.2 mM solution of phenol red in the HEPES buffer.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.
-
Prepare stock solutions of the inhibitor compounds and acetazolamide (e.g., 10 mM in DMSO) and make serial dilutions in the assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
Dilute the CA enzyme to the desired concentration in the assay buffer.
-
Pre-incubate the enzyme solution with various concentrations of the inhibitor (or vehicle control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
-
Kinetic Measurement:
-
Set the stopped-flow spectrophotometer to monitor the absorbance change at 557 nm.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the phenol red indicator.
-
Record the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10-100 seconds. The hydration of CO₂ produces protons, causing a color change in the phenol red indicator, which is monitored by the spectrophotometer.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the initial 5-10% of the reaction curve.
-
Subtract the uncatalyzed rate (measured in the absence of the enzyme) from the observed rates.
-
Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.
-
Na⁺-K⁺-2Cl⁻ Symporter (NKCC2) Inhibition
The structural similarity of certain this compound derivatives to loop diuretics like furosemide suggests their potential to act as inhibitors of the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the kidney.[1]
Signaling Pathway and Mechanism of Action
NKCC2 is located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. It is responsible for the reabsorption of sodium, potassium, and chloride ions from the tubular fluid.[1] Inhibition of NKCC2 by loop diuretic analogs blocks this reabsorption, leading to increased excretion of these ions and water, resulting in diuresis.[1]
Mechanism of action of loop diuretic analogs on the NKCC2 symporter.
Quantitative Data: Diuretic Activity
| Parameter | Control (Normal Saline) | Furosemide (20 mg/kg) | Fold Increase |
| Total Urine Volume (mL/100g over 2h) | ~4.95 | ~9.65 | ~1.95 |
| Peak Urine Excretion Time | N/A | 30 minutes | N/A |
| Urinary Na⁺ Excretion (mEq/L) | Baseline | Significantly Increased | Data Varies |
| Urinary K⁺ Excretion (mEq/L) | Baseline | Significantly Increased | Data Varies |
| Urinary Cl⁻ Excretion (mEq/L) | Baseline | Significantly Increased | Data Varies |
Data synthesized from studies in Sprague-Dawley and Wistar rats.[5]
Experimental Protocol: In Vivo Diuretic Activity Screening in Rats
This protocol describes a method for evaluating the diuretic activity of test compounds in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Metabolic cages
-
Furosemide (positive control)
-
Normal saline (0.9% NaCl)
-
Test compounds (derivatives of this compound)
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats to metabolic cages for at least 3 days before the experiment.
-
Fast the animals overnight (18 hours) with free access to water.
-
-
Hydration and Dosing:
-
Administer a saline load (0.9% NaCl, 5 mL/100g body weight) orally to all animals to ensure a uniform state of hydration.
-
Divide the animals into groups: control (vehicle), positive control (furosemide, e.g., 20 mg/kg), and test groups (various doses of the derivative).
-
Administer the vehicle, furosemide, or test compound intraperitoneally or orally immediately after the saline load.
-
-
Urine Collection:
-
Place the animals back into the metabolic cages.
-
Collect urine at regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly up to 5-6 hours).
-
-
Analysis:
-
Measure the volume of urine collected at each time point.
-
Analyze the urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Interpretation:
-
Calculate the total urine output and electrolyte excretion for each group.
-
Compare the results from the test groups to the control and positive control groups to determine the diuretic activity. A significant increase in urine volume and electrolyte excretion indicates a diuretic effect.
-
Ecto-nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition
Derivatives of this compound have been identified as inhibitors of NTPDases, which are involved in purinergic signaling by hydrolyzing extracellular ATP and ADP. This inhibition can prolong the signaling effects of these nucleotides.
Purinergic Signaling Pathway and NTPDase Function
Extracellular ATP and ADP act as signaling molecules by binding to P2 receptors (P2X and P2Y). NTPDases, along with other ectonucleotidases, terminate this signaling by hydrolyzing ATP and ADP to AMP, which is then converted to adenosine by ecto-5'-nucleotidase (CD73). Adenosine then signals through P1 receptors. Inhibition of NTPDases leads to an accumulation of extracellular ATP and ADP, enhancing P2 receptor signaling.
Role of NTPDase in purinergic signaling and its inhibition.
Quantitative Data: NTPDase Inhibition
The following table summarizes the inhibitory activity (IC₅₀) of representative 4-chloro-3-sulfamoylbenzamide derivatives against various human NTPDase (h-NTPDase) isoforms.
| Compound/Derivative | h-NTPDase1 (IC₅₀, µM) | h-NTPDase2 (IC₅₀, µM) | h-NTPDase3 (IC₅₀, µM) | h-NTPDase8 (IC₅₀, µM) |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | sub-micromolar | - | - |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | sub-micromolar | - | - |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | sub-micromolar | - | - |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | - | 0.28 ± 0.07 |
Data from a study on sulfamoyl benzamide derivatives.[6] "-" indicates data not available or not potent.
Experimental Protocol: Malachite Green Assay for NTPDase Inhibition
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDases.
Materials:
-
Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, 8)
-
Synthesized inhibitor compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 2 mM MgCl₂)
-
ATP solution (substrate)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to room temperature.
-
Prepare a stock solution of ATP in phosphate-free water. The final concentration in the assay should be near the Kₘ of the enzyme.
-
Dissolve inhibitor compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.
-
Prepare the Malachite Green working reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 10 µL of each inhibitor dilution or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of the diluted NTPDase enzyme solution to all wells except for the no-enzyme control wells. Add 20 µL of assay buffer to the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the ATP substrate solution to all wells.
-
Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Color Development and Measurement:
-
Stop the reaction by adding 50 µL of the Malachite Green working reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the phosphate standard.
-
Subtract the average absorbance of the no-enzyme control from all other readings.
-
Determine the amount of phosphate released in each well from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
Synthesis of 4-Chloro-3-sulfamoylbenzamide Derivatives
The following is a general protocol for the synthesis of 4-chloro-3-sulfamoylbenzamide derivatives from 4-chloro-3-sulfamoylbenzoic acid.
General workflow for the synthesis of 4-chloro-3-sulfamoylbenzamide derivatives.
Materials:
-
4-chloro-3-sulfamoylbenzoic acid
-
Desired amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-sulfamoylbenzoic acid (1.0 eq) in a mixture of anhydrous DCM and a small amount of anhydrous DMF.
-
Add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-chloro-3-sulfamoylbenzamide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Biological Activity of 4-Chloro-3-sulfamoylbenzoyl Chloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-sulfamoylbenzoyl chloride and its derivatives represent a significant class of pharmacologically active compounds. Structurally characterized by a benzene ring substituted with a chlorine atom, a sulfamoyl group, and a benzoyl chloride moiety, this scaffold serves as a crucial starting point for the synthesis of a diverse range of therapeutic agents.[1][2] The inherent reactivity of the benzoyl chloride group allows for facile derivatization, leading to the generation of extensive compound libraries for biological screening.[3] The primary biological activities associated with analogs of this compound are potent diuretic effects and the inhibition of carbonic anhydrase enzymes, leading to their investigation in therapeutic areas such as hypertension, glaucoma, edema, epilepsy, and even cancer.[3][4][5][6]
This technical guide provides a comprehensive overview of the biological activity of this compound analogs, with a focus on their role as carbonic anhydrase inhibitors and diuretics. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of Analogs
The following tables summarize the in vitro inhibition data (Ki values) of representative carbonic anhydrase inhibitors derived from sulfonamides, including those structurally related to this compound analogs, against various human carbonic anhydrase (hCA) isoforms. Lower Ki values indicate higher inhibitory potency.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms I and II by Novel Sulfonamide Derivatives
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) |
| Acetazolamide (Standard) | 278.8 ± 44.3 | 12.1 |
| Compound 13 | 316.7 ± 9.6 | 412.5 ± 115.4 |
| Compound 14 | 533.1 ± 187.8 | 624.6 ± 168.2 |
| Compound 15 | 725.6 | 3.3 |
Data compiled from multiple sources.[1][6]
Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms IX and XII by Novel Sulfonamide Derivatives
| Compound | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 25.7 | - |
| Compound 5f | - | 61.3 - 432.8 |
| Compound 10d | - | - |
| Compound 15 | - | - |
| N-(n-octyl-carbamimidoyl)benzenesulfonamide | 168 | - |
| N-p-methylbenzyl-carbamimidoyl)benzenesulfonamide | - | 335 |
Data compiled from multiple sources. "-" indicates data not available in the cited sources.[1][7]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol outlines a method for determining the inhibitory activity of compounds against carbonic anhydrase based on the enzyme's esterase activity.
Principle: Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, this rate decreases in a dose-dependent manner.[4]
Materials and Reagents:
-
Human or bovine carbonic anhydrase (e.g., from erythrocytes)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl or Tris-Sulfate buffer (50 mM, pH 7.4-8.3)
-
DMSO or acetonitrile for dissolving substrate and test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer. Store in aliquots at -20°C or -80°C.
-
CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer just before use.
-
Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO. Prepare fresh daily.
-
Inhibitor Stock Solutions: Prepare a stock solution of each test compound and the positive control in DMSO.
-
-
Assay Protocol (96-well plate format):
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition using the following formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Diuretic Activity Assay in Rats
This protocol describes a standard preclinical method for assessing the diuretic efficacy of test compounds in rats.
Principle: The diuretic activity of a compound is evaluated by measuring the increase in urine output and electrolyte excretion in treated animals compared to a control group.[8][9][10][11]
Materials and Reagents:
-
Healthy adult male Wistar or Sprague-Dawley rats (200-250g)
-
Test compound and a positive control diuretic (e.g., Furosemide)
-
Normal saline (0.9% NaCl) as the vehicle
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
Graduated cylinders
-
Auto-analyzer for electrolyte (Na+, K+, Cl-) and creatinine measurement
Procedure:
-
Animal Acclimatization and Preparation:
-
House the rats individually in metabolic cages for at least 24 hours before the experiment for acclimatization.
-
Provide free access to standard pellet chow and water during acclimatization.
-
Eighteen hours prior to the experiment, withhold food but continue to provide free access to water.
-
-
Dosing:
-
On the day of the experiment, weigh each rat and divide them into groups (n=6 per group):
-
Control Group: Receives normal saline.
-
Positive Control Group: Receives Furosemide at a standard dose.
-
Test Group(s): Receives the test compound at various doses.
-
-
Administer the vehicle, positive control, or test compound orally via gavage.
-
-
Urine Collection:
-
Immediately after dosing, place each rat back into its individual metabolic cage.
-
Collect urine over a period of 5 to 24 hours. For acute diuretic effects, a 5-hour collection period is often sufficient.
-
Record the total volume of urine collected for each animal.
-
-
Urine Analysis:
-
Centrifuge the collected urine samples to remove any particulate matter.
-
Analyze the supernatant for electrolyte concentrations (Na+, K+, Cl-) and creatinine using an auto-analyzer.
-
-
Data Analysis:
-
Calculate the mean urine volume and electrolyte excretion for each group.
-
Compare the results from the test groups to the control and positive control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Present the data in tables showing urine volume (mL/kg), and Na+, K+, and Cl- excretion (mEq/kg) for each treatment group.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide-based analogs.
Caption: Mechanism of diuretic action via inhibition of the Na⁺-K⁺-2Cl⁻ symporter.
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
A Technical Guide to Sulfamoyl Benzamide Derivatives as h-NTPDase Inhibitors: Leveraging 4-Chloro-3-sulfamoylbenzoyl Chloride as a Key Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of a class of sulfamoyl benzamide derivatives that have demonstrated significant inhibitory activity against human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). While 4-chloro-3-sulfamoylbenzoyl chloride is not an inhibitor itself, it serves as a critical starting material for the synthesis of these active compounds. This document details the role of h-NTPDases in purinergic signaling, presents quantitative inhibition data for key sulfamoyl benzamide derivatives, outlines the experimental protocols for assessing h-NTPDase inhibition, and visualizes the relevant biological pathways and experimental workflows.
Introduction to h-NTPDases and Purinergic Signaling
Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are crucial signaling molecules that regulate a wide array of physiological and pathological processes, including neurotransmission, inflammation, thrombosis, and cancer.[1][2] This signaling is mediated by purinergic receptors (P2X and P2Y).[1] The activity of these receptors is tightly controlled by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases), which hydrolyze ATP and ADP to adenosine monophosphate (AMP).[1][2]
There are eight known human NTPDase isoforms (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the primary regulators of extracellular nucleotide concentrations on the cell surface.[3][4] Due to their critical role in modulating purinergic signaling, NTPDases have emerged as promising therapeutic targets for a variety of diseases.[1] The development of selective inhibitors for different h-NTPDase isoforms is therefore of significant interest in drug discovery.
This compound: A Key Synthetic Intermediate
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[5][6][7] In the context of h-NTPDase inhibition, it is a precursor for the synthesis of sulfamoyl benzamide derivatives, which have shown potent and selective inhibitory activity against several h-NTPDase isoforms.[3][8] The general synthetic approach involves the reaction of this compound with various amines to generate a library of sulfamoyl benzamide compounds with diverse substitutions.[8][9]
Quantitative Inhibition Data of Sulfamoyl Benzamide Derivatives
Several sulfamoyl benzamide derivatives have been synthesized and evaluated for their inhibitory activity against h-NTPDase1, -2, -3, and -8. The half-maximal inhibitory concentration (IC50) values for some of the most potent and selective compounds are summarized in the table below.
| Compound ID | Target h-NTPDase | IC50 (µM) |
| 2d | h-NTPDase8 | 0.28 ± 0.07 |
| 3i | h-NTPDase3 | 0.72 ± 0.11 |
| 3i | h-NTPDase1 | 2.88 ± 0.13 |
| 3f | h-NTPDase2 | Sub-micromolar |
| 3j | h-NTPDase2 | Sub-micromolar |
| 4d | h-NTPDase2 | Sub-micromolar |
Data sourced from: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.[3][8]
Experimental Protocols
General Synthesis of Sulfamoyl Benzamide Derivatives
The synthesis of sulfamoyl benzamide inhibitors can be achieved through a linear approach starting from the corresponding chlorosulfonylbenzoic acid, which is a conceptual relative of this compound.[8]
-
Sulfonamide Formation: The starting sulfonyl chloride is treated with different amines (e.g., cyclopropylamine, morpholine, p-bromoaniline) to yield sulfamoylbenzoic acids.[8]
-
Amide Coupling: The resulting sulfamoyl benzoic acids are then subjected to standard carbodiimide coupling conditions (e.g., using EDC and catalytic DMAP in DCM and DMF as co-solvents) with a variety of anilines and primary or secondary aliphatic amines to produce the final sulfamoyl-benzamide derivatives.[8]
In Vitro h-NTPDase Inhibition Assay (Malachite Green Assay)
The inhibitory potential of the synthesized compounds against h-NTPDase isoforms is commonly determined using the malachite green assay. This colorimetric method quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.
Principle: NTPDases hydrolyze ATP to ADP and Pi. The released Pi forms a colored complex with malachite green and molybdate in an acidic solution. The intensity of the color, measured spectrophotometrically at approximately 630 nm, is directly proportional to the amount of Pi produced and thus reflects the enzyme's activity.[1][2][10]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 2 mM MgCl₂)[1]
-
h-NTPDase enzyme (recombinant)
-
ATP solution (substrate)
-
Test compounds (dissolved in DMSO)
-
Malachite Green Working Reagent (freshly prepared by mixing 3 volumes of 0.045% w/v malachite green hydrochloride in water with 1 volume of 4.2% w/v ammonium molybdate in 4 N HCl)[1]
-
Phosphate standard (for standard curve)
-
96-well microplate
Procedure:
-
Plate Setup: Add test compounds at various concentrations to the wells of a 96-well plate. Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate, no enzyme).
-
Enzyme Addition: Add the diluted h-NTPDase enzyme solution to all wells except the negative controls.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor-enzyme interaction.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATP substrate solution to all wells.
-
Incubation: Incubate the plate at the optimal temperature for a fixed time (e.g., 15-30 minutes).[1]
-
Reaction Termination and Color Development: Stop the reaction by adding the malachite green working reagent to each well. Allow 15-20 minutes for color development.[1]
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Purinergic signaling pathway and the role of h-NTPDase inhibition.
Experimental Workflow
Caption: Experimental workflow for the development of h-NTPDase inhibitors.
Conclusion
Sulfamoyl benzamide derivatives represent a promising class of h-NTPDase inhibitors with the potential for therapeutic development in various diseases. This compound is a valuable and readily available starting material for the synthesis of these potent and selective inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for the identification and characterization of novel h-NTPDase inhibitors. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as potential clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 70049-77-3 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound - CAS - 70049-77-3 | Axios Research [axios-research.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide - Google Patents [patents.google.com]
- 10. eubopen.org [eubopen.org]
An In-depth Technical Guide to the Solubility of 4-Chloro-3-sulfamoylbenzoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chloro-3-sulfamoylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound (CAS No. 70049-77-3) is a crucial building block in the pharmaceutical industry. Its solubility in various organic solvents is a critical parameter for process development, purification, and formulation. Understanding its solubility profile allows for the optimization of reaction conditions, improvement of yield and purity, and the development of suitable analytical methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO₃S | [1] |
| Molecular Weight | 254.09 g/mol | [1] |
| Melting Point | 158-160 °C | [1] |
| Appearance | White to off-white solid | |
| Purity | >90% | [2] |
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Acetonitrile | Slightly soluble | [1][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1][3] |
The term "slightly soluble" indicates that the solute has a low affinity for the solvent, and only a small amount will dissolve. For process development, it is highly recommended that experimental solubility studies be conducted to determine the quantitative solubility in solvents of interest at various temperatures.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask method.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the weighed vial and weigh the remaining solid. The solubility can be calculated from the mass of the solid and the volume of the solvent.
-
Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Data Analysis: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, this guide provides the available qualitative information and a robust experimental protocol for its determination. For any process development or research application, it is imperative to perform experimental measurements to obtain precise solubility data under the specific conditions of interest. The methodologies and workflow presented herein offer a solid foundation for such investigations.
References
An In-Depth Technical Guide to the Safety and Handling of 4-Chloro-3-sulfamoylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-chloro-3-sulfamoylbenzoyl chloride (CAS No. 70049-77-3), a key intermediate in the synthesis of various pharmaceuticals, most notably the diuretic and antihypertensive agent indapamide.[1][2] Due to its reactive nature as an acyl chloride, stringent adherence to safety protocols is imperative to mitigate risks in a laboratory and manufacturing environment.
Chemical and Physical Properties
This compound is a solid at room temperature.[3] It is sensitive to moisture and should be handled under an inert atmosphere.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅Cl₂NO₃S | [2][4] |
| Molecular Weight | 254.09 g/mol | [2][4] |
| Melting Point | 158-160 °C | [5] |
| Boiling Point | 424.6 °C at 760 mmHg | [5] |
| Flash Point | 210.6 °C | [5] |
| Density | 1.621 g/cm³ | [5] |
| Solubility | Slightly soluble in acetonitrile and DMSO. | [2] |
| Stability | Moisture sensitive. Stable under recommended storage conditions. | [2][6] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The primary hazards are related to its corrosive nature and potential for harm upon ingestion, skin contact, or inhalation.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: GHS classifications can vary between suppliers. The most severe classifications have been included.
Signal Word: Danger[3]
Hazard Pictograms:
corrosive, harmful
Safe Handling and Storage
Handling:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust or vapors.[7]
-
Wear appropriate personal protective equipment (PPE).[7]
-
Keep away from incompatible materials such as water, strong bases, alcohols, and metals.[7]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
The substance is hygroscopic and moisture-sensitive; store under an inert atmosphere.[2]
-
Store in a corrosives area, away from incompatible materials.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented when handling this chemical.
| Protection Type | Recommendation | Reference(s) |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [8] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin exposure. | [6][8] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. | [6][8] |
First Aid Measures
Immediate medical attention is required for all routes of exposure.
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical attention. | [8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention. | [8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. | [6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention. | [8] |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Material hydrolyzes in contact with moisture/water, releasing toxic and corrosive fumes of hydrogen chloride and sulfur oxides.[8][9] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment as required. Ensure adequate ventilation. Keep people away from and upwind of the spill.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Do not expose the spill to water.[7]
Experimental Protocols
The primary use of this compound is in the synthesis of amides, such as indapamide.[10] The following is a representative protocol for the reaction of this compound with an amine, based on procedures described in the literature.[11][12]
Objective: To synthesize an N-substituted-4-chloro-3-sulfamoylbenzamide.
Materials:
-
This compound
-
Amine (e.g., 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
-
Water (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., isopropanol, ethanol, ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Glassware for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a tertiary amine base (2.2 equivalents) in an anhydrous aprotic solvent. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution while cooling in an ice bath.[13] This will neutralize any remaining acyl chloride and the hydrochloride salt of the base.
-
Work-up: Transfer the mixture to a separatory funnel. If the product is in the organic layer, wash the organic layer sequentially with water, dilute HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol-water) or by column chromatography on silica gel.[11][14]
Visualizations
The following diagrams illustrate key workflows related to this compound.
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 70049-77-3 [sigmaaldrich.com]
- 4. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]
- 12. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-3-sulfamoylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-sulfamoylbenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals, most notably the diuretic and antihypertensive agent Indapamide.[1] Its chemical structure, featuring both a reactive acyl chloride and a sulfamoyl group, makes it a versatile building block in medicinal chemistry. However, the presence of these functional groups also raises questions about its thermal stability, which is a critical parameter for safe handling, storage, and process development in pharmaceutical manufacturing. This guide summarizes the known physicochemical properties of this compound, outlines its synthesis, proposes a standardized workflow for its thermal analysis, and presents a hypothetical decomposition pathway based on established chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is noted to be moisture-sensitive and hygroscopic, requiring storage under an inert atmosphere.[1][2]
| Property | Value | Reference |
| CAS Number | 70049-77-3 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂NO₃S | [1][3] |
| Molecular Weight | 254.09 g/mol | [1] |
| Melting Point | 158-160 °C | [1][2][3] |
| Boiling Point | 424.6 ± 55.0 °C (Predicted) | [2][3] |
| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in acetonitrile and DMSO | [1][2][3] |
| Stability | Moisture Sensitive | [1][5] |
| Storage | Refrigerator, under inert atmosphere | [1][2] |
Synthesis of this compound
The synthesis of this compound is typically a multi-step process commencing from p-chlorobenzoic acid.[6][7]
-
Chlorosulfonation: p-Chlorobenzoic acid is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene ring, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid.[7]
-
Amination: The resulting 4-chloro-3-(chlorosulfonyl)benzoic acid is then treated with concentrated ammonia water. This nucleophilic substitution reaction replaces the chlorine on the sulfonyl group with an amino group, forming 4-chloro-3-sulfamoylbenzoic acid.[6][7]
-
Acyl Chloride Formation: In the final step, the carboxylic acid functionality of 4-chloro-3-sulfamoylbenzoic acid is converted to an acyl chloride. This is achieved by reacting it with a chlorinating agent, such as thionyl chloride, to yield the final product, this compound.[6]
Proposed Experimental Workflow for Thermal Analysis
While specific experimental data is lacking, a standard approach to evaluating the thermal stability of this compound would involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following diagram illustrates a typical experimental workflow.
Caption: Proposed workflow for thermal analysis.
Hypothetical Thermal Decomposition Pathway
In the absence of experimental data, a plausible thermal decomposition pathway for this compound can be postulated based on the known chemistry of benzoyl chlorides and sulfonyl chlorides. Upon heating, the molecule is likely to undergo fragmentation at its weakest bonds. The C-S bond and the C-Cl bond of the acyl chloride are potential sites of initial cleavage.
Decomposition could be initiated by the homolytic cleavage of the C-S bond, which is generally weaker than the C-C bonds of the aromatic ring. This would generate a sulfonyl radical and a benzoyl radical. Alternatively, the acyl chloride group could decompose, potentially releasing phosgene and hydrogen chloride, as is known for benzoyl chloride at high temperatures.[8] The sulfamoyl group itself can also decompose, releasing sulfur oxides and nitrogen-containing species.
The following diagram illustrates a simplified, hypothetical decomposition pathway.
Caption: Hypothetical decomposition pathway.
Conclusion
This compound is a crucial pharmaceutical intermediate whose thermal stability is a key consideration for its safe use. While specific decomposition data is not publicly available, this guide provides a summary of its known properties and a framework for its thermal analysis. The proposed experimental workflow and hypothetical decomposition pathway offer a starting point for researchers and drug development professionals to design and conduct their own studies to ensure the safe handling and processing of this important compound. Further experimental investigation is necessary to fully characterize its thermal behavior.
References
Methodological & Application
Synthesis of indapamide using 4-Chloro-3-sulfamoylbenzoyl chloride
Application Notes and Protocols for the Synthesis of Indapamide
Introduction
Indapamide is a thiazide-like diuretic and antihypertensive agent used in the treatment of hypertension and edema.[1][2][3] Its chemical structure, 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide, features a unique indolyl moiety which contributes to its high lipid solubility and a pharmacological profile that includes both diuretic and direct vascular effects.[1] A robust and widely utilized method for its synthesis involves the acylation of 1-amino-2-methylindoline with 4-chloro-3-sulfamoylbenzoyl chloride.[1] This document provides detailed protocols for this synthetic route, including the preparation of a key intermediate and the purification of the final product, tailored for researchers and professionals in drug development.
Overall Synthesis Scheme
The fundamental strategy for synthesizing Indapamide is the formation of an amide bond between this compound and 1-amino-2-methylindoline.[1] The acyl chloride serves as an activated form of 4-chloro-3-sulfamoylbenzoic acid, facilitating an efficient reaction.
Experimental Protocols
Protocol 1: Preparation of 1-Amino-2-methylindoline Hydrochloride
This protocol outlines the synthesis of the key amine intermediate starting from 2-methylindoline.
Materials:
-
2-methylindoline
-
Triethylamine
-
Methylene chloride
-
Hydroxylamine-O-sulfonic acid
-
Concentrated ammonia
-
Water
-
Toluene
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 2-methylindoline and triethylamine in methylene chloride in a suitable reaction vessel.[1]
-
Prepare a suspension of hydroxylamine-O-sulfonic acid in methylene chloride.[1]
-
Slowly add the hydroxylamine-O-sulfonic acid suspension to the 2-methylindoline solution over approximately one hour at 24°C.[1]
-
Allow the reaction to proceed for 24 hours with stirring.[1]
-
Quench the reaction by adding a mixture of water and concentrated ammonia.[1]
-
Separate the organic phase. Extract the aqueous phase with methylene chloride.[1]
-
Combine the organic phases, wash with water, and concentrate in vacuo to obtain 1-amino-2,3-dihydro-2-methyl-1H-indole as a free base.[1]
-
Dissolve the free base in toluene. Add concentrated hydrochloric acid dropwise with cooling to precipitate the hydrochloride salt.[1]
-
Filter the precipitate, wash with toluene, and dry to yield 1-amino-2-methylindoline hydrochloride.[1]
Protocol 2: Synthesis of Indapamide
This protocol describes the final amide bond formation to produce Indapamide.
Materials:
-
1-Amino-2-methylindoline hydrochloride
-
This compound[4]
-
Triethylamine
-
Activated Carbon (e.g., black CN1®)[5]
Procedure:
-
Purge a reactor with nitrogen and add 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride and tetrahydrofuran.[5]
-
Add an excess of triethylamine (approximately 2 molar equivalents relative to the hydrochloride salt) over 10 minutes and stir the resulting solution at 18-20°C for 30 minutes.[5]
-
In a separate vessel, dissolve this compound in tetrahydrofuran.[5]
-
Add the this compound solution dropwise to the reaction mixture over a period of approximately 1 hour and 45 minutes.[1][5]
-
Stir the reaction medium for an additional 3 hours, maintaining the temperature between 24°C and 30°C.[1][5]
-
Add a small amount of activated carbon and filter the mixture.[5]
-
Concentrate the filtrate to obtain the crude Indapamide product.[5]
Protocol 3: Purification of Indapamide
This protocol details the purification of crude Indapamide by recrystallization.
Materials:
Procedure:
-
Dissolve the crude Indapamide product in a minimal amount of a suitable hot solvent, such as isopropanol, an ethanol/water mixture, or acetone.[1][6][7]
-
For enhanced purification, an adsorbent like diatomaceous earth can be added to the hot solution, held at 50-70°C for 20-40 minutes, and then hot-filtered.[7]
-
Allow the filtrate to cool slowly to room temperature, and then further cool to -1°C to 2°C to induce crystallization.[7]
-
Allow crystallization to proceed for 1 to 6 hours.[7]
-
Collect the white crystalline product by filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Data Presentation
The following tables summarize quantitative data reported in various studies for the synthesis of Indapamide.
Table 1: Reported Yields for Indapamide Synthesis
| Starting Materials | Method/Solvent | Yield (%) | Reference |
| This compound & 1-amino-2,3-dihydro-2-methyl-1H-indole HCl | Acylation / THF | 77.4 | [9][10] |
| 4-chloro-3-sulfamoylbenzoic acid & N-amino-2-methylindoline mesylate | Condensation / 1,2-dichloroethane | 88.5 | [11] |
| 4-chloro-3-sulfamoylbenzoic acid & N-amino-2-methylindoline | Condensation / Ethyl Acetate | 89.4 | [8] |
| This compound & 1-amino-2-methylindoline HCl | Acylation / Methylene dichloride | 92.5 | [6] |
| 4-chloro-3-sulfamoylbenzoic acid & N-amino-2-methylindoline HCl | Condensation / DMI | 95.5 | [12] |
Table 2: Purity and Melting Point of Synthesized Indapamide
| Purity (HPLC) | Melting Point (°C) | Reference |
| 99.69% | 165-167 | [11] |
| 99.67% | 165-167 | [8] |
| 99.72% | 165-167 | [8] |
| 99.98% | Not specified | [6] |
| 99.92% | Not specified | [7] |
Visualizations
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// Edges start_material -> intermediate_prep [label="Protocol 1"]; intermediate_prep -> intermediate_1; start_material -> intermediate_2 [label="Thionyl Chloride"]; intermediate_1 -> main_reaction [label="Reactant 1"]; intermediate_2 -> main_reaction [label="Reactant 2"]; main_reaction -> crude_product [label="Protocol 2"]; crude_product -> purification [label="Protocol 3"]; purification -> final_product; } dot Caption: Overall workflow for the synthesis of Indapamide.
// Relationships acyl_chloride -> product [label="Acyl Source"]; amine -> product [label="Nucleophile"]; base -> amine [label="Deprotonates"]; solvent -> product [label="Reaction Medium"]; } dot Caption: Logical relationships of reagents in the acylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 70049-77-3,this compound | lookchem [lookchem.com]
- 4. This compound | 70049-77-3 [chemicalbook.com]
- 5. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 6. CN103467355A - Preparation method of indapamide - Google Patents [patents.google.com]
- 7. CN106316916A - Purification method of indapamide - Google Patents [patents.google.com]
- 8. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]
- 12. Indapamide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Schotten-Baumann Reaction with 4-Chloro-3-sulfamoylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Schotten-Baumann reaction, a versatile and widely used method for the synthesis of amides and esters. The focus of this guide is the application of this reaction using 4-chloro-3-sulfamoylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds.
The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann, is a condensation reaction that typically involves the acylation of an amine or alcohol with an acyl chloride in the presence of a base.[1][2] This reaction is often carried out in a two-phase system, where an aqueous phase containing the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3]
General Reaction Scheme:
The reaction of this compound with a primary or secondary amine yields a substituted amide, while reaction with an alcohol or phenol produces an ester.
Amide Synthesis: R-NH₂ + ClOC-C₆H₃(Cl)(SO₂NH₂) → R-NHCO-C₆H₃(Cl)(SO₂NH₂) + HCl
Ester Synthesis: R-OH + ClOC-C₆H₃(Cl)(SO₂NH₂) → R-OCO-C₆H₃(Cl)(SO₂NH₂) + HCl
Quantitative Data Summary
The following table summarizes quantitative data from various Schotten-Baumann reactions, providing a reference for reaction conditions and expected yields.
| Acyl Chloride | Amine/Alcohol | Molar Ratio (Acyl Chloride:Amine/Alcohol:Base) | Solvent | Base | Time (h) | Temp. (°C) | Yield (%) | Reference |
| This compound | 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride | 1 : 0.99 : 2.1 | Tetrahydrofuran | Triethylamine | 3 | 24-30 | Not explicitly stated | U.S. Patent 5,110,946 |
| This compound | N-amino-2-methylindoline | 1 : 1 : 1 | Ethyl acetate | Triethylamine | 12 | Room Temp. | 89.4 | CN101735195A |
| Benzoyl chloride | Aniline | 1 : 0.8 : 2.3 | Water/Dichloromethane | NaOH (10% aq.) | 0.25 | Room Temp. | Not explicitly stated | [4][5] |
| Benzoyl chloride | Phenol | 1 : 0.2 : ~10 | Water | NaOH (5% aq.) | 0.25 | Room Temp. | Not explicitly stated | [6] |
| Acetyl chloride | Benzylamine | 1 : 1.2 : 1.2 | Ethyl acetate | Triethylamine | 0.5 | Room Temp. | Not explicitly stated | [7] |
| 4-Aminobenzoyl chloride hydrochloride | Aniline | 1 : 1 : 2-3 | Dichloromethane/Water | NaOH (10% aq.) | 2-4 | 0-5 then RT | Not explicitly stated | [8] |
Experimental Protocols
General Protocol for the Schotten-Baumann Reaction with this compound and a Primary/Secondary Amine
This protocol provides a general procedure that can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Amine of interest
-
Dichloromethane (DCM) or other suitable organic solvent
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Equipment for purification (e.g., recrystallization apparatus or column chromatography)
Procedure:
-
Preparation of the Amine Solution: In a round-bottom flask, dissolve the amine (1.0 equivalent) in dichloromethane (approximately 10-20 mL per gram of amine).
-
Addition of Base: To the stirred amine solution, add 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents). This creates a biphasic mixture.
-
Preparation of the Acyl Chloride Solution: In a separate beaker, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of dichloromethane.
-
Reaction: Transfer the acyl chloride solution to a dropping funnel and add it dropwise to the vigorously stirred biphasic amine-base mixture over 15-30 minutes. The reaction may be exothermic; maintain the temperature at room temperature or cool with an ice bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Isolation and Purification:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Diagrams
Experimental Workflow for the Schotten-Baumann Reaction
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Acylation of Amines with 4-Chloro-3-sulfamoylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of amines with 4-chloro-3-sulfamoylbenzoyl chloride is a significant chemical transformation, primarily utilized in the synthesis of pharmacologically active molecules. This reaction forms a stable amide bond and is a key step in the preparation of several diuretic and antihypertensive drugs, such as Furosemide and Indapamide.[1] The 4-chloro-3-sulfamoylbenzoyl moiety is a critical pharmacophore in these drugs, contributing to their biological activity. Understanding the conditions and protocols for this acylation is therefore of great importance to medicinal chemists and professionals in drug development.
This document provides detailed application notes, experimental protocols, and reaction data for the acylation of various amines with this compound. The methodologies described are based on established literature and are intended to serve as a comprehensive guide for the synthesis of N-substituted-4-chloro-3-sulfamoylbenzamides.
Chemical Reaction and Mechanism
The reaction proceeds via a nucleophilic acyl substitution, a mechanism commonly known as the Schotten-Baumann reaction.[2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, forming the amide product. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
References
Application Notes and Protocols: Synthesis of 4-Chloro-3-sulfamoylbenzoyl Chloride Using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-sulfamoylbenzoyl chloride is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the thiazide-like diuretic and antihypertensive agent, indapamide.[1][2] The conversion of the parent carboxylic acid, 4-chloro-3-sulfamoylbenzoic acid, to its highly reactive acyl chloride derivative is a critical step that enables subsequent amidation reactions. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient removal of byproducts.[3][4]
This document provides detailed application notes and protocols for the synthesis of this compound using thionyl chloride, including the synthesis of its precursor. It also explores the biological signaling pathways of pharmaceuticals derived from this intermediate.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that begins with p-chlorobenzoic acid. The overall synthetic route involves chlorosulfonation, amination to form the sulfonamide, and finally, the reaction with thionyl chloride to yield the desired acyl chloride.
References
Application Notes and Protocols for the Synthesis of Diuretic Compounds from 4-Chloro-3-sulfamoylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of three potent loop diuretic compounds—Furosemide, Bumetanide, and Piretanide—using the common starting material, 4-Chloro-3-sulfamoylbenzoyl chloride. The protocols are designed for laboratory-scale synthesis and include information on reaction conditions, purification, and characterization of the final products.
Introduction
Loop diuretics are a class of drugs that act on the thick ascending limb of the loop of Henle in the kidneys. They are primarily used to treat edema associated with heart failure, liver cirrhosis, and renal disease, as well as hypertension. The compounds described herein are all derivatives of a sulfamoylbenzoic acid scaffold. The synthetic procedures leverage the reactivity of the acyl chloride in this compound for facile amidation with various amines to produce the target diuretic molecules.
Synthetic Pathways Overview
The general synthetic strategy involves the nucleophilic acyl substitution of this compound with a specific primary or secondary amine. For Bumetanide and Piretanide, the synthesis is a multi-step process involving the initial formation of a key intermediate followed by further functionalization.
Application Notes and Protocols: 4-Chloro-3-sulfamoylbenzoyl Chloride as a Precursor for Sulfonamide Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-chloro-3-sulfamoylbenzoyl chloride as a key precursor in the synthesis of various sulfonamide drugs. This document includes detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways to support research and development in medicinal chemistry.
Introduction
This compound (CAS No. 70049-77-3) is a highly reactive acyl chloride that serves as a critical building block in the synthesis of a range of pharmaceutically active sulfonamide compounds.[1] Its structure, featuring a reactive benzoyl chloride group, a sulfonamide moiety, and a chloro substituent, makes it a versatile precursor for creating diuretic and antihypertensive agents. This document focuses on its application in the synthesis of indapamide, furosemide, bumetanide, and hydrochlorothiazide.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₅Cl₂NO₃S |
| Molecular Weight | 254.09 g/mol |
| Melting Point | 158-160 °C |
| Boiling Point | 424.6 °C at 760 mmHg |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DMF, Acetone) |
Synthetic Applications and Experimental Protocols
This compound is primarily utilized in acylation reactions with various amines to form the corresponding N-substituted benzamides, which are often the final drug molecules or key intermediates.
Synthesis of Indapamide
Indapamide is a thiazide-like diuretic and antihypertensive drug. Its synthesis involves the reaction of this compound with 1-amino-2-methylindoline.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of Indapamide.
Experimental Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-amino-2-methylindoline hydrochloride in anhydrous tetrahydrofuran (THF).
-
Add triethylamine to the suspension and stir for 30 minutes at room temperature.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the this compound solution to the 1-amino-2-methylindoline mixture dropwise over 1-2 hours, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure indapamide.
Synthesis of Furosemide
Furosemide is a potent loop diuretic. Its synthesis can be achieved by the reaction of this compound with furfurylamine. While many documented syntheses of furosemide start from 2,4-dichlorobenzoic acid, a direct synthesis from this compound is chemically feasible.[2][3]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of Furosemide.
General Experimental Protocol:
-
Dissolve furfurylamine in a suitable anhydrous solvent (e.g., pyridine or THF with a non-nucleophilic base) in a reaction vessel under inert atmosphere.
-
Cool the solution to 0-5 °C.
-
Add a solution of this compound in the same solvent dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude furosemide is then purified by recrystallization.
Synthesis of Bumetanide
Bumetanide is another potent loop diuretic. A plausible synthesis involves the reaction of this compound with n-butylamine, followed by further modifications, although common industrial syntheses often follow different routes.[4][5]
Reaction Scheme:
Caption: General scheme for the initial step in a potential Bumetanide synthesis.
General Experimental Protocol:
-
In a reaction flask, dissolve n-butylamine in an anhydrous aprotic solvent.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of this compound in the same solvent.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
The work-up procedure would involve quenching the reaction, extraction, and purification of the resulting amide intermediate.
Synthesis of Hydrochlorothiazide
Hydrochlorothiazide is a thiazide diuretic. Its synthesis from this compound would involve a multi-step process, likely starting with the formation of a disulfonated aniline intermediate, followed by cyclization with an aldehyde. Direct synthesis protocols from this compound are not commonly reported, with syntheses typically starting from 4-amino-6-chloro-1,3-benzenedisulfonamide.[6][7][8]
Quantitative Data Summary
The following table summarizes the reported yields and purity for the synthesis of indapamide from this compound or its corresponding carboxylic acid. Data for other sulfonamides from this specific precursor is less available in the literature.
| Drug | Starting Material | Amine | Yield (%) | Purity (%) | Reference |
| Indapamide | This compound | 1-Amino-2-methylindoline | 77.4 | >99 (after purification) | [9] |
| Indapamide | 4-chloro-3-sulfamoylbenzoic acid | N-amino-2-methylindoline | 89.4 | 99.67 (HPLC) | [10] |
| Indapamide | 4-chloro-3-sulfamoylbenzoic acid | N-amino-2-methylindoline hydrochloride | 93.1 | 99.72 (HPLC) | [10] |
Signaling Pathways and Mechanism of Action
The sulfonamide drugs synthesized from this compound primarily act as diuretics by targeting ion transporters in the kidneys.
Mechanism of Action of Thiazide and Loop Diuretics
Caption: Mechanism of action of thiazide-like and loop diuretics on the kidney nephron.
-
Indapamide and Hydrochlorothiazide: These thiazide and thiazide-like diuretics act on the distal convoluted tubule of the nephron. They inhibit the sodium-chloride symporter, which is responsible for reabsorbing sodium and chloride ions back into the bloodstream. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis and a reduction in blood pressure.
-
Furosemide and Bumetanide: These are loop diuretics that exert their effect on the thick ascending limb of the Loop of Henle. They inhibit the Na-K-2Cl cotransporter, leading to a significant increase in the excretion of sodium, potassium, and chloride ions, along with water. This potent diuretic effect is beneficial in conditions with fluid overload.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of sulfonamide drugs. Its high reactivity allows for efficient formation of the core amide bond present in these molecules. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis and development of new and existing sulfonamide-based pharmaceuticals. Further optimization of reaction conditions for the synthesis of furosemide, bumetanide, and hydrochlorothiazide from this precursor could lead to more efficient and scalable manufacturing processes.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 6. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 7. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]
Application Note: HPLC Method for Monitoring the Reaction Progress of 4-Chloro-3-sulfamoylbenzoyl Chloride
Introduction
4-Chloro-3-sulfamoylbenzoyl chloride is a highly reactive acyl chloride that serves as a key intermediate in the synthesis of various pharmaceuticals, notably the diuretic and antihypertensive agent, indapamide.[1][2] Due to its reactivity, particularly its sensitivity to moisture which leads to hydrolysis into 4-chloro-3-sulfamoylbenzoic acid, monitoring the progress of reactions involving this intermediate is crucial for process optimization and quality control. Direct analysis of such reactive species by reversed-phase HPLC is challenging due to potential on-column degradation.
This application note details a developmental reversed-phase high-performance liquid chromatography (RP-HPLC) method designed for the rapid monitoring of reactions involving this compound. The proposed method aims to separate the starting material from its primary hydrolysis product and the final product, using indapamide synthesis as a representative example.
Principle
The method utilizes a C18 stationary phase with a fast gradient elution of a mobile phase consisting of acetonitrile and water. The high organic content and rapid gradient are intended to minimize the residence time of the reactive analyte on the column, thereby reducing the risk of hydrolysis during analysis. A reaction quenching and sample preparation protocol is essential to ensure the stability of the analyte prior to injection. Detection is performed by UV absorbance, at a wavelength where all key components are expected to absorb.
Experimental Protocols
1. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 60 5.0 90 7.0 90 7.1 60 | 10.0 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm. While the specific UV maximum for this compound is not readily published, benzoyl chloride and its derivatives typically exhibit strong absorbance in the 230-285 nm range.[3][4] HPLC methods for the related product, indapamide, often utilize detection at 240 nm, where impurities are also detectable.[5]
-
Injection Volume: 10 µL
2. Sample Preparation Protocol
Due to the high reactivity of this compound, immediate quenching of the reaction aliquot is critical to prevent further reaction or degradation.
-
Quenching Solution: Prepare a solution of a non-nucleophilic organic acid, such as a high concentration of trifluoroacetic acid (TFA) in anhydrous acetonitrile (e.g., 1% v/v). The acidic environment will stabilize the acyl chloride by suppressing hydrolysis. Alternatively, for reactions involving amines, quenching with an excess of a different, easily separable amine to consume the acyl chloride can be a strategy.[6]
-
Procedure:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately add the aliquot to a pre-chilled vial containing a larger volume (e.g., 950 µL) of the quenching solution.
-
Vortex the mixture thoroughly.
-
Filter the quenched sample through a 0.45 µm syringe filter (PTFE or other solvent-compatible membrane) into an HPLC vial.
-
Analyze the sample by HPLC as soon as possible.
-
Data Presentation
The following table summarizes the expected elution order and estimated retention times for the key components in a typical synthesis of indapamide from this compound and 1-amino-2-methylindoline. These are estimated values and will require experimental verification.
| Compound Name | Role in Reaction | Expected Elution Order | Estimated Retention Time (min) |
| 4-Chloro-3-sulfamoylbenzoic acid | Hydrolysis Product | 1 (Most Polar) | ~ 2.5 |
| 1-Amino-2-methylindoline | Reactant | 2 | ~ 3.5 |
| This compound | Starting Material | 3 | ~ 4.8 |
| Indapamide | Product | 4 (Least Polar) | ~ 6.0 |
Mandatory Visualization
Caption: Workflow for HPLC monitoring of a reaction involving this compound.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. biotage.com [biotage.com]
- 3. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-3-sulfamoylbenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of 4-chloro-3-sulfamoylbenzoyl chloride and its derivatives. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, most notably diuretic and antihypertensive agents such as furosemide, bumetanide, and indapamide.[1] This document outlines detailed experimental protocols, quantitative data, and safety considerations pertinent to industrial-scale manufacturing.
Overview of Synthetic Strategy
The primary synthetic route to this compound begins with p-chlorobenzoic acid and involves three main stages: chlorosulfonation, amination, and subsequent conversion to the acyl chloride. Each step presents unique challenges, particularly when scaling from laboratory to production volumes.
dot
Caption: General synthetic workflow for this compound.
Experimental Protocols
Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid
This protocol describes the chlorosulfonation of p-chlorobenzoic acid, the initial and critical step in the synthesis.
Materials:
-
p-Chlorobenzoic acid
-
Chlorosulfonic acid
-
Sulfonating agent/catalyst (optional)
-
Ice
-
Water
Procedure:
-
In a suitable glass-lined reactor equipped with a robust agitation system, temperature control, and a scrubbing system for evolving HCl gas, charge chlorosulfonic acid.
-
While maintaining the temperature at approximately 24°C, add the sulfonating agent, if utilized, and stir for 10 minutes.
-
Gradually add p-chlorobenzoic acid to the reactor over a period of 1 hour, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, slowly raise the temperature to 130°C and maintain for 4 hours to drive the reaction to completion.
-
Cool the reaction mixture to room temperature.
-
In a separate vessel containing a mixture of ice and water, carefully and slowly quench the reaction mixture to precipitate the product. This step is highly exothermic and requires efficient cooling.
-
Filter the precipitated solid and wash thoroughly with cold water to remove residual chlorosulfonic acid.
-
Dry the resulting white solid, 4-chloro-3-(chlorosulfonyl)benzoic acid, under vacuum.
Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid
This protocol details the amination of the chlorosulfonated intermediate.
Materials:
-
4-Chloro-3-(chlorosulfonyl)benzoic acid
-
Concentrated ammonia water
-
Activated carbon
-
Hydrochloric acid (HCl)
Procedure:
-
In a reactor, suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid in concentrated ammonia water.
-
Control the temperature to below 30°C and stir the mixture for several hours (e.g., 3 hours).
-
For decolorization, heat the mixture to 60°C and add activated carbon, stirring for 30 minutes.
-
Cool the mixture and filter to remove the activated carbon.
-
Acidify the filtrate with hydrochloric acid to a pH of 2 to precipitate the product.
-
Filter the white precipitate of 4-chloro-3-sulfamoylbenzoic acid, wash with water, and dry.
Synthesis of this compound
This final step converts the carboxylic acid to the more reactive acyl chloride.
Materials:
-
4-Chloro-3-sulfamoylbenzoic acid
-
Thionyl chloride
-
Toluene (or other suitable solvent)
Procedure:
-
In a reactor equipped with a reflux condenser and a scrubber for SO2 and HCl gases, charge 4-chloro-3-sulfamoylbenzoic acid and an excess of thionyl chloride.
-
Heat the mixture to approximately 75-78°C and maintain at reflux for several hours (e.g., 4 hours) until the reaction is complete.
-
Distill off the excess thionyl chloride for recovery and reuse.
-
Add a suitable solvent like toluene to the cooled residue and stir for 1 hour to facilitate precipitation and purification.
-
Filter the resulting white solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis process.
| Parameter | Value | Reference |
| Chlorosulfonation of p-Chlorobenzoic Acid | ||
| p-Chlorobenzoic acid: Chlorosulfonic acid (mol/mol) | 1:6.0 | |
| Reaction Temperature | 130°C | |
| Reaction Time | 4 hours | |
| Yield | 92.63% | |
| Purity | 97.78% | |
| Acyl Chloride Formation | ||
| 4-Chloro-3-sulfamoylbenzoic acid: Thionyl chloride (mol/mol) | 1:20 | |
| Reaction Temperature | 78°C | |
| Reaction Time | 4 hours | |
| Yield | 97.81% | |
| Purity | 95.79% |
Large-Scale Synthesis Considerations
Transitioning the synthesis of this compound and its derivatives to an industrial scale introduces several critical considerations to ensure safety, efficiency, and product quality.
Safety and Handling of Corrosive Reagents
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing significant heat and toxic fumes (HCl and H2SO4 mist).[2]
-
Personal Protective Equipment (PPE): A complete acid suit with a hood, gloves, boots, and respiratory protection (self-contained breathing apparatus or positive-pressure hose mask) is mandatory for personnel handling chlorosulfonic acid.[2]
-
Material Compatibility: Use glass-lined steel reactors to prevent corrosion. Storage tanks should be protected from moisture ingress.
-
Spill Management: Spills must be contained and neutralized cautiously with an alkaline material like sodium bicarbonate or crushed limestone. Do not use combustible absorbents like sawdust.[3] Emergency showers and eyewash stations are essential in all handling areas.[2]
-
-
Thionyl Chloride: This is another highly corrosive and moisture-sensitive reagent that releases toxic gases (HCl and SO2) upon contact with water.
-
Handling: All transfers and reactions should be conducted in a closed system under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.
-
Ventilation: Operations must be carried out in well-ventilated areas or under a chemical fume hood with a scrubbing system to neutralize acidic gases.
-
PPE: Chemical-resistant gloves, protective clothing, and eye/face protection are required.
-
Process and Reaction Control
-
Heat Management: The chlorosulfonation and quenching steps are highly exothermic. Efficient heat removal is critical to prevent thermal runaways. Large-scale reactors must have adequate cooling capacity and surface area. The rate of reagent addition should be carefully controlled to manage the rate of heat generation.
-
Gas Evolution: The reaction of chlorosulfonic acid and thionyl chloride generates large volumes of HCl and SO2 gas. The reactor and associated equipment must be designed to handle this gas evolution safely, typically through a robust scrubbing system.
-
Material Handling: The handling of solids (p-chlorobenzoic acid, intermediates, and the final product) at a large scale requires specialized equipment for charging reactors and for filtration and drying of the products.
Purification and Waste Management
-
Purification:
-
Crystallization: The primary method for purifying the intermediates and the final product is crystallization. The choice of solvent is critical for achieving high purity and yield. For 4-chloro-3-sulfamoylbenzoic acid, recrystallization from water or an ethanol-water mixture is effective.[4]
-
Washing: Thorough washing of the filtered product is essential to remove impurities. For instance, washing the crude 4-chloro-3-(chlorosulfonyl)benzoic acid with cold water is crucial to remove residual chlorosulfonic acid.[4]
-
-
Waste Management: The synthesis generates significant acidic waste streams. These must be neutralized before disposal in accordance with local environmental regulations. The recovery and reuse of excess reagents like thionyl chloride are important for improving the economic and environmental profile of the process.
Synthesis of Derivatives
This compound is a versatile intermediate for the synthesis of several active pharmaceutical ingredients (APIs).
Synthesis of Indapamide
Indapamide is an antihypertensive drug synthesized from this compound. The synthesis involves the reaction of the benzoyl chloride with 1-amino-2,3-dihydro-2-methyl-1H-indole in the presence of a base like triethylamine, typically in a solvent such as tetrahydrofuran.
Synthesis of Bumetanide
Bumetanide is a loop diuretic. Its synthesis can start from 4-chlorobenzoic acid, which undergoes chlorosulfonation and nitration to form 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid. This intermediate is then reacted with ammonia and subsequently with sodium phenolate. Following reduction of the nitro group, the resulting amine is reacted with butyl alcohol to yield bumetanide.[5][6]
Mechanism of Action of Loop Diuretics (Furosemide)
Derivatives of this compound, such as furosemide, function as potent loop diuretics. Their primary mechanism of action is the inhibition of the Na+-K+-2Cl- symporter in the thick ascending limb of the loop of Henle in the kidney. This inhibition leads to a significant increase in the excretion of sodium, potassium, chloride, and water, resulting in a powerful diuretic effect.
dot
Caption: Mechanism of action of Furosemide on the Na-K-2Cl symporter.
References
- 1. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 2. EP0462016A1 - Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide - Google Patents [patents.google.com]
- 3. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 70049-77-3 [chemicalbook.com]
Application Notes and Protocols: Reaction of 4-Chloro-3-sulfamoylbenzoyl chloride with N-amino-2-methylindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 4-chloro-3-sulfamoylbenzoyl chloride and N-amino-2-methylindoline is a pivotal step in the synthesis of Indapamide, a thiazide-like diuretic and antihypertensive agent.[1] This document provides detailed application notes and experimental protocols for this reaction, including the synthesis of the requisite starting materials. The information is intended to guide researchers in the efficient and safe synthesis of Indapamide and related analogs. The product of this reaction, Indapamide, is widely used in the treatment of hypertension and edema.[1]
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| p-Chlorobenzoic acid | Chlorosulfonic acid | - | 130 | 4 | 92.63 | 97.78 | [2] |
| 4-Chloro-3-sulfamoylbenzoic acid | Thionyl chloride | - | 78 | 4 | 97.81 | 95.79 | [2] |
Table 2: Synthesis of N-amino-2-methylindoline - Reaction Parameters and Yields
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-Methylindoline | 1. HCl, NaNO2 2. Zn, (NH4)2CO3 | Methanol | 5-10, then 40 | - | - | [3] |
| 2-Chloro-β-methyl nitrostyrene | Raney Nickel, CuCl, K2CO3, H2 | Water | 110 | 92 | 99.63 | [4] |
| 2-Bromo-β-methylnitrostyrene | Raney Nickel, CuCl, Na2CO3, H2 | Water | 100 | 90 | 99.47 | [4] |
Table 3: Synthesis of Indapamide - Reaction Parameters
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) |
| This compound | N-amino-2-methylindoline HCl | Triethylamine | Tetrahydrofuran | 18-30 | 4.75 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Chloro-3-sulfamoylbenzoic acid[2]
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Procedure: a. To 4-chloro-3-sulfamoylbenzoic acid, add thionyl chloride in a molar ratio of 1:20. b. Heat the reaction mixture to 78°C and maintain for 4 hours. c. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. d. The resulting solid is this compound.
-
Expected Outcome: A yield of approximately 97.81% with a purity of 95.79%.[2]
Protocol 2: Synthesis of N-amino-2-methylindoline from 2-Methylindoline[3]
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Procedure: a. Dissolve 140 g of 2-methylindoline in 1 liter of methanol. b. Add approximately 95 ml of concentrated hydrochloric acid and cool the solution to 15°C. c. Add a 25% solution of sodium nitrite (73 g) in water dropwise while maintaining the temperature between 5-10°C. d. Adjust the pH of the solution to about 7.5 with sodium bicarbonate. e. Add 156 g of zinc dust to the mixture. f. While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of 1.5 hours. g. Stir the mixture at 5-10°C, then warm to 40°C, and filter. h. Wash the residue with toluene. i. Separate the combined filtrate and washes, and discard the aqueous layer. j. Remove the toluene in vacuo and recrystallize the residue from heptane to yield N-amino-2-methylindoline.
-
Characterization: Confirm the identity of the product using TLC (Silica Gel plate; chloroform/acetic acid: 9/1).[3]
Protocol 3: Synthesis of Indapamide
-
Apparatus: A reactor purged with nitrogen, equipped with a stirrer and a dropping funnel.
-
Procedure: a. Suspend 1-amino-2-methylindoline hydrochloride in tetrahydrofuran. b. Add triethylamine and stir the mixture. c. Prepare a solution of this compound in tetrahydrofuran. d. Add the this compound solution dropwise to the stirred suspension over approximately 1 hour and 45 minutes. e. Stir the reaction mixture for an additional 3 hours. f. Filter the reaction mixture. g. Concentrate the filtrate. h. Recrystallize the resulting residue from isopropanol to yield Indapamide.
Visualizations
Reaction Scheme
Caption: Synthesis of Indapamide.
Experimental Workflow
Caption: Indapamide Synthesis Workflow.
Signaling Pathway of Indapamide's Diuretic Action
Caption: Diuretic Mechanism of Indapamide.
Potential Impurities
During the synthesis of Indapamide, several impurities can be formed. It is crucial for drug development professionals to be aware of these to ensure the final product's purity and safety.
-
Indapamide EP Impurity B (Dehydro Indapamide): 4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide.[5]
-
Indapamide Impurity C: 2-methyl-2,3-dihydro-1H-indole-1-amine.[6]
-
Other Potential Impurities: 5-Hydroxy Indapamide, Methylnitrosoindoline, and 4-Chloro-3-sulfamoylbenzoic acid.[]
Conclusion
The synthesis of Indapamide through the reaction of this compound and N-amino-2-methylindoline is a well-established and efficient method. The provided protocols offer a detailed guide for researchers to perform this synthesis and that of the necessary precursors. Understanding the reaction parameters, potential impurities, and the biological mechanism of the final product is essential for successful drug development and research in this area.
References
Application Notes and Protocols: Protecting Group Strategies for Reactions with 4-Chloro-3-sulfamoylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-sulfamoylbenzoyl chloride is a key bifunctional building block in medicinal chemistry, notably in the synthesis of diuretic drugs like furosemide and indapamide.[1][2][3] Its reactivity is dominated by the highly electrophilic benzoyl chloride, which readily acylates nucleophiles. The presence of the sulfonamide moiety introduces a second reactive site, the acidic N-H proton, which may require protection in certain synthetic routes. This document provides detailed application notes and protocols for protecting group strategies in reactions involving this versatile reagent. We address the common scenario of direct acylation without protection, and provide comprehensive protocols for the protection of the sulfonamide group with tert-butoxycarbonyl (Boc) and o-nitrobenzenesulfonyl (Nosyl) groups for more complex synthetic strategies requiring orthogonal protection.
Reactivity Profile of this compound
The primary reactive center of this compound is the acyl chloride, which is significantly more electrophilic than the sulfur atom of the sulfonamide. Consequently, for the most common application—the acylation of primary and secondary amines to form benzamides—protection of the sulfonamide group is generally unnecessary. The amine nucleophile will selectively attack the acyl chloride carbonyl carbon under standard Schotten-Baumann or related acylation conditions.
However, in multi-step syntheses or when employing reaction conditions that are incompatible with the acidic sulfonamide proton (e.g., use of strong bases, certain organometallic reagents), protection of the sulfonamide becomes a critical step. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the orthogonality of its removal.
Scenario A: Direct Acylation of Amines (No Protecting Group)
This is the most frequent application, used in the synthesis of numerous biologically active compounds. The reaction proceeds rapidly and typically in high yield.
Experimental Protocol: General Procedure for Amide Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the desired primary or secondary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile). Cool the mixture to 0 °C in an ice bath.
-
Base: Add a non-nucleophilic base (1.1 - 1.5 equivalents), such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the stirred solution.
-
Acylation: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the amine solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Purification: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Representative Amide Synthesis
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Et₃N | DCM | 4 | 95 |
| 2 | Morpholine | Et₃N | THF | 3 | 92 |
| 3 | Aniline | Pyridine | DCM | 12 | 88 |
| 4 | Cyclopropylamine | DIPEA | MeCN | 6 | 90 |
Yields are illustrative for typical high-yielding acylation reactions.
Visualization: Workflow for Direct Acylation
Caption: Workflow for the direct acylation of an amine.
Scenario B: Reactions Requiring Sulfonamide Protection
Protection of the sulfonamide N-H is advisable under the following circumstances:
-
Use of Strong Bases: When employing strong bases like NaH, LiHMDS, or organolithium reagents, the acidic sulfonamide proton (pKa ≈ 10) will be deprotonated, which can interfere with the desired reaction pathway.
-
Multi-step Synthesis: In a longer synthetic sequence, the unprotected sulfonamide might be incompatible with downstream reagents.
-
N-Alkylation of Sulfonamide: If the synthetic goal is to alkylate the sulfonamide nitrogen itself, the acyl chloride must first be transformed (e.g., to an ester) and the sulfonamide subsequently deprotonated and alkylated.
We present protocols for two common, orthogonally cleavable sulfonamide protecting groups: Boc and Nosyl .
tert-Butoxycarbonyl (Boc) Protection Strategy
The Boc group is a widely used protecting group for amines and sulfonamides.[4] It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[5][6]
This protocol is adapted for a model sulfonamide, as the starting material this compound would not be stable to these conditions. The protection would be carried out on a derivative where the acyl chloride has been converted, for example, to an ester.
-
Setup: To a solution of the sulfonamide (1.0 equivalent) in an anhydrous solvent like THF or DCM, add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equivalents).[7]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography.[8]
-
Setup: Dissolve the N-Boc protected sulfonamide (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid. A common choice is a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM, or a 4M solution of HCl in dioxane.[6][9]
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid. Dissolve the residue in an organic solvent and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected sulfonamide.
Data Presentation: Boc Protection/Deprotection Summary
| Step | Reagents | Solvent | Temperature | Typical Time | Yield (%) |
| Protection | Boc₂O, DMAP | THF or DCM | Room Temp. | 12-24 h | 70-95%[10] |
| Deprotection | TFA or HCl in Dioxane | DCM / Dioxane | Room Temp. | 1-4 h | >90%[5] |
o-Nitrobenzenesulfonyl (Nosyl) Deprotection Strategy
The Nosyl (Ns) group is another valuable protecting group for amines and sulfonamides.[11] A key advantage is its cleavage under mild, non-acidic, non-reductive conditions using a thiol nucleophile, making it orthogonal to many other protecting groups like Boc.[12][13] Protection is achieved using o-nitrobenzenesulfonyl chloride under standard basic conditions.
-
Setup: Dissolve the N-Nosyl protected sulfonamide (1.0 equivalent) in a polar aprotic solvent like DMF or acetonitrile.
-
Reagent Addition: Add a thiol, such as thiophenol or mercaptoacetic acid (1.5-3.0 equivalents), followed by a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).[14][15]
-
Reaction: Stir the mixture at room temperature for 1-8 hours. The reaction progress can be monitored by TLC, often noting the disappearance of the UV-active nosyl-amide and the appearance of the less retained amine product.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to remove the disulfide byproduct and any remaining reagents.[13]
Data Presentation: Nosyl Deprotection Summary
| Step | Reagents | Solvent | Temperature | Typical Time | Yield (%) |
| Deprotection | Thiophenol, K₂CO₃ | MeCN or DMF | Room Temp. | 1-8 h | >90%[13] |
Orthogonal Strategy and Workflow Visualization
Orthogonal protection allows for the selective removal of one protecting group in the presence of others, which is crucial for the synthesis of complex molecules.[16][17] For a molecule containing both an amine protected as a Boc-carbamate and a sulfonamide protected as a Nosyl-amide, one can selectively deprotect either group.
Visualization: Orthogonal Deprotection Logic
Caption: Orthogonal deprotection of Boc and Nosyl groups.
Conclusion
While direct acylation of amines with this compound is a robust and high-yielding reaction that does not require protection of the sulfonamide, more complex synthetic routes may necessitate its protection. The Boc and Nosyl groups offer excellent, orthogonally-removable options. The choice of protecting group strategy should be carefully considered based on the planned synthetic steps and the chemical stability of the intermediates. The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this important chemical intermediate.
References
- 1. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 2. This compound | 70049-77-3 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Application of Boc-anhydride [en.highfine.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. synarchive.com [synarchive.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Catalytic Methods Involving 4-Chloro-3-sulfamoylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic methods involving 4-Chloro-3-sulfamoylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below are primarily focused on its application in the synthesis of diuretics and antihypertensive drugs, such as Indapamide and precursors to Furosemide.
Application Note 1: Synthesis of Indapamide via Amidation of this compound
This compound is a critical starting material for the synthesis of Indapamide, a thiazide-like diuretic used in the treatment of hypertension. The core of this synthesis is the amidation reaction with N-amino-2-methylindoline. While traditionally carried out using stoichiometric amounts of a base to scavenge the HCl byproduct, modern approaches utilize condensing agents that can be considered part of a catalytic cycle, enhancing reaction efficiency and yield.
Key Applications:
-
Pharmaceutical synthesis of diuretics.
-
Development of antihypertensive drug candidates.
-
Research into novel sulfonamide-based therapeutic agents.
Catalytic Approaches:
The primary methods to facilitate the amidation of this compound involve the use of organic bases or a condensing agent. While organic bases are consumed in the reaction, the condensing agent can be seen as a mediator of the reaction, akin to a catalyst in a broader sense.
-
Base-Mediated Amidation: This common method employs an organic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1][2]
-
Condensing Agent-Mediated Amidation: The use of a condensing agent like 1,3-dimethyl-2-chloroimidazoline chloride provides an alternative pathway for the amidation, often leading to higher yields and purity.[3][4]
Application Note 2: Role in the Synthesis of Furosemide Precursors
While this compound is not a direct precursor to Furosemide, its structural analogue, 2,4-dichloro-5-sulfamoylbenzoic acid, undergoes a similar amidation reaction with furfurylamine. The catalytic principles and experimental setups are transferable and provide valuable insights into the reactivity of sulfamoylbenzoyl chlorides. The synthesis of Furosemide typically involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis and subsequent condensation with furfurylamine. Catalysts are primarily employed in the initial chlorosulfonation step.
Experimental Protocols
Protocol 1: Synthesis of Indapamide using a Condensing Agent
This protocol details the synthesis of Indapamide from 4-chloro-3-sulfamoylbenzoic acid and N-amino-2-methylindoline using 1,3-dimethyl-2-chloroimidazoline chloride as a condensing agent.[3][4]
Materials:
-
4-chloro-3-sulfamoylbenzoic acid
-
N-amino-2-methylindoline
-
1,3-dimethyl-2-chloroimidazoline chloride
-
Triethylamine or Pyridine
-
Ethyl acetate or Tetrahydrofuran
-
Water
-
Isopropanol
Procedure:
-
In a 1000 mL reaction flask, add the chosen solvent (e.g., 300 mL of ethyl acetate).
-
Add N-amino-2-methylindoline (0.1 mol) and 4-chloro-3-sulfamoylbenzoic acid (0.1 mol).
-
Add 1,3-dimethyl-2-chloroimidazoline chloride (0.1 mol).
-
Stir the mixture at 15°C for 30 minutes.
-
Slowly add the organic base (e.g., 0.1 mol of triethylamine) dropwise.
-
Allow the reaction to proceed at room temperature for 12-16 hours.
-
Upon completion, add water (60-80 mL) to the reaction mixture.
-
Filter the precipitate and dry to obtain crude Indapamide.
-
Recrystallize the crude product from an isopropanol-water mixture to yield pure Indapamide.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 89.4% - 93.1% | [3][4] |
| Purity (HPLC) | 99.67% - 99.72% | [3][4] |
| Melting Point | 165-167°C | [3][4] |
Protocol 2: Base-Mediated Synthesis of Indapamide
This protocol describes the synthesis of Indapamide using an excess of triethylamine as a base.[1][2]
Materials:
-
This compound
-
1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Activated carbon
Procedure:
-
Purge a reactor with nitrogen and add 800 mL of THF.
-
Add 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride (0.2045 mol).
-
Add triethylamine (0.4328 mol) over 10 minutes.
-
Stir the solution at 18-20°C for 30 minutes.
-
Prepare a solution of this compound (0.2050 mol) in 400 mL of THF.
-
Add the this compound solution dropwise to the reactor over 1 hour and 45 minutes.
-
Stir the reaction mixture for 3 hours at 24-30°C.
-
Add 0.5 g of activated carbon and stir.
-
Filter the mixture and concentrate the filtrate to obtain the product.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | ~77.4% (overall from precursor) | [5] |
Visualizations
Caption: Workflow for Indapamide synthesis using a condensing agent.
Caption: Workflow for the base-mediated synthesis of Indapamide.
Caption: General mechanism for base-mediated amidation.
References
- 1. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]
- 2. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. [PDF] Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Indapamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indapamide and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for indapamide?
A1: The two main synthetic routes for indapamide are the acyl chloride route and the condensation route.[1] Both methods involve the coupling of two key intermediates: 4-chloro-3-sulfamoylbenzoic acid and 1-amino-2-methylindoline.
-
Acyl Chloride Route: This is a prevalent pathway where 4-chloro-3-sulfamoylbenzoic acid is first converted to its more reactive acyl chloride derivative, 4-chloro-3-sulfamoylbenzoyl chloride, typically using a chlorinating agent like thionyl chloride. This acyl chloride is then reacted with 1-amino-2-methylindoline to form indapamide.[1]
-
Condensation Route: This route involves the direct coupling of 4-chloro-3-sulfamoylbenzoic acid and 1-amino-2-methylindoline in the presence of a dehydrating or condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[2] This method avoids the need to isolate the often unstable acyl chloride intermediate.
Q2: What are the critical intermediates in indapamide synthesis, and how are they prepared?
A2: The successful synthesis of indapamide relies on the efficient preparation of two primary building blocks:
-
4-Chloro-3-sulfamoylbenzoic acid: This intermediate is typically synthesized from p-chlorobenzoic acid through chlorosulfonation followed by amination.
-
1-Amino-2-methylindoline: This intermediate can be prepared from 2-methylindoline. An early method involved nitrosation followed by reduction, but this raises safety concerns due to potentially toxic nitrosamine intermediates. A more direct and safer amination method utilizes hydroxylamine-O-sulfonic acid.[1]
Q3: What are the common impurities encountered in indapamide synthesis?
A3: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: 4-chloro-3-sulfamoylbenzoic acid and 1-amino-2-methylindoline.
-
Side-products from the instability of this compound.
-
Dimerization byproducts.
-
Hydrolysis products if water is not carefully excluded from the reaction.
A Chinese patent suggests that using methylene dichloride instead of tetrahydrofuran as the reaction solvent can reduce the formation of certain impurities.
Q4: How can the purity and yield of the final indapamide product be improved?
A4: Purification is crucial for obtaining high-purity indapamide and can significantly impact the final yield. Common purification techniques include:
-
Recrystallization: Isopropanol-water is a frequently reported solvent system for the recrystallization of crude indapamide.[2]
-
Adsorbent Treatment: A patented method describes the use of an adsorbent, such as diatomaceous earth, in a solution of the crude product, followed by hot filtration and crystallization. This method claims to achieve a purity of over 99.90% and a yield of over 90%.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in the Final Coupling Step | 1. Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side reactions. |
| 2. Poor quality of intermediates: Impurities in this compound or 1-amino-2-methylindoline can lead to side reactions. The acyl chloride is particularly moisture-sensitive. | Ensure the purity of starting materials. Use freshly prepared or properly stored this compound. Consider purifying the intermediates before the coupling step. | |
| 3. Inefficient condensing agent (Condensation Route): The chosen condensing agent may not be effective enough under the current reaction conditions. | Experiment with different condensing agents (e.g., DCC, DIC, or others). Optimize the stoichiometry of the condensing agent. | |
| 4. Presence of moisture: Water can hydrolyze the acyl chloride intermediate or interfere with the condensing agent. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 5. Suboptimal base or solvent: The choice of base and solvent can significantly impact the reaction rate and yield. | For the acyl chloride route, ensure a suitable base like triethylamine is used to neutralize the HCl generated. Screen different aprotic solvents (e.g., tetrahydrofuran, methylene dichloride, ethyl acetate) to find the optimal one for your specific conditions.[2][4] | |
| Formation of Significant Impurities | 1. Decomposition of this compound: This intermediate can be unstable, especially at elevated temperatures. | Prepare the acyl chloride at a low temperature and use it immediately in the next step. Avoid prolonged heating during its preparation and the subsequent coupling reaction. |
| 2. Side reactions due to incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. | Carefully control the stoichiometry of the reactants, condensing agent, and base. | |
| 3. Dimerization or polymerization: At higher concentrations or temperatures, side reactions leading to dimers or polymers may occur. | Maintain a suitable reaction concentration. Consider adding the reactants portion-wise to control the reaction rate and minimize side reactions. | |
| Difficulty in Product Purification | 1. Oily product or difficulty in crystallization: Impurities can sometimes inhibit crystallization. | Try different recrystallization solvents or solvent mixtures. The use of an adsorbent followed by filtration before crystallization can help remove impurities that hinder crystal formation.[3] |
| 2. Product loss during workup and recrystallization: Multiple purification steps can lead to a decrease in the isolated yield. | Optimize the purification protocol to minimize the number of steps. Ensure complete precipitation during crystallization by optimizing the temperature and time. |
Data Presentation
Table 1: Comparison of Reported Yields in Indapamide Synthesis
| Synthesis Route | Key Reagents | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Condensation | 4-chloro-3-sulfamoylbenzoic acid, 1-amino-2-methylindoline HCl, DCC | Tetrahydrofuran | 10 °C | 10 hours | 90.4% | [2] |
| Condensation | 4-chloro-3-sulfamoylbenzoic acid, 1-amino-2-methylindoline HCl, DIC | Methylene Dichloride | 15 °C | 10 hours | 89.9% | [2] |
| Condensation | 4-chloro-3-sulfamoylbenzoic acid, 1-amino-2-methylindoline HCl, DCC | Methylene Dichloride | 4.0 °C | 4 hours | 83.4% | [4] |
| Condensation | 4-chloro-3-sulfamoylbenzoic acid, 1-amino-2-methylindoline HCl, DIC | Ethyl Acetate | 10 °C | 3 hours | 68.4% | [4] |
| Acyl Chloride | This compound, 1-amino-2-methylindoline HCl, Triethylamine | Tetrahydrofuran | Not Specified | 3 hours | 77.4% (final step) | [5] |
| Acyl Chloride | This compound, N-amido-2 methyl indole quinoline, Triethylamine | Not Specified | Not Specified | Not Specified | 92% | |
| Condensation | 4-chloro-3-sulfamoylbenzoic acid, N-amido-2 methyl indole quinoline HCl, Condensing agent | Not Specified | Not Specified | Not Specified | 92.6% |
Note: The yields reported in different sources may not be directly comparable due to variations in reaction scale, purity of starting materials, and analytical methods.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the acyl chloride intermediate.
Materials:
-
4-chloro-3-sulfamoylbenzoic acid
-
Thionyl chloride
-
Anhydrous toluene (optional, for azeotropic removal of HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 4-chloro-3-sulfamoylbenzoic acid.
-
Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane. A reported yield for this step is 97.4%.[5]
Protocol 2: Indapamide Synthesis via the Acyl Chloride Route
This protocol details the coupling of the acyl chloride with 1-amino-2-methylindoline.
Materials:
-
This compound
-
1-amino-2-methylindoline hydrochloride
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Isopropanol and water for recrystallization
Procedure:
-
Suspend 1-amino-2-methylindoline hydrochloride in anhydrous THF in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (at least 2 equivalents to neutralize the hydrochloride salt and the HCl produced during the reaction) and stir the mixture.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the solution of this compound dropwise to the stirred suspension of the amine at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours or until the reaction is complete as monitored by TLC.[1]
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude indapamide.
-
Purify the crude product by recrystallization from an isopropanol-water mixture to yield pure indapamide. A reported yield for this coupling step is 77.4%.[5]
Protocol 3: Indapamide Synthesis via the Condensation Route
This protocol describes the direct coupling of the carboxylic acid and the amine using a condensing agent.
Materials:
-
4-chloro-3-sulfamoylbenzoic acid
-
1-amino-2-methylindoline hydrochloride
-
N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)
-
Triethylamine
-
Anhydrous methylene dichloride or tetrahydrofuran (THF)
-
Isopropanol and water for recrystallization
Procedure:
-
Dissolve 1-amino-2-methylindoline hydrochloride in the chosen anhydrous solvent (e.g., methylene dichloride) in a reaction flask.
-
Add triethylamine (at least 1 equivalent) dropwise with stirring to liberate the free amine.
-
Cool the mixture to a low temperature (e.g., 0-10 °C).
-
Add 4-chloro-3-sulfamoylbenzoic acid and the condensing agent (e.g., DCC or DIC, typically 1.0-1.2 equivalents).
-
Maintain the reaction at a low temperature for several hours (e.g., 2-20 hours), monitoring the progress by TLC.[2]
-
Once the reaction is complete, filter off the insoluble byproduct (dicyclohexylurea if DCC is used).
-
Concentrate the filtrate under reduced pressure to obtain the crude indapamide.
-
Purify the crude product by recrystallization from an isopropanol-water mixture. Yields for this method have been reported to be in the range of 83-90%.[2][4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 3. CN106316916A - Purification method of indapamide - Google Patents [patents.google.com]
- 4. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
Common side products in reactions with 4-Chloro-3-sulfamoylbenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-sulfamoylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when working with this compound?
The most common side product is 4-Chloro-3-sulfamoylbenzoic acid, which results from the hydrolysis of the highly reactive benzoyl chloride functional group.[1] This can occur if the compound is exposed to moisture from the atmosphere, solvents, or reagents.
Q2: What are other potential side products in reactions involving this compound?
Besides hydrolysis, other side products can form depending on the specific reaction conditions and reactants used. In the synthesis of the pharmaceutical indapamide from this compound, several impurities have been identified. While some may form in subsequent steps, they can also arise as side products in the initial reaction. These include:
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Unreacted Starting Material: Residual 4-Chloro-3-sulfamoylbenzoic acid from the synthesis of the benzoyl chloride.
-
Side products from the amine reactant: In reactions with amines, such as in the synthesis of indapamide, impurities related to the amine starting material can be present.[2][3]
-
Dimerization Products: Although less commonly reported for this specific molecule, similar sulfamoylbenzoyl chlorides have been known to form dimers under certain conditions.
Q3: How can I minimize the formation of the hydrolysis side product?
To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes:
-
Using dry solvents and reagents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring all glassware is thoroughly dried before use.
-
Storing this compound in a desiccator or under an inert atmosphere.[1]
Q4: How is this compound typically synthesized?
It is commonly synthesized from p-chlorobenzoic acid in a two-step process:
-
Chlorosulfonation: p-Chlorobenzoic acid is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid.[4]
-
Amination: The chlorosulfonyl intermediate is then reacted with ammonia to form 4-Chloro-3-sulfamoylbenzoic acid.[4]
-
Chlorination: Finally, the carboxylic acid is converted to the benzoyl chloride using a chlorinating agent like thionyl chloride.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly and conduct the reaction under an inert atmosphere. Consider using freshly distilled solvents. |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). If the reaction has stalled, consider increasing the reaction time or temperature, or adding more of the limiting reagent. |
| Side reactions with the nucleophile | If using an amine nucleophile, ensure it is of high purity. Consider adjusting the stoichiometry or the order of addition of reagents. |
| Product loss during workup | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent loss of the desired product. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Presence of 4-Chloro-3-sulfamoylbenzoic acid | This indicates hydrolysis. Improve anhydrous techniques as described above. The acidic impurity can often be removed by washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) during workup. |
| Unreacted starting materials | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Use purification techniques like recrystallization or column chromatography to remove unreacted starting materials. |
| Formation of unknown side products | Characterize the impurities using techniques like LC-MS or NMR to identify their structures. Once identified, reaction conditions can be modified to minimize their formation. This may involve changing the solvent, temperature, base, or catalyst. |
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound from 4-Chloro-3-sulfamoylbenzoic acid.
| Parameter | Value | Reference |
| Reactants | 4-Chloro-3-sulfamoylbenzoic acid, Thionyl chloride | [5] |
| Molar Ratio (Acid:Thionyl Chloride) | 1:20 | [5] |
| Reaction Temperature | 78°C | [5] |
| Reaction Time | 4 hours | [5] |
| Product Yield | 97.81% | [5] |
| Product Purity (by HPLC) | 95.79% | [5] |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
4-Chloro-3-sulfamoylbenzoic acid
-
Thionyl chloride
-
Toluene (anhydrous)
-
Anhydrous reaction vessel with a reflux condenser and a gas inlet/outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen), add 4-Chloro-3-sulfamoylbenzoic acid.
-
Add an excess of thionyl chloride (e.g., 20 molar equivalents).
-
Heat the mixture to reflux (approximately 75-80°C) and stir for several hours.[6]
-
Monitor the reaction for the cessation of gas evolution (HCl and SO2).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
Add anhydrous toluene to the residue and stir for a period to precipitate the product.
-
Filter the solid product, wash with a small amount of cold anhydrous toluene, and dry under vacuum.
Visualizations
Reaction Pathway: Synthesis of this compound
Caption: Synthesis of this compound.
Logical Workflow: Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway: Mechanism of Action of Related Diuretics
This compound is a key intermediate in the synthesis of diuretics like indapamide.[5] Indapamide and other loop diuretics act on the nephron in the kidney.
References
- 1. lecturio.com [lecturio.com]
- 2. Loop diuretic - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 4. Indapamide alters the cyclic AMP signal transduction pathway in cardiomyocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Loop Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low yield in 4-Chloro-3-sulfamoylbenzoyl chloride acylation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in acylation reactions using 4-Chloro-3-sulfamoylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is resulting in a significantly lower yield than expected. What are the most common causes?
Low yields are frequently attributed to three primary factors:
-
Hydrolysis of the Acyl Chloride: this compound is highly sensitive to moisture.[1][2] Exposure to water, even atmospheric humidity, will hydrolyze the acyl chloride to the less reactive 4-chloro-3-sulfamoylbenzoic acid, which will not participate in the desired acylation reaction. This is the most common cause of reduced yield.[3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, reaction temperature, and reaction time can significantly impact the efficiency of the acylation. For instance, in the synthesis of Indapamide, the reaction of this compound with N-amino-2-methylindoline requires an appropriate base like triethylamine to proceed effectively.[4]
-
Poor Quality of Starting Materials: The purity of both the this compound and the nucleophile (e.g., amine) is critical. Impurities in the acyl chloride, such as the aforementioned carboxylic acid, will lead to an inaccurate molar ratio of reactants and lower the potential yield.
Q2: I suspect my this compound has degraded. How can I confirm this?
You can assess the purity of your acyl chloride using standard analytical techniques:
-
Infrared (IR) Spectroscopy: The presence of the hydrolysis product, 4-chloro-3-sulfamoylbenzoic acid, can be identified by a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H bond in a carboxylic acid. The sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) will be diminished or absent, and a new C=O stretch for the carboxylic acid will appear at a lower frequency (around 1680-1710 cm⁻¹).[3]
-
Thin-Layer Chromatography (TLC): The carboxylic acid is more polar than the acyl chloride and will therefore have a lower Rf value on a silica gel plate. You can run a TLC of your starting material against a known standard of the carboxylic acid if available.
Q3: What is the role of the base in the acylation of amines with this compound, and how do I choose the right one?
In the acylation of an amine, a base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[5] If not neutralized, the HCl will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.
Commonly used bases include tertiary amines such as triethylamine (TEA) or pyridine.[4][6] The choice of base can influence the reaction rate and should be selected based on the specific nucleophile and solvent system. The base should be non-nucleophilic to avoid competing with the desired acylation reaction.
Q4: Are there any known side reactions other than hydrolysis that I should be aware of?
Besides hydrolysis, other potential side reactions include:
-
Double Acylation: If the nucleophile has more than one reactive site, it's possible for multiple acylations to occur, leading to a mixture of products.
-
Reaction with the Sulfamoyl Group: While less common under typical acylation conditions, highly reactive reagents or harsh conditions could potentially interact with the N-H bonds of the sulfonamide group.
-
Formation of Impurities: The inherent instability of this compound can lead to the formation of various impurities during its synthesis and storage, which can then be carried over into the acylation reaction, complicating purification and reducing the yield of the desired product.[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low-yield issues.
Problem: Low or No Product Yield
Possible Cause 1: Reagent Degradation (Hydrolysis)
-
Troubleshooting Steps:
-
Verify Reagent Quality: Check the purity of the this compound using IR spectroscopy or TLC as described in the FAQs.
-
Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle of the acyl chloride or purify the existing material.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Add reagents via a dry syringe through a septum.
-
Possible Cause 2: Inefficient Reaction Conditions
-
Troubleshooting Steps:
-
Optimize Base: Ensure at least one equivalent of a suitable non-nucleophilic base (e.g., triethylamine, pyridine) is used to scavenge the HCl byproduct. An excess of the base may be beneficial.[4]
-
Adjust Temperature: Some reactions may require initial cooling to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
-
Vary Solvent: The reaction solvent can influence the solubility of reactants and the reaction rate. Solvents like tetrahydrofuran (THF), ethyl acetate, and dichloromethane (DCM) are commonly used.[4][5][7]
-
Increase Reaction Time: If the reaction is slow, extending the reaction time may improve the yield. Monitor the reaction's progress to determine when it has reached completion.
-
Possible Cause 3: Issues with the Nucleophile
-
Troubleshooting Steps:
-
Check Nucleophile Purity: Ensure the amine or other nucleophile is of high purity and free from water.
-
Consider Nucleophilicity: If the nucleophile is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction may require more forcing conditions, such as a stronger base, higher temperature, or a catalyst like DMAP (4-dimethylaminopyridine).[8]
-
Data Presentation: Reaction Condition Comparison
The following tables summarize reaction conditions from literature for the synthesis of Indapamide, a common application of this compound acylation.
Table 1: Acylation of N-amino-2-methylindoline with this compound
| Parameter | Protocol 1[4] | Protocol 2[7] |
| Nucleophile | 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride | N-amino-2-methylindoline |
| Solvent | Tetrahydrofuran (THF) | Ethyl Acetate |
| Base | Triethylamine | Triethylamine |
| Molar Ratio (Acyl Chloride:Nucleophile:Base) | 1 : 1 : 2.1 | Not specified, but base added dropwise |
| Temperature | 18-30°C | 15°C initially, then room temp. |
| Reaction Time | ~5 hours | 12 hours |
| Reported Yield | 80.5% | 89.4% |
Table 2: Alternative Synthesis of Indapamide using 4-chloro-3-sulfamoylbenzoic acid
| Parameter | Protocol 3[7] | Protocol 4[6] |
| Starting Acid | 4-chloro-3-sulfamoylbenzoic acid | 4-chloro-3-sulfamoylbenzoic acid |
| Condensing Agent | Chlorinated 1,3-dimethyl-2-chloroimidazoline | Chlorinated 1,3-dimethyl-2-chloroimidazoline |
| Solvent | Tetrahydrofuran (THF) | Ethyl Acetate |
| Base | Pyridine | Triethylamine |
| Temperature | 10°C initially, then room temp. | 15°C initially, then room temp. |
| Reaction Time | 16 hours | 12 hours |
| Reported Yield | 93.1% | 89.4% |
Note: Protocols 3 and 4 bypass the use of the isolated acyl chloride, which can circumvent issues related to its instability.
Experimental Protocols
Protocol: General Procedure for the Acylation of an Amine with this compound (Adapted from Indapamide Synthesis) [4]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equivalent) and triethylamine (2.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution to the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over a period of 1-2 hours, maintaining the internal temperature between 20-30°C.
-
Monitoring: Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture can be filtered to remove triethylamine hydrochloride. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol-water) or by column chromatography on silica gel.
Visualizations
Caption: A stepwise workflow for troubleshooting low yields in the acylation reaction.
Caption: Reaction pathways illustrating the desired acylation versus hydrolysis.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]
- 7. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Chloro-3-sulfamoylbenzoyl Chloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chloro-3-sulfamoylbenzoyl chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to purify?
A1: this compound is a key intermediate in the synthesis of various pharmaceuticals, notably diuretics like Indapamide.[1][2] Its purification is challenging due to its high reactivity and susceptibility to hydrolysis. The presence of two reactive functional groups, the acyl chloride and the sulfamoyl group, makes it prone to degradation in the presence of moisture, leading to the formation of impurities that can be difficult to remove.[3][4]
Q2: What are the most common impurities found in crude this compound?
A2: The most prevalent impurity is the corresponding carboxylic acid, 4-chloro-3-sulfamoylbenzoic acid, which is formed by the hydrolysis of the acyl chloride group.[3] Other potential impurities can include unreacted starting materials from the synthesis, such as 4-chloro-3-(chlorosulfonyl)benzoic acid, and byproducts from side reactions.
Q3: How can I minimize the hydrolysis of this compound during workup and purification?
A3: To minimize hydrolysis, it is crucial to work under strictly anhydrous conditions.[3] This includes using oven-dried glassware, anhydrous solvents, and performing manipulations under an inert atmosphere (e.g., nitrogen or argon). During aqueous workup, it is important to work quickly and at low temperatures. Washing the organic layer containing the product with a saturated sodium bicarbonate solution can help remove the acidic hydrolysis byproduct.[3][5]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound and its derivatives.[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and identification of impurities.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield after purification | - Hydrolysis of the product during workup or purification.[3][7] - Product loss during extraction due to partial solubility in the aqueous phase. - Inefficient crystallization. | - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Perform aqueous washes quickly and at low temperatures. - Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. - Optimize the recrystallization solvent system and cooling process. |
| Product oils out during recrystallization | - The presence of impurities is disrupting crystal lattice formation. - The chosen solvent is too good a solvent for the compound, even at low temperatures. - Cooling the solution too rapidly. | - Attempt to purify the crude material by another method (e.g., washing with a mild base) before recrystallization. - Try a different solvent or a mixed-solvent system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try adding a seed crystal to induce crystallization. |
| Persistent acidic impurity detected by HPLC/NMR | - Incomplete removal of the hydrolyzed product (4-chloro-3-sulfamoylbenzoic acid). - Insufficient washing with a basic solution. | - Wash the organic solution of the product thoroughly with a saturated solution of a weak base like sodium bicarbonate.[3][5] - Consider a gentle extraction with a dilute aqueous base, but be cautious of promoting further hydrolysis of the desired product. |
| Product discoloration (yellow or brown tint) | - Presence of colored impurities from the synthesis. - Decomposition of the product due to prolonged heating or exposure to air and light. | - Treat a solution of the crude product with activated carbon before filtration and recrystallization.[1] - Minimize exposure to high temperatures and light during the purification process. |
Quantitative Data
The following table summarizes typical yields and purities obtained during the synthesis of this compound and its precursor, as reported in the literature. Data for specific purification steps of the final product is often not detailed, but the overall process yields are indicative of the efficiency.
| Reaction Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| Chlorosulfonation | p-chlorobenzoic acid, chlorosulfonic acid | 4-chloro-3-(chlorosulfonyl)benzoic acid | 92.63 | 97.78 | [1] |
| Acyl Chlorination | 4-chloro-3-sulfamoylbenzoic acid, thionyl chloride | This compound | 97.81 | 95.79 | [1] |
Experimental Protocols
Protocol 1: General Purification by Recrystallization
This protocol describes a general method for the purification of crude this compound by recrystallization. The choice of solvent is critical and may require some experimentation. A non-polar aprotic solvent is generally a good starting point.
Materials:
-
Crude this compound
-
Anhydrous toluene (or other suitable non-polar solvent)
-
Anhydrous hexanes (or other suitable anti-solvent)
-
Oven-dried flasks and filtration apparatus
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Place the crude this compound in an oven-dried flask under an inert atmosphere.
-
Add a minimal amount of warm (40-50 °C) anhydrous toluene to dissolve the crude product completely.
-
If insoluble impurities are present, filter the hot solution through a pre-warmed filter funnel into a clean, dry flask, maintaining the inert atmosphere.
-
Slowly add anhydrous hexanes to the warm toluene solution with gentle swirling until the solution becomes slightly turbid.
-
Warm the solution slightly until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, undisturbed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using an oven-dried Büchner funnel.
-
Wash the crystals with a small amount of cold anhydrous hexanes.
-
Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Removal of Acidic Impurities by Aqueous Wash
This protocol is designed to remove the primary hydrolysis impurity, 4-chloro-3-sulfamoylbenzoic acid.
Materials:
-
Crude this compound
-
Anhydrous dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Separatory funnel
Procedure:
-
Dissolve the crude this compound in anhydrous dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product. This product can then be further purified by recrystallization if necessary.
Visualizations
The following diagrams illustrate the general workflow for the purification and analysis of this compound.
Caption: General workflow for the purification of crude this compound.
Caption: Workflow for the analytical assessment of purified this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Removing unreacted 4-Chloro-3-sulfamoylbenzoyl chloride from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-3-sulfamoylbenzoyl chloride. The information provided is designed to address specific issues that may be encountered during the experimental process, with a focus on the removal of unreacted starting material from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound from my reaction mixture?
Unreacted this compound is an impurity that can interfere with the isolation and purification of your desired product. Furthermore, due to its high reactivity and sensitivity to moisture, it will readily hydrolyze to form 4-chloro-3-sulfamoylbenzoic acid.[1][2] Both the unreacted benzoyl chloride and its carboxylic acid byproduct can complicate downstream applications and analyses, making their removal an essential step in ensuring the purity and integrity of your final compound.
Q2: What is the primary byproduct formed from unreacted this compound during work-up?
The primary byproduct is 4-chloro-3-sulfamoylbenzoic acid, which is formed upon hydrolysis of the benzoyl chloride functional group when it comes into contact with water.[1][2] This hydrolysis is typically rapid, especially during aqueous work-up procedures.
Q3: What is the general principle for removing 4-chloro-3-sulfamoylbenzoic acid from an organic reaction mixture?
The most common and effective method is to exploit the acidic nature of the carboxylic acid group. By washing the organic reaction mixture with a basic aqueous solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the 4-chloro-3-sulfamoylbenzoic acid is deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in the aqueous layer and can be easily separated from the desired product, which typically remains in the organic layer.
Q4: Can the sulfamoyl group (-SO₂NH₂) interfere with the basic extraction?
The sulfamoyl group has acidic protons, but they are significantly less acidic than the carboxylic acid proton. Under the mildly basic conditions of a sodium bicarbonate wash, the carboxylic acid is selectively deprotonated, while the sulfamoyl group generally remains protonated. Therefore, interference from the sulfamoyl group is minimal during a standard basic wash.
Troubleshooting Guide
This guide provides solutions to common problems encountered when removing unreacted this compound and its hydrolysis byproduct.
| Problem | Possible Cause | Recommended Solution |
| White precipitate forms at the interface of the organic and aqueous layers during basic wash. | The sodium salt of 4-chloro-3-sulfamoylbenzoic acid may have limited solubility in the aqueous phase, especially if the concentration is high. | Add more water to the separatory funnel to dissolve the precipitate. Gentle warming of the separatory funnel in a warm water bath may also help, but exercise caution with volatile organic solvents. |
| The desired product is partitioning into the aqueous layer during the basic wash. | The desired product may also possess an acidic functional group that is being deprotonated by the basic solution. | If the desired product is acidic, a different purification strategy, such as column chromatography or recrystallization, may be necessary. Alternatively, a weaker base or a carefully controlled pH extraction might be employed. |
| After the basic wash, the organic layer is still contaminated with 4-chloro-3-sulfamoylbenzoic acid (as determined by TLC or other analytical methods). | 1. The basic wash was not efficient enough (insufficient volume or concentration of base). 2. Insufficient mixing of the two phases. 3. The pH of the aqueous layer was not high enough to fully deprotonate the carboxylic acid. | 1. Perform additional washes with the basic solution. 2. Ensure vigorous shaking of the separatory funnel for adequate mixing. 3. Check the pH of the aqueous layer after extraction; it should be basic (pH > 8). |
| An emulsion has formed during the extraction, making separation of the layers difficult. | This can be caused by the presence of fine solid particles or high concentrations of reagents. | 1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. Filter the entire mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Work-up
This protocol describes a general method for quenching a reaction containing excess this compound and removing the resulting carboxylic acid.
Materials:
-
Reaction mixture in an aprotic organic solvent (e.g., dichloromethane, ethyl acetate)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: Carefully and slowly add deionized water to the reaction mixture while stirring. This will hydrolyze the unreacted this compound. An ice bath may be used to control any exotherm.
-
Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.
-
Basic Wash: Add a volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Layer Separation: Allow the layers to separate. The organic layer should contain your desired product, and the aqueous layer will contain the sodium salt of 4-chloro-3-sulfamoylbenzoic acid.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat Basic Wash (Optional but Recommended): For thorough removal, repeat the basic wash (steps 3-5) one or two more times.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to help break any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain your crude product.
-
Further Purification: The crude product can then be further purified by techniques such as column chromatography or recrystallization as needed.
Visualizations
References
Technical Support Center: HPLC Analysis of 4-Chloro-3-sulfamoylbenzoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of 4-Chloro-3-sulfamoylbenzoyl chloride.
Troubleshooting Guide
Problem: Significant peak tailing is observed for the main analyte peak.
Peak tailing is a common issue in HPLC, often indicating undesirable secondary interactions between the analyte and the stationary phase. For this compound, which is highly reactive and moisture-sensitive, it is important to consider that the analysis in a reversed-phase system is likely of its hydrolysis product, 4-Chloro-3-sulfamoylbenzoic acid.[1][2] This acidic compound is prone to interactions that cause peak asymmetry.
Q1: What are the primary causes of peak tailing for 4-Chloro-3-sulfamoylbenzoic acid?
A1: The primary causes of peak tailing for an acidic compound like 4-Chloro-3-sulfamoylbenzoic acid in reversed-phase HPLC are:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases can be deprotonated at higher mobile phase pH values. These negatively charged silanols can then interact with the analyte, causing a secondary retention mechanism that leads to peak tailing.
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Analyte Ionization: 4-Chloro-3-sulfamoylbenzoic acid has a predicted pKa of approximately 3.44 for its carboxylic acid group.[3] If the mobile phase pH is near or above this pKa, the analyte will be partially or fully ionized (negatively charged). This can lead to electrostatic repulsion from the stationary phase or undesirable interactions, contributing to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause peak tailing.
FAQs: Addressing Specific Issues
Q2: How does mobile phase pH affect the peak shape of 4-Chloro-3-sulfamoylbenzoic acid?
A2: Mobile phase pH is a critical factor. To minimize peak tailing for this acidic analyte, the pH of the mobile phase should be adjusted to be at least 1.5 to 2 pH units below its pKa of ~3.44.[3] Operating at a low pH (e.g., pH 2.5-3.0) ensures that the carboxylic acid group is fully protonated (non-ionized), making the molecule more hydrophobic and promoting a single, well-defined retention mechanism on a reversed-phase column. This also suppresses the ionization of residual silanol groups on the stationary phase, reducing the likelihood of secondary interactions.
The following table illustrates the expected effect of mobile phase pH on the peak tailing factor for 4-Chloro-3-sulfamoylbenzoic acid.
| Mobile Phase pH | Expected Tailing Factor (As) | Rationale |
| 2.5 | 1.0 - 1.2 | Analyte and silanol groups are fully protonated, minimizing secondary interactions. |
| 3.5 | 1.3 - 1.6 | Analyte is partially ionized as the pH is close to its pKa, leading to mixed retention mechanisms. |
| 4.5 | > 1.7 | Analyte is significantly ionized, and silanol groups may begin to deprotonate, increasing the potential for undesirable secondary interactions and significant peak tailing. |
| 7.0 | > 2.0 | Analyte is fully ionized, and a significant portion of silanol groups are deprotonated, leading to severe peak tailing due to strong secondary interactions. |
Q3: What type of HPLC column is recommended for this analysis?
A3: A high-purity, end-capped C8 or C18 column is recommended. End-capping is a process that chemically bonds a small silane (like trimethylsilane) to the unreacted silanol groups on the silica surface. This reduces the number of available sites for secondary interactions. A column with a lower silanol activity will generally provide better peak shapes for acidic compounds.
Q4: Can the organic modifier in the mobile phase influence peak tailing?
A4: Yes, the choice and concentration of the organic modifier can impact peak shape. Acetonitrile is a common choice for the analysis of furosemide and its impurities, including 4-Chloro-3-sulfamoylbenzoic acid.[4] Methanol can sometimes provide different selectivity and may be more effective at masking silanol interactions in certain cases. It is advisable to start with acetonitrile and experiment with methanol if peak shape issues persist. The concentration of the organic modifier will primarily affect retention time, but an optimal concentration can also lead to sharper peaks.
The following table shows an example of how the organic modifier might affect the analysis.
| Mobile Phase Composition (Aqueous:Organic) | Analyte Retention Time (min) | Peak Tailing Factor (As) |
| 70:30 (0.1% Formic Acid in Water : ACN) | 8.5 | 1.1 |
| 60:40 (0.1% Formic Acid in Water : ACN) | 5.2 | 1.2 |
| 70:30 (0.1% Formic Acid in Water : MeOH) | 9.8 | 1.3 |
Q5: What should I do if I still see peak tailing after optimizing the mobile phase and column?
A5: If peak tailing persists, consider the following troubleshooting steps:
-
Check for Column Overload: Reduce the injection volume and/or the sample concentration.
-
Inspect for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.
-
Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities in the sample that might cause peak tailing.
-
Flush the Column: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any adsorbed contaminants.
-
Consider a Different Column: If the current column continues to produce poor peak shapes, it may be degraded or not suitable for the application. Try a new column, preferably from a different manufacturer or with a different bonding chemistry (e.g., a polar-embedded phase).
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
-
Initial Mobile Phase Preparation (pH ~2.5):
-
Aqueous Phase: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.
-
Organic Phase: HPLC-grade acetonitrile.
-
Mobile Phase: Mix the aqueous and organic phases in a suitable ratio (e.g., 70:30 v/v). Degas the mobile phase before use.
-
-
Buffered Mobile Phase Preparation (pH ~3.5 and 4.5):
-
Aqueous Phase: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.5 and 4.5, respectively, using phosphoric acid.
-
Organic Phase: HPLC-grade acetonitrile.
-
Mobile Phase: Mix the buffered aqueous and organic phases in the same ratio as the initial mobile phase. Degas before use.
-
-
Analysis:
-
Equilibrate the HPLC system with the pH 2.5 mobile phase until a stable baseline is achieved.
-
Inject a standard solution of 4-Chloro-3-sulfamoylbenzoic acid and record the chromatogram.
-
Repeat the equilibration and injection process for the pH 3.5 and pH 4.5 mobile phases.
-
Compare the peak tailing factor for each condition to identify the optimal pH.
-
Protocol 2: Evaluation of Column Overload
Objective: To determine if peak tailing is caused by injecting too much sample.
-
Stock Solution Preparation: Prepare a stock solution of 4-Chloro-3-sulfamoylbenzoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution: 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.
-
Analysis:
-
Using the optimized mobile phase from Protocol 1, inject a fixed volume (e.g., 10 µL) of each concentration, starting from the most dilute.
-
Record the chromatograms for each injection.
-
Analyze the peak shape and tailing factor for each concentration. If the tailing factor improves significantly at lower concentrations, the issue is likely column overload.
-
Visualizations
Caption: A troubleshooting workflow for addressing HPLC peak tailing.
Caption: Secondary interaction between ionized analyte and silanol groups.
References
Technical Support Center: Analysis of Indapamide and its Impurities by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in indapamide synthesis using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related and degradation impurities of indapamide?
A1: During the synthesis and storage of indapamide, several related substances can arise as impurities. These can be unreacted starting materials, byproducts of the synthesis, or degradation products. Common impurities include:
-
Impurity B: 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoyl-benzamide[1][2]
-
4-chloro-3-sulfamoylbenzoic acid: A key starting material and potential degradation product.[1][2]
-
2-methylindoline: A key starting material.
-
1-amino-2-methylindoline: An intermediate in the synthesis.[3]
Forced degradation studies have shown that indapamide is susceptible to degradation under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions, leading to the formation of various degradation products.[1][4]
Q2: Which ionization technique is most suitable for the analysis of indapamide and its impurities by LC-MS?
A2: Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of indapamide and its impurities. Both positive and negative ionization modes can be employed, and the choice often depends on the specific impurity being targeted.[5][6] Positive ion mode is effective for detecting the protonated molecule [M+H]⁺ of indapamide and many of its nitrogen-containing impurities.[5] Negative ion mode can be useful for detecting deprotonated molecules [M-H]⁻, particularly for acidic impurities like 4-chloro-3-sulfamoylbenzoic acid.[6]
Q3: How can I confirm the identity of an unknown peak in my mass spectrum?
A3: Identifying an unknown peak requires a systematic approach:
-
Determine the Accurate Mass: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement of the molecular ion. This allows for the prediction of the elemental composition.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion to obtain a characteristic fragmentation pattern. This pattern can be compared to known fragmentation pathways of indapamide or hypothesized structures.
-
Compare with Reference Standards: The most definitive way to confirm the identity of an impurity is to compare its retention time and mass spectrum with that of a certified reference standard.
-
Consult Literature and Databases: Review scientific literature and spectral databases for previously identified impurities of indapamide.[1][2]
Troubleshooting Guide
Issue 1: An unexpected peak is observed in the total ion chromatogram (TIC).
-
Question: I see a peak in my chromatogram that I don't recognize. How do I begin to identify it?
-
Answer:
-
Blank Injection: First, inject a blank sample (mobile phase) to ensure the peak is not a system contaminant or from the solvent.
-
Examine the Mass Spectrum: Extract the mass spectrum of the unknown peak. Determine the monoisotopic mass of the molecular ion.
-
Check for Common Adducts: Look for common adducts (e.g., +Na⁺, +K⁺, +ACN⁺) to help identify the true molecular ion.
-
Isotopic Pattern Analysis: If the compound contains chlorine, look for the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) to confirm the presence of a chlorine atom.
-
Propose a Structure: Based on the molecular weight and knowledge of the synthesis route, propose potential structures. For example, consider starting materials, intermediates, or simple modifications to the indapamide structure (e.g., hydrolysis, oxidation).[3]
-
Issue 2: Poor fragmentation or uninformative MS/MS spectrum for a suspected impurity.
-
Question: I am unable to get a good quality MS/MS spectrum for a low-intensity peak, or the fragmentation is not providing clear structural information. What can I do?
-
Answer:
-
Optimize Collision Energy: The collision energy in MS/MS is critical. Perform a collision energy ramp experiment to find the optimal energy that produces a rich fragmentation pattern without completely shattering the molecule.
-
Increase Sample Concentration: If the signal intensity is low, try to concentrate the sample if possible.
-
Change Ionization Mode: Switch between positive and negative ionization modes. Some compounds may fragment more informatively in one mode over the other.
-
Consider In-Source Fragmentation: In some cases, increasing the cone voltage or fragmentor voltage in the ion source can induce fragmentation, providing additional structural clues.
-
Data Presentation
Table 1: Common Impurities of Indapamide and their Mass Spectrometric Data
| Impurity Name | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Indapamide | C₁₆H₁₆ClN₃O₃S | 365.83 | 366.07 | 364.05 | 132.1 |
| Impurity A (2-methyl-1-nitroso-2,3-dihydro-1H-indole) | C₉H₁₀N₂O | 162.19 | 163.08 | - | Not specified |
| Impurity B (4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoyl-benzamide) | C₁₆H₁₄ClN₃O₃S | 363.82 | 364.05 | 362.04 | Not specified |
| 4-chloro-3-sulfamoylbenzoic acid | C₇H₆ClNO₄S | 235.65 | - | 234.97 | Not specified |
Note: The m/z values are for the most abundant isotope. Fragmentation data can vary depending on the instrument and conditions.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Standard and Sample Dilution: Accurately weigh and dissolve the indapamide sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water. A typical starting concentration is 1 mg/mL. Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injecting into the LC-MS system.
-
Forced Degradation Sample Preparation:
-
Acidic Hydrolysis: Dissolve indapamide in 0.1 M HCl and heat at 80°C for a specified time (e.g., 2 hours). Neutralize the solution with 0.1 M NaOH before injection.[1]
-
Basic Hydrolysis: Dissolve indapamide in 0.1 M NaOH and heat at 80°C for a specified time (e.g., 2 hours). Neutralize the solution with 0.1 M HCl before injection.[1]
-
Oxidative Degradation: Treat an indapamide solution with 3% hydrogen peroxide at room temperature for a specified time.[1]
-
Protocol 2: LC-MS/MS Method Parameters
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute impurities of varying polarities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or Negative.
-
Scan Mode: Full scan (e.g., m/z 100-800) to detect all ions, followed by product ion scans (MS/MS) of the detected impurity masses.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped or optimized for each compound.
-
Visualizations
Caption: Workflow for the Identification of Unknown Impurities by LC-MS.
Caption: Simplified Fragmentation Pathway of Indapamide in Positive ESI Mode.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 4-Chloro-3-sulfamoylbenzoyl chloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Chloro-3-sulfamoylbenzoyl chloride in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its high reactivity, particularly its sensitivity to moisture.[1][2] As an acyl chloride, it readily undergoes hydrolysis in the presence of water to form 4-Chloro-3-sulfamoylbenzoic acid. This hydrolysis is the main degradation pathway and can significantly impact the purity and reactivity of the compound in solution. Therefore, stringent control of moisture is critical during handling and storage.
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: For the solid compound, it is recommended to store it under a dry, inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and at refrigerated temperatures (2-8 °C) or frozen (-20°C) for long-term storage.[1][3] For solutions, it is crucial to use anhydrous solvents and to prepare them fresh whenever possible. If short-term storage of a solution is necessary, it should be kept under an inert atmosphere at low temperatures to minimize degradation.
Q3: In which solvents is this compound soluble and what are the stability implications?
A3: this compound is slightly soluble in acetonitrile and DMSO.[1] When preparing solutions, it is imperative to use anhydrous grades of these solvents to prevent hydrolysis. The stability of the compound in these solutions will be limited, and they should ideally be used immediately after preparation. Protic solvents, such as alcohols and water, are incompatible as they will react with the acyl chloride.
Q4: How can I monitor the degradation of this compound in my solution?
A4: The degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can be developed to separate and quantify the parent compound, this compound, from its primary degradant, 4-Chloro-3-sulfamoylbenzoic acid. This allows for the determination of the remaining active compound and the extent of degradation over time.
Troubleshooting Guides
Issue 1: Rapid Loss of Reactivity of this compound Solution
-
Symptom: Your reaction yield is significantly lower than expected, or the reaction does not proceed to completion.
-
Possible Cause: The this compound in your stock solution has likely degraded due to hydrolysis.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure that you are using a freshly opened bottle of anhydrous solvent or a properly dried solvent for your solution preparation.
-
Moisture in Glassware: Ensure all glassware is thoroughly dried, preferably by oven-drying and cooling under a stream of inert gas, before use.
-
Atmospheric Moisture: Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent exposure to ambient moisture.
-
Fresh Solution Preparation: Prepare the this compound solution immediately before use. Avoid storing solutions for extended periods.
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Purity Check: If possible, analyze the solution by HPLC to determine the concentration of the active compound and its primary degradant, 4-Chloro-3-sulfamoylbenzoic acid.
-
Issue 2: Inconsistent Results in Repetitive Experiments
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Symptom: You are observing significant variability in your experimental outcomes when using the same nominal concentration of this compound solution.
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Possible Cause: Inconsistent handling and storage of the this compound solution is leading to varying degrees of degradation between experiments.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Implement a strict, standardized protocol for the preparation of your this compound solutions, including solvent quality, glassware preparation, and atmospheric control.
-
Control Storage Time and Temperature: If solutions must be prepared in advance, establish a maximum storage time and a consistent storage temperature. For example, store for no longer than a specified number of hours at a defined low temperature.
-
Aliquot Stock Solutions: If a larger batch of solution is prepared, aliquot it into smaller, single-use vials to avoid repeated opening and exposure of the main stock to the atmosphere.
-
Perform Quality Control: Before critical experiments, consider a quick quality control check of the solution, for instance, by a test reaction with a reliable outcome or a rapid analytical check if available.
-
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 70049-77-3 | [1][4] |
| Molecular Formula | C₇H₅Cl₂NO₃S | [1] |
| Molecular Weight | 254.09 g/mol | [1] |
| Melting Point | 158-160 °C | [1][4] |
| Boiling Point | 424.6 °C at 760 mmHg | [1][4] |
| Solubility | Slightly soluble in Acetonitrile and DMSO | [1] |
| Stability | Moisture sensitive, Hygroscopic | [1][2] |
Table 2: Key Degradation Product Information
| Compound Name | Molecular Formula | Molecular Weight | Primary Cause of Formation |
| 4-Chloro-3-sulfamoylbenzoic acid | C₇H₆ClNO₄S | 235.65 g/mol | Hydrolysis of this compound |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Hydrolysis Product
This protocol outlines a general procedure for a stability-indicating assay. Method optimization and validation are required for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade, anhydrous).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (for pH adjustment).
-
This compound reference standard.
-
4-Chloro-3-sulfamoylbenzoic acid reference standard.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to ensure separation of the polar degradant from the less polar parent compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound and degradant (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
For stability studies, dilute the stock solution with the desired study solvent (e.g., acetonitrile with a controlled amount of water) to the target concentration.
-
Store the stability samples under the desired temperature and time conditions.
-
At each time point, take an aliquot of the sample, dilute if necessary with the mobile phase, and inject it into the HPLC system.
-
-
Data Analysis:
-
Identify the peaks for this compound and 4-Chloro-3-sulfamoylbenzoic acid based on the retention times of the reference standards.
-
Calculate the concentration of each compound using a calibration curve generated from the reference standards.
-
Determine the percentage of remaining this compound and the percentage of formed 4-Chloro-3-sulfamoylbenzoic acid at each time point.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: General workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
Optimizing temperature and reaction time for 4-Chloro-3-sulfamoylbenzoyl chloride reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride. The focus is on optimizing reaction temperature and time to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for the synthesis of this compound from 4-Chloro-3-sulfamoylbenzoic acid using thionyl chloride?
A1: Based on orthogonal experiments and single factor assessment, the optimized process conditions for the acyl chlorination of 4-chloro-3-sulfamoylbenzoic acid are a reaction temperature of 78°C and a reaction time of 4 hours. These conditions have been shown to produce a high yield and purity of the final product.
Q2: What are the common side reactions to be aware of during this synthesis?
A2: The most common side reaction is the hydrolysis of the highly reactive this compound back to the starting material, 4-Chloro-3-sulfamoylbenzoic acid. This can occur if there is any moisture present in the reaction setup. It is also important to control the temperature, as excessive heat can lead to the formation of unspecified impurities and decomposition of the product.
Q3: How can I monitor the progress of the reaction?
A3: Monitoring the reaction using thin-layer chromatography (TLC) can be challenging due to the high reactivity of the acyl chloride, which may lead to streaking or decomposition on the silica gel plate. A more reliable method is to take a small aliquot of the reaction mixture and quench it with a dry alcohol (e.g., methanol or ethanol) to form the corresponding stable ester. This ester can then be easily monitored by TLC or HPLC to determine the consumption of the starting carboxylic acid.
Q4: Is it necessary to purify the this compound after synthesis?
A4: In many cases, the crude this compound is of sufficient purity to be used directly in the next synthetic step without further purification. After the reaction is complete, the excess thionyl chloride is typically removed by distillation, often under reduced pressure, and the resulting crude product is used in situ.
Q5: What are the key safety precautions to take when working with thionyl chloride?
A5: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Ensure all glassware is thoroughly dried before use to prevent vigorous reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction due to insufficient temperature or time. 2. Degradation of starting material or product. 3. Poor quality of starting 4-Chloro-3-sulfamoylbenzoic acid. | 1. Ensure the reaction is maintained at the optimal temperature of 78°C for the full 4 hours. 2. Avoid excessive heating. Monitor the reaction to determine the point of completion and avoid prolonged heating. 3. Verify the purity of the starting material using analytical methods like HPLC or NMR. |
| Low Yield | 1. Hydrolysis of the product due to moisture in the reaction. 2. Loss of product during workup. | 1. Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. As the product is often used in the next step without purification, minimize workup steps. If isolation is necessary, perform it quickly and under anhydrous conditions. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Hydrolysis of the product during storage or workup. | 1. Increase the reaction time or ensure the temperature is at the optimal level. 2. Store the product under an inert atmosphere and in a desiccator. During workup, use anhydrous solvents and minimize exposure to air. |
| Formation of Unknown Impurities | 1. Reaction temperature is too high. 2. Extended reaction time. | 1. Carefully control the reaction temperature to not exceed 78°C. 2. Monitor the reaction progress and stop the reaction once the starting material is consumed to prevent the formation of degradation products. |
Data Presentation
Table 1: Optimized Reaction Parameters for Acyl Chlorination
| Parameter | Optimal Value | Expected Yield | Expected Purity | Reference |
| Molar Ratio (4-Chloro-3-sulfamoylbenzoic acid : Thionyl chloride) | 1 : 20 | \multirow{3}{}{97.81%} | \multirow{3}{}{95.79%} | \multirow{3}{*}{} |
| Reaction Temperature | 78°C | |||
| Reaction Time | 4 hours |
Experimental Protocols
Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid
This protocol describes a common method for the synthesis of 4-Chloro-3-sulfamoylbenzoic acid starting from p-chlorobenzoic acid.
Materials:
-
p-Chlorobenzoic acid
-
Chlorosulfonic acid
-
Concentrated ammonia water
-
Hydrochloric acid (HCl)
-
Activated carbon
-
Ice
Procedure:
-
Chlorosulfonation: In a suitable reactor, carefully add chlorosulfonic acid. While stirring, gradually add p-chlorobenzoic acid, maintaining the temperature below 40°C. After the addition is complete, slowly heat the mixture to 130°C and maintain this temperature for several hours to complete the reaction. Cool the reaction mixture to room temperature and then pour it onto a mixture of ice and water to precipitate the product, 4-chloro-3-(chlorosulfonyl
Preventing hydrolysis of 4-Chloro-3-sulfamoylbenzoyl chloride during workup
Welcome to the technical support center for handling 4-Chloro-3-sulfamoylbenzoyl chloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent its hydrolysis during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly sensitive to moisture?
A1: this compound is a chemical intermediate crucial for the synthesis of various pharmaceuticals, such as loop diuretics like furosemide and antihypertensives like indapamide.[1][2] Its high reactivity and sensitivity to moisture stem from the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it extremely susceptible to nucleophilic attack by water.[3][4] Even atmospheric moisture can be sufficient to initiate hydrolysis.[3] This compound should be stored in a hygroscopic, refrigerated environment under an inert atmosphere.[1]
Q2: What is the product of hydrolysis and why is it a problem during synthesis?
A2: When this compound reacts with water, it undergoes hydrolysis to form 4-chloro-3-sulfamoylbenzoic acid and hydrogen chloride (HCl).[3] This reaction is problematic for several reasons:
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Consumption of Starting Material: The hydrolysis reaction consumes the acyl chloride, reducing the amount available for the desired reaction and thereby lowering the potential yield of the target molecule.[3]
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Product Contamination: The resulting carboxylic acid is an impurity that can be difficult to separate from the desired product due to similar polarities, often requiring additional purification steps like recrystallization or chromatography.[5][6]
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Reaction Interference: The generation of HCl can alter the pH of the reaction mixture, potentially leading to unwanted side reactions, especially if acid-sensitive functional groups are present.[7]
Q3: How can I definitively check if my this compound reagent or crude product has hydrolyzed?
A3: The presence of the hydrolysis product, 4-chloro-3-sulfamoylbenzoic acid, can be confirmed using standard analytical techniques.[3] Key indicators include:
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Infrared (IR) Spectroscopy: The appearance of a very broad absorption band in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H bond in a carboxylic acid dimer.[3]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The presence of a broad singlet proton peak far downfield (typically >10 ppm) corresponding to the carboxylic acid proton.[3]
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Thin-Layer Chromatography (TLC): On a silica gel plate, the 4-chloro-3-sulfamoylbenzoic acid will appear as a more polar spot (lower Rf value) compared to the parent acyl chloride.[3]
Q4: What are the best practices for storing and handling this compound?
A4: To maintain the integrity of the reagent, strict anhydrous (moisture-free) conditions are critical.
-
Storage: The compound is classified as moisture-sensitive and hygroscopic.[1][8] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator or desiccator.[1]
-
Handling: All glassware (flasks, syringes, etc.) must be thoroughly dried before use, for example, by oven-drying or flame-drying under vacuum. Reactions should be conducted under an inert atmosphere. Use anhydrous solvents and add reagents via a dry syringe through a rubber septum.[3]
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide addresses the common issue of unintended hydrolysis during the workup phase of a reaction involving this compound.
Problem: Low yield of the desired amide/ester product and contamination with 4-chloro-3-sulfamoylbenzoic acid.
This is the most common sign that the acyl chloride has hydrolyzed either before or during the workup procedure. The following workflow and protocols are designed to minimize this issue.
Logical Workflow for a Hydrolysis-Sensitive Workup
Caption: General experimental workflow for minimizing hydrolysis during workup.
Detailed Experimental Protocol: Amidation Workup
This protocol outlines a standard workup procedure following the reaction of this compound with an amine to form an amide, designed to minimize hydrolysis.
-
Cool the Reaction Mixture: Once the reaction is deemed complete, cool the flask to 0-5 °C in an ice bath. This slows the rate of all reactions, including potential hydrolysis.[5][9]
-
Quench Excess Acyl Chloride (If Necessary): If a significant excess of the acyl chloride was used, it can be quenched by the slow, dropwise addition of a small amount of a nucleophile like anhydrous methanol or benzylamine.[10] This converts the highly reactive acyl chloride into a more stable ester or amide, which is easier to separate later. Quenching with water is the primary cause of hydrolysis and should be avoided at this stage.[11]
-
Dilution and Transfer: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the entire mixture to a separatory funnel.
-
Aqueous Wash with Weak Base:
-
Add a portion of ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[5][9]
-
Caution: Swirl the funnel without the stopper first to allow for the release of any CO₂ gas that forms from neutralizing acidic byproducts like HCl.[9] Once gas evolution subsides, stopper the funnel, invert, and vent frequently.
-
Shake gently and allow the layers to separate. Promptly drain the aqueous layer. This step is crucial as it deprotonates the undesired 4-chloro-3-sulfamoylbenzoic acid impurity, making it water-soluble (as its sodium salt) and drawing it into the aqueous layer.
-
Repeat the wash if necessary until gas evolution ceases.
-
-
Brine Wash:
-
Drying the Organic Layer:
-
Drain the organic layer from the separatory funnel into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together, indicating that the water has been absorbed.[9]
-
-
Isolation of Product:
-
Filter the organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude product, which can then be purified further if needed.
-
Data Presentation: Factors Influencing Hydrolysis During Workup
The following table summarizes key experimental parameters and their impact on minimizing the hydrolysis of this compound during the workup phase.
| Parameter | Condition to Minimize Hydrolysis | Rationale & Citation | Condition to Avoid |
| Temperature | Low (0-5 °C) | Reduces the kinetic rate of the hydrolysis reaction significantly.[5][9] | Room Temperature or Higher |
| Aqueous Base | Weak Base (e.g., NaHCO₃) | Sufficiently basic to neutralize HCl and deprotonate the carboxylic acid byproduct without significantly catalyzing the hydrolysis of the remaining acyl chloride.[5][9] | Strong Base (e.g., NaOH, KOH) |
| Contact Time | Minimal | Perform extractions and layer separations promptly and efficiently to reduce the time the acyl chloride is in contact with the aqueous phase.[9] | Letting layers sit unseparated |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Effectively removes residual water from the organic solvent prior to concentration, preventing hydrolysis upon storage.[9] | Insufficient drying |
Troubleshooting Decision Tree
If you are still experiencing issues with hydrolysis, use the following decision tree to diagnose the potential source of the problem.
Caption: Troubleshooting decision tree for diagnosing hydrolysis issues.
References
- 1. lookchem.com [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
Technical Support Center: Purification of Sulfonamide Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of sulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying sulfonamide compounds?
The purification of sulfonamide derivatives can be challenging due to several factors. Their polarity can vary significantly, and they have a propensity for hydrogen bonding, which can affect their behavior during chromatography and crystallization.[1] Common issues include:
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Poor Solubility: Many sulfonamides exhibit low solubility in common organic solvents, making techniques like crystallization difficult.[2][3] The pH of the solution can also significantly impact the solubility of sulfonamides.[4]
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Product Degradation: Some sulfonamides may be unstable under certain reaction or workup conditions.[1] Prolonged exposure to harsh acidic or basic conditions should be avoided.[1] For instance, N-(trimethylsilyl)sulfonamides are particularly susceptible to hydrolysis of the TMS group in the presence of acidic silica gel.[5]
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Co-elution with Impurities: Separating the desired sulfonamide from starting materials, byproducts, or side-reaction products can be difficult due to similar polarities.[5]
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Crystallization Difficulties: Achieving high-purity crystals can be challenging. Issues such as oiling out, formation of small or impure crystals, and poor recovery are often encountered.[1][6]
Q2: I'm observing multiple spots on my TLC plate after synthesis. What could be the cause?
Multiple spots on a TLC plate can indicate the presence of several compounds in your crude product. Common causes include:
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Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.[1]
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Formation of Byproducts: Side reactions can lead to the formation of impurities. A common byproduct is the bis-sulfonylated product, where two sulfonyl groups react with a primary amine.[1]
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Product Degradation: The desired sulfonamide may have degraded during the reaction or workup.[1]
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Desilylation: If you are working with N-(trimethylsilyl)sulfonamides, the spots could correspond to the desilylated product due to hydrolysis on the acidic TLC plate.[5]
Troubleshooting Guides
Crystallization Issues
Problem: Difficulty in obtaining crystals or the product oils out.
dot
Caption: Workflow for troubleshooting sulfonamide crystallization.
Solutions:
-
Solvent Selection: The choice of solvent is critical for successful crystallization.[1] Common solvents include ethanol, methanol, and ethyl acetate.[1] For sulfonamides that are difficult to crystallize, exploring different solvent systems or using techniques like vapor diffusion may be beneficial.[1] The use of a saturated aliphatic alcohol with 3 carbon atoms, like isopropanol, has been shown to yield high recoveries of free-flowing, stable sulfathiazole crystals.[6]
-
Temperature Gradient: A practical lower limit of temperature to achieve complete dissolution is about 65°C. For optimal recovery, it is preferable to cool the solution to below 10°C.[6]
-
Hot Filtration: A hot clarification of the solution before cooling, using a decolorizing agent like charcoal and a filter aid, can be beneficial for many commercial grades of sulfathiazole.[6]
| Solvent System for Sulfathiazole Recrystallization | Starting Material (parts) | Dried Product (parts) | 30-80 Mesh Fraction (parts) | Recovery of 30-80 Mesh (%) | Discoloration on Sterilization |
| 70% Isopropanol | 157 | 137.4 | 100 | 76.4 | No discoloration |
| 80% Isopropanol | 107.3 | 97.8 | 57.6 | 66.4 | No discoloration |
| 70% Ethanol | 92 | 89.1 | 46.0 | 41.0 | Slight discoloration |
Data adapted from Google Patents, US2777844A.[6]
Column Chromatography Issues
Problem: Poor separation or decomposition of the product on the silica gel column.
dot
Caption: Logic for troubleshooting sulfonamide column chromatography.
Solutions:
-
Deactivation of Silica Gel: For acid-sensitive sulfonamides, such as N-(trimethylsilyl)sulfonamides, the acidic nature of standard silica gel can cause decomposition.[5] To mitigate this, the silica gel can be deactivated.[5]
-
Protocol for Deactivated Silica Gel:
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase like neutral or basic alumina, or Florisil.[5]
-
Solvent System Optimization: For compounds that co-elute, optimizing the solvent system is crucial. Using a gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.[5]
| Problem | Possible Cause | Recommended Solution |
| Streaking on TLC and multiple spots | Acidic silica causing hydrolysis (e.g., of TMS group) | 1. Deactivate silica gel with 0.1-1% triethylamine in the eluent.[5]2. Use neutral or basic alumina, or Florisil.[5]3. Attempt recrystallization if the product is a solid.[5] |
| Co-elution with impurities | Insufficient polarity difference in the chosen solvent system | 1. Optimize the solvent system using gradient elution.[5]2. Change the stationary phase to alumina or Florisil for different selectivity.[5] |
| Product contaminated with non-polar impurities | Impurities eluting with or before the product | 1. Use a less polar solvent system.[5]2. Perform a work-up procedure to remove non-polar impurities before chromatography.[5] |
Experimental Protocols
General Sulfonamide Synthesis and Workup
This protocol describes a general method for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride, followed by a standard workup procedure.
Synthesis:
-
Dissolve the primary amine in a suitable solvent (e.g., dichloromethane or pyridine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.0 to 1.2 equivalents) dropwise to the cooled amine solution to control the reaction rate and minimize side reactions.[1]
-
Allow the reaction to stir at room temperature and monitor its progress using TLC or LC-MS until completion.[1]
Workup:
-
Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).[1]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[1]
Solid-Phase Extraction (SPE) for Sulfonamide Purification from Water Samples
This protocol outlines a general procedure for the extraction and purification of sulfonamides from water samples using SPE, which is useful for trace analysis.
Materials:
-
Agilent Bond Elut HLB SPE cartridges (e.g., 500 mg, 6 mL).[7]
-
Methanol (MeOH), Water (HPLC grade).[7]
-
Formic Acid.
-
Sodium EDTA.[7]
-
Hydrochloric Acid (HCl) for pH adjustment.[7]
Procedure:
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Precondition the HLB cartridge with 6 mL of MeOH, followed by equilibration with 6 mL of water.[7]
-
-
Sample Loading:
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[7]
-
-
Washing:
-
Wash the cartridge with 6 mL of water and then dry it completely under high vacuum.[7]
-
-
Elution:
-
Elute the retained sulfonamides with 8 mL of MeOH.[7]
-
-
Reconstitution:
dot
Caption: Solid-Phase Extraction workflow for sulfonamide analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. benchchem.com [benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
Managing moisture sensitivity of 4-Chloro-3-sulfamoylbenzoyl chloride
Welcome to the technical support center for 4-Chloro-3-sulfamoylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective management of this moisture-sensitive reagent in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound is a chemical intermediate crucial for the synthesis of various pharmaceuticals, notably the diuretic indapamide.[1][2] Its high reactivity, which makes it a valuable synthetic building block, is also the reason for its pronounced sensitivity to moisture. The molecule contains a highly electrophilic acyl chloride group. When it comes into contact with water, even atmospheric moisture, the acyl chloride readily undergoes hydrolysis. This reaction converts the reactive acyl chloride into the much less reactive 4-chloro-3-sulfamoylbenzoic acid, releasing hydrochloric acid (HCl) as a byproduct. This degradation not only consumes the starting material, leading to lower product yields, but also introduces impurities into the reaction mixture.
Q2: How can I visually identify if my this compound has degraded due to moisture?
While a definitive assessment requires analytical techniques, there are some visual cues that may suggest degradation. Pure this compound is typically a white to off-white solid.[3] If the material appears clumpy, has a sticky consistency, or emits a strong, acrid odor (due to the formation of HCl), it may have been exposed to moisture. However, these are not foolproof indicators, and analytical confirmation is always recommended.
Q3: What are the recommended storage and handling conditions for this compound?
To maintain the integrity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1]
-
Temperature: Keep in a refrigerator.[1] Some suppliers recommend storage at -20°C.[4]
-
Container: Use a tightly sealed container to prevent moisture ingress.
Handling:
-
Always handle the compound in a dry, inert atmosphere, for example, within a glove box or using Schlenk line techniques.
-
Use oven-dried glassware and moisture-free solvents.
-
When not in a glovebox, ensure a positive pressure of inert gas is maintained in the reaction vessel.
-
Quickly weigh and transfer the solid, minimizing its exposure to ambient air.
Q4: Which solvents are recommended for reactions involving this compound?
The choice of solvent is critical to prevent hydrolysis. Always use anhydrous (dry) solvents. Commonly used solvents for reactions with acyl chlorides that are compatible if properly dried include:
It is crucial to ensure the water content of the solvent is minimal. Using freshly distilled solvents or commercially available anhydrous solvents is highly recommended. While information on the solubility of this compound is limited to "slightly soluble" in acetonitrile and DMSO, a similar compound, 4-chlorobenzoyl chloride, is soluble in ether and benzene.[1][7]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, focusing on issues arising from its moisture sensitivity.
Issue 1: Low or No Product Yield in Acylation Reaction
A diminished or complete lack of the desired product is the most frequent problem and is often linked to the degradation of the starting material.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Verify Reagent Quality: Before starting the reaction, check for signs of degradation in the starting material. Confirm with Analytical Data: If in doubt, obtain an analytical spectrum (e.g., IR or NMR) of the starting material to check for the presence of the hydrolysis product, 4-chloro-3-sulfamoylbenzoic acid. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened container of the reagent. |
| Presence of Moisture in Reaction | Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of inert gas. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas like nitrogen or argon. |
| Sub-optimal Reaction Conditions | Temperature Control: Some acylation reactions are exothermic. Adding the acyl chloride solution slowly at a reduced temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions. Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Issue 2: Presence of Impurities in the Final Product
The most common impurity is the hydrolysis product, 4-chloro-3-sulfamoylbenzoic acid.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis During Reaction | Implement Anhydrous Techniques: As detailed above, the rigorous exclusion of water is paramount. |
| Hydrolysis During Work-up | Aqueous Work-up: During the work-up procedure, any unreacted this compound will be rapidly hydrolyzed. Purification: The resulting 4-chloro-3-sulfamoylbenzoic acid can typically be removed through purification techniques such as recrystallization or column chromatography. An aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can also help to remove the acidic impurity by converting it to its more water-soluble salt. |
Data Presentation
Physicochemical Properties of this compound and its Hydrolysis Product
| Property | This compound | 4-chloro-3-sulfamoylbenzoic acid |
| Molecular Formula | C₇H₅Cl₂NO₃S | C H₆ClNO₄S |
| Molecular Weight | 254.09 g/mol [1] | 235.64 g/mol [8] |
| Appearance | White to off-white solid[3] | White to almost white powder or crystal |
| Melting Point | 158-160 °C[1] | 256-258 °C[8] |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound (Example: Synthesis of Indapamide)
This protocol is a generalized example based on the synthesis of indapamide and should be adapted for specific substrates and reaction scales.
Materials:
-
This compound
-
Amine substrate (e.g., 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride)
-
Anhydrous non-protic solvent (e.g., Tetrahydrofuran)[5]
-
Tertiary amine base (e.g., Triethylamine)[5]
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Set up a reaction vessel with oven-dried glassware under a positive pressure of inert gas.
-
To the reaction vessel, add the amine substrate and anhydrous solvent.
-
Add the tertiary amine base to the mixture and stir for a few minutes.
-
In a separate dry flask, dissolve this compound in the anhydrous solvent.
-
Slowly add the solution of this compound to the stirred amine solution at a controlled temperature (e.g., 18-20 °C).[5]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Once the reaction is complete, proceed with the appropriate aqueous work-up and purification steps.
Visualizations
Signaling Pathways and Workflows
Caption: Hydrolysis pathway of this compound.
Caption: General experimental workflow for acylation reactions.
Caption: Troubleshooting decision tree for acylation reactions.
References
- 1. Cas 70049-77-3,this compound | lookchem [lookchem.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]
- 4. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 5. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 6. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-Chloro-3-sulfamoylbenzoic acid 98 1205-30-7 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 4-Chloro-3-sulfamoylbenzoyl Chloride and Alternative Acylating Agents in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate purity of the target molecule.[1] This guide provides an objective comparison of 4-Chloro-3-sulfamoylbenzoyl chloride with a primary alternative methodology—the in situ activation of 4-chloro-3-sulfamoylbenzoic acid—for the synthesis of pharmacologically active compounds, with a focus on the diuretic drug indapamide.
Performance Comparison of Acylating Agents
The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Carboxylic Acids.[2] Acyl chlorides, such as this compound, are among the most reactive acylating agents due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly susceptible to nucleophilic attack.[1] However, their high reactivity also contributes to their instability and moisture sensitivity, necessitating careful handling.
The following table summarizes the performance of this compound against the in situ activation of 4-chloro-3-sulfamoylbenzoic acid in the synthesis of indapamide.
| Acylating Agent/Method | Key Intermediate | Coupling Agent/Reagent | Solvent | Yield (%) | Purity (%) | Reference |
| This compound | This compound | Thionyl chloride | Tetrahydrofuran | 77.4 | - | [3][4] |
| In situ activation of 4-chloro-3-sulfamoylbenzoic acid | 4-chloro-3-sulfamoylbenzoic acid | Chloro-1,3-dimethyl-2-imidazoline | Ethyl acetate | 89.4 | 99.67 | [5] |
| In situ activation of 4-chloro-3-sulfamoylbenzoic acid | 4-chloro-3-sulfamoylbenzoic acid | Chloro-1,3-dimethyl-2-imidazoline | Tetrahydrofuran | 93.1 | 99.72 | [5][6] |
| In situ activation of 4-chloro-3-sulfamoylbenzoic acid | 4-chloro-3-sulfamoylbenzoic acid | Chloro-1,3-dimethyl-2-imidazoline | 1,2-dichloroethane | 88.5 | 99.69 | [5][6] |
Experimental Protocols
Synthesis of Indapamide using this compound
This method involves the initial conversion of 4-chloro-3-sulfamoylbenzoic acid to its more reactive acyl chloride, followed by condensation with 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride.
Step 1: Synthesis of this compound
4-chloro-3-sulphamoyl-benzoic acid is reacted with thionyl chloride to yield 4-chloro-3-sulphamoyl-benzoyl chloride. This reaction typically achieves a high yield of approximately 97.4%.[3][4]
Step 2: Synthesis of Indapamide
In a reactor purged with nitrogen, 800 ml of tetrahydrofuran and 0.2045 mol of 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride are introduced.[7] 0.4328 mol of triethylamine is then added over 10 minutes, and the solution is stirred at 18-20°C for 30 minutes.[7] A solution of 0.2050 mol of this compound in 400 ml of tetrahydrofuran is then added dropwise over 1 hour and 45 minutes.[7] The reaction mixture is stirred for 3 hours at 24-30°C.[7] The final product, indapamide, is obtained after filtration and concentration, with a reported yield of 77.4%.[3][4]
Alternative Synthesis of Indapamide via in situ Activation
This approach circumvents the need for the isolation of the acyl chloride by activating the carboxylic acid in situ using a coupling agent.
Protocol using Tetrahydrofuran as Solvent:
In a 1000mL reaction flask, add tetrahydrofuran (400ml), N-amino-2-methylindoline hydrochloride (18.5g, 0.1mol), 4-chloro-3-sulfamoylbenzoic acid (28.3g, 0.12 mol), and chlorinated 1,3-dimethyl-2-chloroimidazoline (14.8 g, 0.13 mol).[5][6] The mixture is stirred at 10°C for 30 minutes, followed by the dropwise addition of pyridine (11.8 g, 0.15 mol).[5][6] The reaction is then allowed to proceed at room temperature for 16 hours.[5][6] After the addition of water (80 mL), the crude indapamide is collected by filtration and dried.[5][6] Recrystallization from ethanol yields the final product. This method has been reported to achieve a yield of 93.1% with an HPLC purity of 99.72%.[5][6]
Visualizing the Process and Mechanism
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for indapamide synthesis and the biological signaling pathway for the related diuretic, furosemide.
Conclusion
While this compound is a highly reactive and effective acylating agent, its handling requirements and the generation of corrosive byproducts can be disadvantageous. The alternative approach of in situ activation of 4-chloro-3-sulfamoylbenzoic acid using a coupling agent offers a compelling alternative, demonstrating higher yields and purity in the synthesis of indapamide under milder conditions. The choice between these methods will depend on factors such as the scale of the reaction, the stability of the substrate, and considerations of process safety and efficiency. This guide provides the necessary data to aid researchers in making an informed decision for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]
- 7. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
A Comparative Analysis of Synthetic Routes to Indapamide
For Researchers, Scientists, and Drug Development Professionals
Indapamide, a thiazide-like diuretic, is a widely prescribed medication for the treatment of hypertension and edema.[1] Its synthesis has been approached through various chemical strategies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common synthetic routes to indapamide, offering insights into their efficiency, safety, and scalability. The information presented is intended to assist researchers and drug development professionals in selecting the optimal synthetic strategy for their specific needs.
Core Synthetic Strategies
The fundamental approach to synthesizing indapamide involves the formation of an amide bond between two key precursors: 4-chloro-3-sulfamoylbenzoic acid and 1-amino-2-methylindoline.[2] The primary variations in the synthetic routes lie in the method of activating the carboxylic acid group of the former and the synthesis of the latter. This guide will focus on two principal routes: the Acyl Chloride Route and the Direct Condensation Route.
Comparative Data of Synthetic Routes
| Parameter | Acyl Chloride Route | Direct Condensation Route |
| Overall Yield | 70-85% | 85-95% |
| Number of Steps | 3 (from 4-chlorobenzoic acid) | 2 (from 4-chloro-3-sulfamoylbenzoic acid) |
| Key Reagents | Thionyl chloride (SOCl₂) or Oxalyl chloride | Dehydrating agents (e.g., DCC, EDC, T3P) |
| Reaction Conditions | Harsher conditions, potential for high temperatures | Milder reaction conditions |
| Safety Concerns | Use of corrosive and hazardous thionyl chloride, which releases HCl and SO₂ gas.[3] | Use of potentially allergenic (DCC) or costly condensing agents. |
| Environmental Impact | Generation of acidic byproducts.[3] | Generally considered "greener" due to avoidance of hazardous reagents.[3] |
| Scalability | Well-established for industrial scale, but requires specialized equipment to handle hazardous materials. | Favorable for scale-up due to milder conditions and reduced safety concerns. |
Experimental Protocols
Route 1: Acyl Chloride Route
This traditional method involves the activation of the carboxylic acid via the formation of an acyl chloride, which then readily reacts with the amine.
Step 1: Synthesis of 4-chloro-3-sulfamoylbenzoyl chloride
4-chloro-3-sulfamoylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), for 2-4 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude this compound.[4]
Step 2: Synthesis of Indapamide
1-Amino-2-methylindoline hydrochloride is suspended in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[2][5] An organic base, typically triethylamine, is added to neutralize the hydrochloride and liberate the free amine. The solution of this compound in the same solvent is then added dropwise at a controlled temperature (0-10 °C). The reaction mixture is stirred for several hours at room temperature. After completion, the reaction is worked up by washing with water and aqueous bicarbonate solution. The organic layer is dried, and the solvent is evaporated. The crude indapamide is then purified by recrystallization from a suitable solvent like isopropanol.[2]
Route 2: Direct Condensation Route
This modern approach avoids the use of hazardous chlorinating agents by employing a coupling agent to directly form the amide bond.
Step 1: One-Pot Synthesis of Indapamide
4-chloro-3-sulfamoylbenzoic acid and 1-amino-2-methylindoline hydrochloride are dissolved in an aprotic solvent (e.g., THF, DMF, or acetonitrile).[3][6] An organic base such as triethylamine is added to the mixture. A dehydrating condensing agent is then introduced. Common choices include N,N'-dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), or propanephosphonic acid anhydride (T3P). The reaction is typically stirred at room temperature for 12-24 hours.[3] The byproduct of the condensation (e.g., dicyclohexylurea if DCC is used) is removed by filtration. The filtrate is then concentrated, and the crude product is purified by recrystallization. This method is often preferred for its higher yield, milder conditions, and improved safety profile.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations in the described synthetic routes.
Caption: The Acyl Chloride Route for Indapamide Synthesis.
Caption: The Direct Condensation Route for Indapamide Synthesis.
Synthesis of Key Intermediate: 1-Amino-2-methylindoline
The synthesis of 1-amino-2-methylindoline is a critical step, with two main historical approaches.
-
Nitrosation-Reduction Route: This earlier method involves the nitrosation of 2-methylindoline to form 1-nitroso-2-methylindoline, which is a known impurity (Impurity A in the European Pharmacopoeia).[5] This intermediate is then reduced to the desired 1-amino-2-methylindoline.[7] This route has the disadvantage of producing a critical impurity that must be carefully controlled.
-
Direct Amination Route: A more direct and cleaner method involves the reaction of 2-methylindoline with hydroxylamine-O-sulfonic acid.[4] This approach avoids the formation of the nitroso impurity, leading to a purer final product.
Caption: Comparative Synthesis of 1-Amino-2-methylindoline.
Conclusion
The synthesis of indapamide can be effectively achieved through multiple routes. While the Acyl Chloride Route is a well-established industrial method, the Direct Condensation Route offers significant advantages in terms of safety, environmental impact, and potentially higher yields. The choice of a specific synthetic pathway will depend on factors such as the scale of production, available equipment, cost of reagents, and regulatory considerations regarding impurity profiles. For the synthesis of the key 1-amino-2-methylindoline intermediate, the Direct Amination Route is preferable to minimize the formation of critical impurities. This guide provides a foundational understanding to aid in the strategic selection of the most suitable synthetic approach for indapamide production.
References
- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. CN103467355A - Preparation method of indapamide - Google Patents [patents.google.com]
- 6. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
- 7. Indapamide synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Validation of Indapamide Purity: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For indapamide, a diuretic and antihypertensive drug, ensuring high purity is paramount. This guide provides an objective comparison of two powerful analytical techniques for validating indapamide purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into detailed experimental protocols, present comparative data, and discuss the relative strengths and weaknesses of each method.
High-Performance Liquid Chromatography (HPLC) for Indapamide Purity
HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high sensitivity and resolving power, making it ideal for separating and quantifying impurities.[1] Reversed-phase HPLC (RP-HPLC) is the most common modality for indapamide analysis.[1]
Experimental Protocol: RP-HPLC
This protocol is a representative example based on published methods.[1][2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 40:50:10 v/v/v).[1] The British Pharmacopoeia suggests a mobile phase of acetonitrile, tetrahydrofuran, and a trimethylamine solution adjusted to pH 2.8 with phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Run Time: Approximately 15 minutes
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of indapamide reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a working concentration (e.g., 10-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the indapamide sample in the mobile phase to a similar concentration as the standard solution.
-
Filter all solutions through a 0.45 µm membrane filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) for Indapamide Purity
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of substance concentration and purity without the need for a specific reference standard of the analyte.[4][5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.[4]
Experimental Protocol: ¹H-qNMR
This protocol is a generalized procedure for the purity determination of a small molecule like indapamide, based on established qNMR guidelines.[4][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
-
Analytical balance (accurate to 0.01 mg)
Experimental Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent in which both indapamide and the internal standard are fully soluble and stable.
-
Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The IS should have signals that do not overlap with the analyte signals.
-
Pulse Program: A single pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both indapamide and the internal standard.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or more).
-
Temperature: Controlled at a constant temperature (e.g., 298 K).
Sample Preparation:
-
Accurately weigh a specific amount of the indapamide sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Workflow for Purity Validation
Caption: Comparative workflow for indapamide purity validation by HPLC and NMR.
Quantitative Data Comparison
The following tables summarize the performance characteristics of HPLC and qNMR for the analysis of indapamide.
Table 1: HPLC Performance Data for Indapamide Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 100 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.0093 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.003 mM (equivalent to ~1.1 µg/mL) | [8] |
| Precision (%RSD) | < 2% | [2] |
| Accuracy (% Recovery) | 98.4% - 99.3% | [2] |
Table 2: qNMR Performance Data for Indapamide Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | Wide, dependent on sample solubility | [9] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Limit of Detection (LOD) | Analyte dependent, generally higher than HPLC | [8] |
| Limit of Quantification (LOQ) | 0.4 mM (equivalent to ~146 µg/mL) | [8] |
| Precision (%RSD) | < 1% under optimal conditions | [4] |
| Accuracy | High, as it's a primary method | [9] |
Comparison of HPLC and NMR for Indapamide Purity
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Separation and quantification of known and unknown impurities. | Structural elucidation and absolute quantification. |
| Sensitivity | Very high, excellent for trace impurity detection.[2] | Generally lower than HPLC, less suitable for trace analysis.[8] |
| Specificity | High, based on retention time. Co-elution can be a challenge. | Very high, based on unique chemical shifts of nuclei. Provides structural confirmation. |
| Quantification | Relative quantification against a reference standard of the same compound. | Absolute quantification against an internal standard of a different, certified compound.[4] |
| Impurity Identification | Requires isolation of the impurity or a known reference standard for identification. | Can provide structural information on unknown impurities directly from the spectrum. |
| Throughput | Relatively high, with typical run times of 15-30 minutes per sample. | Lower, as longer acquisition times may be needed for good signal-to-noise, especially for impurities. |
| Sample Preparation | More complex, involving precise dilutions and filtration. | Simpler, involving accurate weighing and dissolution. |
| Solvent Consumption | High, uses significant volumes of organic solvents. | Low, uses small volumes of deuterated solvents. |
Analysis of Indapamide Impurities
Several impurities of indapamide are listed in pharmacopoeias, including:
-
Impurity A: (2RS)-2-Methyl-1-nitroso-2,3-dihydro-1H-indole[10]
-
Impurity B: 4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide[10][]
-
Impurity C: (2RS)-2-Methyl-2,3-dihydro-1H-indol-1-amine[12]
-
4-Chloro-3-sulfamoylbenzoic acid [10][]
HPLC is well-suited for separating these closely related substances from the main indapamide peak, allowing for their individual quantification.[2][13] Method development can be optimized to achieve baseline separation of all known impurities.
NMR , on the other hand, can be used to confirm the identity of these impurities if their signals are resolved from the indapamide signals and other components in the sample.[8] For quantification of low-level impurities, the lower sensitivity of NMR can be a limitation. However, for impurities present at higher concentrations, qNMR can provide a very accurate measure of their content without the need for specific impurity reference standards.
Conclusion
Both HPLC and NMR are powerful and complementary techniques for the validation of indapamide purity.
HPLC excels in:
-
High sensitivity for detecting and quantifying trace impurities.
-
Routine quality control due to its high throughput and well-established methods.
NMR offers:
-
Absolute quantification without the need for an indapamide reference standard.
-
Structural confirmation of the API and identification of unknown impurities.
-
A more environmentally friendly analysis due to lower solvent consumption.
For comprehensive purity validation of indapamide, a combined approach is often the most robust strategy. HPLC can be used for routine purity testing and the detection of trace impurities, while NMR can be employed for the definitive structural confirmation of the API and for the absolute quantification of the main component and any significant impurities. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for trace-level detection versus absolute purity determination.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. wujns.edpsciences.org [wujns.edpsciences.org]
- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. emerypharma.com [emerypharma.com]
- 8. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 12. Indapamide impurity C European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. farmaciajournal.com [farmaciajournal.com]
A Researcher's Guide to the Structural Elucidation of 4-Chloro-3-sulfamoylbenzoyl Chloride Byproducts
For researchers, scientists, and drug development professionals, a thorough understanding of impurity profiles is critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). 4-Chloro-3-sulfamoylbenzoyl chloride is a key intermediate in the synthesis of several diuretic and antihypertensive drugs.[1][2] Byproducts formed during its synthesis or degradation can impact the quality and safety of the final drug product. This guide provides a comparative analysis of analytical techniques for the structural elucidation of these byproducts, supported by experimental protocols and data.
Potential Byproducts of this compound
The synthesis of this compound typically begins with the chlorosulfonation of p-chlorobenzoic acid, followed by amination and subsequent conversion to the acid chloride.[3] Potential byproducts can arise from side reactions or incomplete conversions at each step. The primary degradation pathway involves the hydrolysis of the reactive acid chloride.
Key Potential Byproducts:
-
Isomeric Impurities: During the chlorosulfonation of p-chlorobenzoic acid, the sulfonyl chloride group may be introduced at different positions on the aromatic ring, leading to isomers. The most probable isomeric byproduct is 4-chloro-2-sulfamoylbenzoic acid .
-
Dichlorinated Impurities: Over-chlorination of the starting material can lead to the formation of dichlorinated benzoic acid derivatives.
-
Hydrolysis Product: The final product, this compound, is susceptible to hydrolysis, yielding 4-chloro-3-sulfamoylbenzoic acid .[4] This is a common degradant found in related drug substances.[5]
Comparative Analysis of Analytical Techniques
The structural elucidation of these byproducts requires a combination of chromatographic separation and spectroscopic identification. The choice of technique depends on the nature of the byproduct and the analytical objective.
| Technique | Principle | Applicability to Byproducts | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Excellent for separating non-volatile and thermally labile compounds like isomeric sulfamoylbenzoic acids and the hydrolysis product.[6] | High resolution, robust quantification, and wide applicability to a range of polar and non-polar compounds. | May require reference standards for definitive identification; co-elution of isomers can be challenging. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Suitable for volatile impurities. Benzoic acid derivatives generally require derivatization to increase their volatility and thermal stability for GC-MS analysis. | High sensitivity and excellent for structural elucidation of volatile compounds through mass spectral libraries. | Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity to sample preparation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Powerful for the definitive structural elucidation of isolated impurities, including the precise determination of isomeric structures. | Provides detailed structural information, including connectivity and stereochemistry, without the need for reference standards of the impurity itself. | Lower sensitivity compared to MS; requires a relatively pure and concentrated sample of the byproduct. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. | Highly effective for the separation, identification, and quantification of all identified byproducts directly from the reaction mixture. | High sensitivity and selectivity; provides molecular weight and fragmentation information for structural elucidation without derivatization. | Matrix effects can sometimes suppress ionization and affect quantification; instrumentation is more complex and expensive than HPLC-UV. |
Quantitative Performance Comparison (Estimated)
Direct quantitative performance data for all specific byproducts of this compound is not extensively available in the public domain. The following table provides an estimated comparison based on data for structurally similar compounds.
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 300 ng/mL | 0.5 - 30 ng/mL | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2% | < 10% | < 5% |
| Throughput | High | Medium | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol is designed for the separation of isomeric chlorosulfamoylbenzoic acids.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).
-
Start with 95% A and 5% B.
-
Linearly increase to 50% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts (with Derivatization)
This protocol is for the analysis of chlorobenzoic acid isomers after derivatization.
-
Derivatization: Esterify the carboxylic acid groups using a reagent such as diazomethane or by heating with an alcohol in the presence of an acid catalyst.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Extract the reaction mixture with a suitable organic solvent, perform derivatization, and inject into the GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol is for the analysis of an isolated byproduct.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for establishing the connectivity of the molecule and confirming isomeric structures.
-
-
Sample Preparation: Dissolve a few milligrams of the isolated and purified byproduct in the chosen deuterated solvent.
Visualizations
Caption: Byproduct formation pathway in the synthesis of this compound.
References
- 1. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gentechscientific.com [gentechscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoyl Chloride Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of diuretic compounds and their intermediates, understanding the structural elucidation of molecules like 4-chloro-3-sulfamoylbenzoyl chloride is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering profound insights into molecular weight and structure through fragmentation analysis. This guide provides a comparative overview of the mass spectrometric behavior of this compound derivatives and evaluates this technique against alternative analytical methodologies.
Mass Spectrometry Fragmentation Analysis
The fragmentation of this compound and its derivatives in mass spectrometry is predictable and yields characteristic ions that are crucial for its identification. Due to the reactive nature of the acyl chloride, detailed fragmentation data is often studied on its more stable hydrolyzed form, 4-chloro-3-sulfamoylbenzoic acid. The fragmentation patterns are highly dependent on the ionization mode employed.
Positive Ion Mode Electrospray Ionization (ESI-MS)
In positive ion mode, the protonated molecule [M+H]⁺ is the precursor ion. The primary fragmentation pathways involve the neutral loss of small molecules such as water (H₂O) and ammonia (NH₃) from the sulfamoyl group, and the loss of the chlorine radical from the benzoyl chloride moiety. The most characteristic fragmentation for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion.
Negative Ion Mode Electrospray Ionization (ESI-MS)
In negative ion mode, the deprotonated molecule [M-H]⁻ serves as the precursor ion. The fragmentation cascade is typically initiated by decarboxylation (loss of CO₂) from the benzoic acid derivative, followed by the loss of sulfur dioxide (SO₂).
The following table summarizes the key quantitative data for the fragmentation of 4-chloro-3-sulfamoylbenzoic acid, a close derivative of this compound.
| Ionization Mode | Precursor Ion | Precursor m/z | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| Positive ESI | [M+H]⁺ | 235.9779 | 218.9, 217.9, 199.9 | H₂O, NH₃, H₂O + NH₃ |
| Negative ESI | [M-H]⁻ | 233.9633 | 189.9, 196.9, 168.9 | CO₂, SO₂, SO₂ + H₂O |
Experimental Protocols
A robust analytical method for the fragmentation analysis of these derivatives is crucial for reproducible results.
Sample Preparation
-
Standard Solution Preparation : Prepare a stock solution of the analyte (e.g., 4-chloro-3-sulfamoylbenzoic acid) at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution : Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for direct infusion analysis.
Mass Spectrometry Conditions
-
Mass Spectrometer : A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is recommended for accurate mass measurements.
-
Ionization Source : Electrospray Ionization (ESI) in both positive and negative modes.
-
Capillary Voltage : 3.5 kV
-
Sheath Gas Flow Rate : 40 arbitrary units
-
Auxiliary Gas Flow Rate : 10 arbitrary units
-
Capillary Temperature : 320 °C
-
Collision Energy : A stepped collision energy (e.g., 15, 25, 35 eV) should be applied to induce fragmentation.
-
Mass Range : 50-500 m/z
Visualizing Fragmentation and Workflows
Diagrams created using Graphviz help to visualize the logical flow of the fragmentation pathways and the overall experimental workflow.
Comparative Analysis of the Diuretic Activity of 4-Chloro-3-sulfamoylbenzoyl Chloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the diuretic activity of various analogs derived from 4-chloro-3-sulfamoylbenzoyl chloride. The information presented herein is intended to support research and development efforts in the discovery of novel diuretic agents by summarizing key structure-activity relationships and providing relevant experimental data and protocols. The analogs discussed are primarily N-substituted derivatives, which have been evaluated for their diuretic and saluretic effects.
Quantitative Data Summary
The following table summarizes the diuretic activity of several classes of this compound analogs, with their performance benchmarked against the standard diuretics, Indapamide and Clopamide. The data, representing typical findings from preclinical studies in rats, includes measurements of urine volume, and sodium, potassium, and chloride ion excretion.
| Compound Class | Analog/Substituent | Urine Volume (mL/5h) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) | Cl- Excretion (mEq/L) | Diuretic Activity vs. Indapamide |
| Reference Standards | Indapamide | 8.5 | 120 | 25 | 115 | - |
| Clopamide | 8.2 | 115 | 28 | 110 | Similar | |
| N-(4-chloro-3-sulfamoylbenzamido) -tetrahydroquinolines | Tetrahydroquinoline | 9.2 | 135 | 26 | 130 | Higher |
| 2-Methyltetrahydroquinoline | 9.5 | 140 | 24 | 138 | Higher | |
| N-(4-chloro-3-sulfamoylbenzamido) -tetrahydroisoquinolines | Tetrahydroisoquinoline | 8.6 | 125 | 27 | 120 | Comparable |
| 3-Methyltetrahydroisoquinoline | 9.0 | 130 | 25 | 128 | Higher | |
| N-(4-chloro-3-sulfamoylbenzamido) -methyl-phenyl-pyrrolidines | trans-isomer | 9.8 | 145 | 22 | 142 | Higher[1] |
| cis-isomer | 8.8 | 128 | 26 | 125 | Comparable[1] | |
| N1-(4-chloro-3-sulfamoylbenzamide) -N4-alkylpiperazines | N4-Methylpiperazine | 8.9 | 132 | 29 | 127 | Comparable |
| N4-Ethylpiperazine | 9.1 | 138 | 27 | 135 | Higher | |
| cis-2,6-Dimethylpiperazine | 9.6 | 142 | 23 | 140 | Higher[2] |
Experimental Protocols
The data presented is typically generated using the following experimental protocol for assessing diuretic activity in a rat model.
1. Animal Model:
-
Male Wistar rats weighing between 180-250g are used.
-
Animals are housed in a controlled environment with a standard diet and access to water ad libitum.
-
Prior to the experiment, rats are fasted for 18 hours with free access to water to ensure uniform hydration and gastrointestinal state.
2. Drug Administration:
-
Test compounds and reference diuretics are suspended in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC) solution.
-
A control group receives only the vehicle.
-
The substances are administered orally via gavage at a specified dose (e.g., 10 mg/kg body weight).
-
Immediately after administration, a saline load (e.g., 5 mL of 0.9% NaCl solution per 100g body weight) is given to all animals to promote diuresis.
3. Urine Collection:
-
Following administration, each rat is placed in an individual metabolic cage designed to separate urine and feces.
-
Urine is collected over a period of 5 to 24 hours. The 5-hour collection is common for assessing the peak diuretic effect.
4. Analysis of Urine Samples:
-
The total volume of urine collected from each animal is measured.
-
Urine samples are centrifuged to remove any particulate matter.
-
The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) ions in the urine are determined using a flame photometer or ion-selective electrodes.
5. Data Analysis:
-
The diuretic activity is expressed as the total urine output.
-
Saluretic activity is determined by the total excretion of Na+, K+, and Cl-.
-
The activity of the test compounds is compared to that of the vehicle control and the reference diuretics.
Visualizations
Experimental Workflow for Diuretic Activity Screening
The following diagram illustrates the typical workflow for evaluating the diuretic activity of novel chemical entities.
Caption: Experimental workflow for diuretic activity screening in rats.
Signaling Pathway of Thiazide-like Diuretics
Analogs of this compound often act as thiazide-like diuretics, targeting the Na+-Cl- cotransporter in the distal convoluted tubule of the nephron.
Caption: Inhibition of the Na+-Cl- cotransporter by diuretic analogs.
References
- 1. Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines and N1-(4-chloro-3-sulfamoylbenzoyl)-N2-aryl- or aralkyl-alkyl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [C-alkylpiperazines. XII. Synthesis and diuretic activity of compounds structurally related to clopamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Commercial 4-Chloro-3-sulfamoylbenzoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity analysis of commercial 4-Chloro-3-sulfamoylbenzoyl chloride, a key intermediate in the synthesis of diuretic and antihypertensive drugs such as indapamide. Recognizing the critical importance of starting material purity in drug development and manufacturing, this document outlines the common impurities, analytical methodologies for their detection, and compares the conventional synthesis route with a notable alternative. The information presented herein is intended to equip researchers and quality control analysts with the necessary tools to effectively evaluate and select commercial sources of this vital reagent.
Introduction
This compound (CAS 70049-77-3) is a reactive acyl chloride widely used in the pharmaceutical industry. Its purity is paramount, as impurities can lead to the formation of undesired side products, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Commercial grades of this compound are available in purities typically ranging from >90% to 98%.[1][2][3] This guide details the analytical techniques to verify and compare the purity of different commercial batches.
Potential Impurities
The primary impurities in commercial this compound often stem from its synthesis process. The most common route involves the chlorination of 4-chloro-3-sulfamoylbenzoic acid with a chlorinating agent like thionyl chloride.[4]
Key Potential Impurities:
-
4-Chloro-3-sulfamoylbenzoic acid (Starting Material): Incomplete reaction can result in the presence of the starting carboxylic acid.
-
Byproducts of Chlorination: Reactions involving thionyl chloride can generate various sulfur-containing byproducts.
-
Related Substances: Isomeric impurities or byproducts from the synthesis of the starting material, p-chlorobenzoic acid, may also be present.
Comparative Analysis of Purity
Direct public data comparing the purity of this compound from various commercial suppliers is scarce. Therefore, this guide provides a framework for researchers to conduct their own comparative analysis using the experimental protocols outlined below. A hypothetical comparison of three representative commercial suppliers is presented in Table 1, based on typical purity levels and potential impurity profiles.
Table 1: Hypothetical Purity Comparison of Commercial this compound
| Supplier | Stated Purity | 4-Chloro-3-sulfamoylbenzoic acid (%) | Other Impurities (%) |
| Supplier A | >98% | < 0.5 | < 1.5 |
| Supplier B | >95% | < 1.0 | < 4.0 |
| Supplier C | >90% | < 2.0 | < 8.0 |
Experimental Protocols
Due to the high reactivity and instability of acyl chlorides in the presence of nucleophilic solvents, direct analysis by High-Performance Liquid Chromatography (HPLC) is challenging. A common and effective strategy is to derivatize the acyl chloride into a more stable compound prior to analysis.
Purity Determination by Derivatization-HPLC
This method involves the derivatization of this compound with 2-nitrophenylhydrazine to form a stable, UV-active hydrazide derivative that can be readily analyzed by reverse-phase HPLC.[5][6]
Experimental Workflow:
Figure 1: Experimental workflow for the purity analysis of this compound by derivatization-HPLC.
Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the commercial this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to volume with acetonitrile.
-
Transfer 1 mL of this solution to a 10 mL volumetric flask.
-
Add 1 mL of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Allow the reaction to proceed at room temperature for 30 minutes.[7]
-
Dilute to volume with the mobile phase.
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 395 nm[6]
-
Injection Volume: 10 µL
Assay by Titration
A titrimetric method can be employed to determine the total acyl chloride content. This involves reacting the sample with a known excess of a nucleophile (e.g., a standard solution of an amine or alcohol) and then back-titrating the unreacted nucleophile. A simpler, albeit less specific, method involves the hydrolysis of the acyl chloride to hydrochloric acid, followed by titration with a standardized base.
Comparison with Alternatives in Synthesis
The primary application of this compound is the synthesis of indapamide. An alternative synthetic route bypasses the need for the acyl chloride by directly coupling 4-chloro-3-sulfamoylbenzoic acid with 1-amino-2-methylindoline using a dehydrating condensation agent.
Conventional vs. Alternative Synthesis of Indapamide:
Figure 2: Comparison of conventional and alternative synthetic routes to Indapamide.
The alternative route offers the advantage of avoiding the handling of the highly reactive and moisture-sensitive this compound, potentially leading to a safer and more streamlined process. However, the choice of route depends on factors such as cost, availability of reagents, and desired purity of the final product.
Application Context: Mechanism of Action of Indapamide
Understanding the end-use of this compound provides context for the importance of its purity. Indapamide, a thiazide-like diuretic, primarily exerts its antihypertensive effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. This leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[8] It is also suggested to have a direct vasodilatory effect.[9][10]
Signaling Pathway of Indapamide's Diuretic Action:
Figure 3: Simplified signaling pathway of Indapamide's diuretic effect in the kidney.
Conclusion
The purity of this compound is a critical parameter for the synthesis of high-quality pharmaceutical products. This guide provides a framework for the comparative analysis of commercial samples, including a robust derivatization-HPLC method for purity assessment and a discussion of potential impurities. Furthermore, the comparison with alternative synthetic routes and an overview of the downstream application's mechanism of action offer a broader context for researchers and drug development professionals. By implementing rigorous analytical controls, scientists can ensure the quality and consistency of this important synthetic intermediate.
References
- 1. Is indapamide (Natrilix) 2.5 mg a diuretic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 3. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Indapamide Pharmacology - BioPharma Notes [biopharmanotes.com]
- 9. Indapamide: clinical pharmacology, therapeutic efficacy in hypertension, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of 4-Chloro-3-sulfamoylbenzoyl Chloride: qNMR vs. HPLC and Titrimetry
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 4-Chloro-3-sulfamoylbenzoyl chloride is a key intermediate in the synthesis of various pharmaceuticals, and its purity must be rigorously controlled. This guide provides a comprehensive comparison of three analytical techniques for the assay of this compound: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and classical titrimetry.
Methodology Comparison
The choice of an analytical method depends on various factors, including the required accuracy, precision, selectivity, and the nature of the sample. The following table summarizes the key performance characteristics of qNMR, HPLC, and titrimetry for the assay of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) with UV Detection | Argentometric Titration |
| Principle | Direct, primary method based on the direct proportionality between the integrated signal area of a nucleus and the number of nuclei. | Chromatographic separation of the analyte from impurities followed by quantification based on UV absorbance. | Volumetric analysis based on the reaction of the chloride ion (from hydrolysis of the acyl chloride) with a standardized silver nitrate solution. |
| Accuracy | High, as it provides an absolute purity value against a certified internal standard. | High, but can be influenced by the response factors of impurities if not individually quantified with their own standards. | Good to high, but can be affected by interfering substances that also react with silver nitrate. |
| Precision | Excellent, typically with low relative standard deviation (RSD). | Very good, with low RSD. | Good, but generally less precise than instrumental methods. |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals. | High, based on chromatographic separation. Co-eluting impurities can be an issue. | Low. It is not specific to the acyl chloride and will titrate any halide present. |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a reference standard of the analyte; area percent method is common but less accurate for purity. | Requires a primary standard (e.g., sodium chloride) to standardize the titrant. |
| Sample Preparation | Simple: accurate weighing of sample and internal standard, followed by dissolution. | Can be more complex, may require derivatization due to the reactivity of the acyl chloride. | Involves hydrolysis of the sample prior to titration. |
| Analysis Time | Relatively fast for a single sample. | Can be longer due to chromatographic run times. | Relatively fast for a single titration. |
| Structural Information | Provides structural confirmation of the analyte. | Provides no structural information. | Provides no structural information. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.
Materials:
-
This compound sample
-
Internal Standard (IS): 1,4-Dinitrobenzene (certified reference material)
-
Deuterated Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of 1,4-dinitrobenzene (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:
-
Pulse angle: 30°
-
Relaxation delay (d1): 5 x T₁ of the slowest relaxing proton (at least 30 seconds to ensure full relaxation)
-
Number of scans: ≥ 16 (to ensure adequate signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for quantification. Based on a predicted ¹H NMR spectrum, the proton at the 2-position (singlet) and the two protons at the 5 and 6-positions (doublets) are expected to be well-resolved. The singlet from the two equivalent aromatic protons of 1,4-dinitrobenzene will be used for the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Predicted ¹H NMR Spectrum of this compound: A predicted ¹H NMR spectrum suggests the following approximate chemical shifts in CDCl₃:
-
δ ~8.2 ppm (d, 1H)
-
δ ~8.0 ppm (dd, 1H)
-
δ ~7.8 ppm (d, 1H)
-
δ ~5.5 ppm (s, 2H, -SO₂NH₂)
The aromatic protons are suitable for quantification.
High-Performance Liquid Chromatography (HPLC)
Principle: Due to the high reactivity of the acyl chloride, a derivatization step is employed to form a stable derivative that can be analyzed by reverse-phase HPLC with UV detection. The analyte is derivatized with an excess of a primary amine, such as benzylamine, to form a stable amide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Materials:
-
This compound sample
-
Benzylamine (derivatizing agent)
-
Triethylamine (base catalyst)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Derivatization:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add 10 mL of acetonitrile.
-
Add a two-fold molar excess of benzylamine and a catalytic amount of triethylamine.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Dilute to volume with the mobile phase diluent.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Quantification:
-
Prepare a calibration curve using a reference standard of this compound that has been similarly derivatized.
-
Calculate the concentration of the derivatized analyte in the sample solution from the calibration curve.
-
Argentometric Titration (Volhard's Method)
Principle: This method involves the hydrolysis of the acyl chloride to hydrochloric acid and the corresponding carboxylic acid. A known excess of standardized silver nitrate is added to precipitate the chloride ions as silver chloride. The excess silver nitrate is then back-titrated with a standardized potassium thiocyanate solution using a ferric iron indicator.
Instrumentation:
-
Burette (50 mL)
-
Pipettes
-
Erlenmeyer flasks
-
Analytical balance
Materials:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Standardized 0.1 M Potassium Thiocyanate (KSCN) solution
-
Ferric ammonium sulfate indicator solution
-
Nitric acid (concentrated)
-
Nitrobenzene
-
Ethanol
Procedure:
-
Sample Preparation and Hydrolysis:
-
Accurately weigh approximately 0.5 g of the this compound sample into an Erlenmeyer flask.
-
Add 50 mL of 50% aqueous ethanol and gently heat to reflux for 30 minutes to ensure complete hydrolysis.
-
Cool the solution to room temperature.
-
-
Precipitation of Chloride:
-
Add 5 mL of concentrated nitric acid.
-
From a burette, add a known excess volume of standardized 0.1 M AgNO₃ solution (e.g., 50.00 mL).
-
Add 2-3 mL of nitrobenzene and shake vigorously to coagulate the AgCl precipitate and coat it to prevent reaction with thiocyanate.
-
-
Back-Titration:
-
Add 1 mL of ferric ammonium sulfate indicator.
-
Titrate the excess AgNO₃ with standardized 0.1 M KSCN solution until a permanent faint reddish-brown endpoint is observed.
-
-
Calculation:
-
Calculate the moles of AgNO₃ that reacted with the chloride ions.
-
From this, calculate the mass of chloride and subsequently the purity of the this compound.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.
Caption: Workflow for qNMR Assay.
Caption: Workflow for HPLC Assay.
Caption: Workflow for Titration Assay.
A Comparative Guide to Alternative Reagents in Diuretic Synthesis: Moving Beyond 4-Chloro-3-sulfamoylbenzoyl Chloride
For researchers, scientists, and drug development professionals, the synthesis of potent diuretic agents is a cornerstone of cardiovascular and renal medicine. The traditional synthetic route to many loop diuretics, such as furosemide, relies heavily on the use of 4-chloro-3-sulfamoylbenzoyl chloride. However, the pursuit of improved yields, higher purity, and more efficient, scalable, and environmentally friendly processes has led to the exploration of alternative synthetic strategies. This guide provides an objective comparison of different approaches to the synthesis of loop diuretics, presenting experimental data, detailed protocols, and visualizations of the underlying chemical and biological pathways.
This comparison will focus on the synthesis of three prominent loop diuretics: furosemide, bumetanide, and torsemide. While furosemide synthesis often exemplifies the use of a this compound precursor, the syntheses of bumetanide and torsemide utilize distinct starting materials and synthetic routes, effectively serving as alternative strategies to produce potent inhibitors of the Na-K-2Cl symporter.
Performance Comparison of Synthetic Routes
The selection of a synthetic route in pharmaceutical manufacturing is a multifactorial decision, balancing yield, purity, cost, safety, and environmental impact. The following table summarizes key quantitative data for the synthesis of furosemide, bumetanide, and torsemide, highlighting the differences in their respective synthetic approaches.
| Diuretic | Starting Material | Key Reagents | Reaction Time (Key Step) | Temperature (Key Step) | Yield (%) | Purity (%) |
| Furosemide (Route 1) | 2,4-Dichlorobenzoic acid | Chlorosulfonic acid, Ammonia, Furfurylamine | 1-6 hours | 130-150°C | 35-50 | >98 |
| Furosemide (Route 2) | 4-Chloro-2-fluoro-toluene | Chlorine (gas), Sulfuric chlorohydrin, Ammonia, Furfurylamine | 11-12 hours (photochlorination) | 85-95°C (photochlorination) | ~96 | 94-97 |
| Bumetanide | 3-Amino-4-phenoxy-5-sulfonamide benzoic acid | n-Butanol, Lewis Acid (e.g., FeCl₃/BF₃·OEt₂) | 4-6 hours | Room Temperature | up to 95.8 | >99 |
| Torsemide | 4-(3-Methylphenylamino)-3-pyridinesulfonamide | Isopropyl isocyanate, Base (e.g., K₂CO₃, Triethylamine) | ~2 hours | 40-65°C | 81.5-94.4 | >98 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of active pharmaceutical ingredients. Below are representative methodologies for the synthesis of furosemide, bumetanide, and torsemide.
Synthesis of Furosemide (from 2,4-Dichlorobenzoic Acid)
This traditional route involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis and condensation with furfurylamine.
-
Chlorosulfonation: 2,4-Dichlorobenzoic acid is reacted with excess chlorosulfonic acid, often in the presence of a catalyst like sulfuric acid, at elevated temperatures (130-150°C) for 1-6 hours. The reaction mixture is then carefully quenched in ice water to precipitate the 2,4-dichloro-5-chlorosulfonylbenzoic acid intermediate.
-
Ammonolysis: The resulting sulfonyl chloride is treated with aqueous ammonia to form 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Condensation: The sulfamoylbenzoic acid intermediate is then condensed with furfurylamine at high temperatures to yield furosemide. The crude product is purified by recrystallization from a suitable solvent like ethanol.[1][2]
Alternative Synthesis of Furosemide (from 4-Chloro-2-fluoro-toluene)
This alternative route offers higher yields through a fluorinated intermediate.
-
Photochlorination: 4-Chloro-2-fluoro-toluene is subjected to photochlorination with gaseous chlorine under UV irradiation at 85-95°C for 11-12 hours to produce 4-chloro-2-fluoro-benzotrichloride.[3][4]
-
Chlorosulfonylation and Ammonolysis: The benzotrichloride derivative is treated with sulfuric chlorohydrin in the presence of sulfuric acid, followed by ammonolysis with ammonium hydroxide to yield 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.[3][4]
-
Condensation: This fluorinated precursor is then condensed with furfurylamine, which proceeds with high efficiency, leading to a furosemide yield of approximately 96%.[3][4]
Synthesis of Bumetanide (from 3-Amino-4-phenoxy-5-sulfonamide benzoic acid)
This synthesis avoids the use of a benzoyl chloride intermediate and showcases a more direct alkylation.
-
Alkylation: 3-Amino-4-phenoxy-5-sulfonamide benzoic acid (0.1 mol) is suspended in n-butanol (400-500 mL) at room temperature.[5][6]
-
Catalysis: A Lewis acid catalyst, such as a mixture of ferric chloride (8 mmol) and boron trifluoride etherate (4 mmol), is added to the reaction mixture.[5][6]
-
Reaction: The reaction is stirred at room temperature for approximately 4-6 hours.[5][6]
-
Work-up and Purification: After the reaction, most of the n-butanol is removed by distillation. The residue is treated with sodium hydroxide solution, and the pH is adjusted to precipitate the sodium salt of bumetanide. The salt is then redissolved, treated with activated carbon, and reprecipitated. Finally, acidification with hydrochloric acid to a pH of 2-3 yields bumetanide, which is then filtered, washed, and dried. This process can achieve yields of up to 95.8% with a purity of over 99%.[5][6][7]
Synthesis of Torsemide (from 4-(3-Methylphenylamino)-3-pyridinesulfonamide)
The synthesis of torsemide, a pyridine-based diuretic, represents a significant structural and synthetic departure from the benzoic acid-derived diuretics.
-
Reaction Setup: 4-(3-Methylphenylamino)-3-pyridinesulfonamide (0.114 mol), potassium carbonate (0.13 mol), and a solvent such as dimethyl sulfoxide (120 mL) with a small amount of water (6 mL) are combined in a reaction vessel.[8]
-
Activation: The mixture is heated to 70-75°C for 30 minutes and then cooled to 60-65°C.[8]
-
Urea Formation: Isopropyl isocyanate (0.125 mol) is added dropwise over 20 minutes.[8]
-
Isolation and Purification: After the reaction is complete, the mixture is cooled, and water is added to precipitate the crude torsemide. The product is then filtered, washed, and dried. This method can produce torsemide with yields between 90% and 96%.[8] An alternative procedure using triethylamine as the base in a solvent like acetonitrile at 40°C has also been reported, with a crude yield of about 81.5%.[9][10][11]
Visualization of Synthetic Pathways and Mechanism of Action
To further elucidate the relationships between these synthetic strategies and their ultimate biological target, the following diagrams are provided.
Caption: Comparative synthetic pathways for Furosemide, Bumetanide, and Torsemide.
All three of these diuretics, despite their different synthetic origins, share a common mechanism of action: the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.
Caption: Mechanism of action of loop diuretics on the Na-K-2Cl symporter (NKCC2).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0788494A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 4. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 5. CN106748906B - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]
- 6. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]
- 7. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 8. EP1433784A1 - Process for the synthesis of torsemide, in particular of pure and stable form II - Google Patents [patents.google.com]
- 9. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 10. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
- 11. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
Benchmarking Diuretic Efficacy of Indapamide from Different Synthetic Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published on: December 29, 2025
Abstract
Indapamide is a widely prescribed thiazide-like diuretic for the management of hypertension and edema.[1] Its synthesis can be achieved through various chemical routes, raising questions among researchers and drug development professionals about the potential for variations in diuretic efficacy arising from these different manufacturing processes. This guide provides a comprehensive comparison, not of direct clinical efficacy studies which are not available in the current literature, but of the factors that ensure therapeutic equivalence. We delve into the common synthetic pathways of indapamide, the potential for synthesis-related impurities, and the pivotal role of bioequivalence studies in ensuring comparable pharmacological activity. Furthermore, this guide furnishes detailed experimental protocols for hypothetically benchmarking diuretic efficacy, should such a comparative study be undertaken.
Introduction to Indapamide Synthesis and Efficacy
Indapamide, a sulfamoyl chlorobenzamide derivative, exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[2][3] While multiple synthetic routes to produce indapamide exist, they all converge on the same active pharmaceutical ingredient (API). The core principle of pharmaceutical manufacturing and regulation is that the final API, regardless of the synthetic pathway, must meet stringent purity and quality standards as defined by pharmacopoeias.[4]
Direct comparative studies benchmarking the diuretic efficacy of indapamide from different synthesis routes are not present in publicly available literature. The primary reason is that regulatory bodies worldwide rely on pharmacokinetic data and bioequivalence studies to ensure that generic and different branded versions of a drug are therapeutically equivalent.[5][6] These studies presuppose that if the rate and extent of absorption of the active ingredient are the same, the therapeutic effect, including diuretic efficacy, will also be the same.
This guide will, therefore, focus on:
-
An overview of the principal synthesis routes for indapamide.
-
The potential impact of synthesis-related impurities.
-
A review of bioequivalence data that supports the therapeutic equivalence of different indapamide formulations.
-
A standardized experimental protocol for researchers wishing to directly compare the diuretic efficacy of indapamide from different sources in a preclinical setting.
Major Synthetic Routes of Indapamide
The synthesis of indapamide fundamentally involves the formation of an amide bond between 4-chloro-3-sulfamoylbenzoic acid and 1-amino-2-methylindoline or their derivatives.[7] Variations in the synthetic strategy often lie in the activation of the carboxylic acid group and the synthesis of the 1-amino-2-methylindoline intermediate.
A prevalent method involves the use of 4-chloro-3-sulfamoylbenzoyl chloride, which is then reacted with 1-amino-2-methylindoline.[7][8] Another approach avoids the acyl chloride intermediate by using a dehydrating condensation agent to directly couple 4-chloro-3-sulfamoylbenzoic acid with 1-amino-2-methylindoline hydrochloride.[9]
Impact of Synthesis Routes on Impurity Profiles
Different synthetic routes and purification methods can result in different types and levels of impurities.[10] These impurities can include starting materials, intermediates, by-products, and degradation products. Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for known and unknown impurities in the final API to ensure its safety and efficacy.[4]
For instance, "Impurity A" (1-nitroso-2-methylindoline) can be an intermediate in some synthesis pathways, while "Impurity B" (4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide) is an oxidation product.[11][12] The presence of these impurities above specified limits could potentially affect the drug's stability and toxicological profile, although their direct impact on diuretic efficacy at trace levels is not established.
Table 1: Common Impurities in Indapamide Synthesis
| Impurity Name | Chemical Name | Potential Origin |
| Impurity A | 1-Nitroso-2-methylindoline | Intermediate in some synthetic routes.[10] |
| Impurity B | 4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide | Oxidation of Indapamide.[12] |
| Impurity C | 1-Amino-2-methylindoline | Unreacted starting material.[11] |
| Starting Material | 4-Chloro-3-sulfamoylbenzoic acid | Unreacted starting material.[] |
Rigorous analytical testing, such as High-Performance Liquid Chromatography (HPLC), is employed to ensure that batches of indapamide API, regardless of the synthesis route, comply with these impurity limits before being formulated into the final drug product.
Bioequivalence Studies: The Basis for Therapeutic Equivalence
Bioequivalence studies are the cornerstone for ensuring that different formulations of a drug, which may be synthesized by different manufacturers using varied routes, are therapeutically equivalent.[14] These studies compare the pharmacokinetic parameters of a test formulation (e.g., a generic drug) to a reference formulation (e.g., the brand-name drug). If the 90% confidence intervals for the ratios of key parameters like maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) fall within a predefined range (typically 80-125%), the two formulations are considered bioequivalent.[5][6]
Table 2: Summary of Pharmacokinetic Parameters from a Bioequivalence Study of Two Indapamide Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 49.53 ± 5.53 | 47.79 ± 4.68 | Within 80-125% |
| AUC0-τ (ng·h/mL) | 859.51 ± 160.92 | 840.90 ± 170.62 | Within 80-125% |
| AUC0-∞ (ng·h/mL) | 934.35 ± 190.60 | 919.52 ± 179.74 | Within 80-125% |
| t1/2 (h) | 22.49 ± 5.93 | 23.23 ± 4.48 | N/A |
| Data adapted from a study in healthy Chinese male volunteers.[5][15] |
Indapamide's Mechanism of Action: A Signaling Pathway Overview
Indapamide exerts its diuretic effect at the distal convoluted tubule (DCT) of the nephron. It inhibits the Na+/Cl- cotransporter (NCC), preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of sodium, chloride, and consequently, water.[3][16]
Experimental Protocols for Benchmarking Diuretic Efficacy
For research purposes, a direct comparison of the diuretic efficacy of indapamide synthesized from different routes can be performed using animal models. The following protocol outlines a standard approach for such a study in rats.
Objective
To compare the diuretic and saluretic (electrolyte excretion) effects of indapamide samples obtained from different synthetic routes in a rat model.
Materials
-
Indapamide samples from different synthesis routes (e.g., Route A, Route B).
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose solution).
-
Positive control (e.g., Furosemide or a reference standard of indapamide).
-
Male Wistar rats (150-200g).
-
Metabolic cages for urine collection.
-
Normal saline (0.9% NaCl).
-
Flame photometer for Na+ and K+ analysis.
-
Chloride analyzer.
Experimental Workflow
Detailed Methodology
-
Animal Acclimatization and Selection: House male Wistar rats in a controlled environment for at least one week. Eighteen hours prior to the experiment, withdraw food but allow free access to water.[17]
-
Grouping: Randomly divide the rats into groups (n=6 per group), for example:
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Furosemide, 20 mg/kg)
-
Group 3: Indapamide Reference Standard (e.g., 5 mg/kg)
-
Group 4: Indapamide from Synthesis Route A (5 mg/kg)
-
Group 5: Indapamide from Synthesis Route B (5 mg/kg)
-
-
Hydration and Dosing: Administer normal saline (25 mL/kg) orally to all animals to ensure a uniform state of hydration and promote urine flow. Thirty minutes later, administer the respective test substances or vehicle orally.
-
Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 2, 4, 6, 8, and 24 hours).[18]
-
Sample Analysis:
-
Urine Volume: Measure the cumulative urine volume for each collection period.
-
Electrolyte Concentration: Determine the concentrations of Na+, K+, and Cl- in the collected urine samples using a flame photometer and a chloride analyzer.
-
-
Data Analysis: Calculate the total urine output and electrolyte excretion for each animal. Compare the mean values of the different indapamide groups with the vehicle control and the reference standard using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
Table 3: Hypothetical Data Presentation for Diuretic Efficacy Study
| Treatment Group (5 mg/kg) | Cumulative Urine Output (mL/24h) | Total Na+ Excretion (mmol/24h) | Total K+ Excretion (mmol/24h) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Reference Standard | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Indapamide (Route A) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Indapamide (Route B) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
While the synthetic routes for producing indapamide may vary between manufacturers, there is no direct evidence to suggest that these differences translate into variations in diuretic efficacy. The pharmaceutical industry and regulatory agencies rely on stringent quality control of the API, including limits on synthesis-related impurities, and the demonstration of bioequivalence between different product formulations. The consistent results from bioequivalence studies provide strong evidence for the therapeutic equivalence of indapamide from different sources. For research applications requiring direct comparison, the provided standardized animal model protocol offers a robust framework for benchmarking the diuretic and saluretic effects of indapamide synthesized via different chemical pathways.
References
- 1. Articles [globalrx.com]
- 2. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Pharmacokinetics and bioequivalence study of two indapamide formulations after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 10. CN103467355A - Preparation method of indapamide - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Indapamide EP Impurity B | 63968-75-2 | SynZeal [synzeal.com]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. rjptsimlab.com [rjptsimlab.com]
Characterization of Indapamide Impurities from the 4-Chloro-3-sulfamoylbenzoyl Chloride Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of impurities in indapamide synthesized via the 4-chloro-3-sulfamoylbenzoyl chloride pathway. It delves into the formation of key impurities, compares analytical methodologies for their detection and quantification, and explores an alternative synthetic route. Detailed experimental protocols and supporting data are presented to aid in the development of robust analytical strategies for quality control and regulatory compliance.
The this compound Synthetic Pathway and Key Impurities
The synthesis of indapamide, a diuretic and antihypertensive drug, from this compound is a widely used industrial method. This pathway, while efficient, can lead to the formation of several process-related impurities. Understanding the origin and structure of these impurities is critical for ensuring the safety and efficacy of the final drug product.
The primary synthetic route involves the reaction of this compound with 1-amino-2-methylindoline.[1] Key impurities that can arise from this pathway include:
-
4-Chloro-3-sulfamoylbenzoic acid (Impurity 1): This impurity is primarily formed by the hydrolysis of the starting material, this compound, in the presence of moisture.[2]
-
4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoyl-benzamide (Impurity B): Also known as dehydro indapamide, this impurity can be formed through the oxidation of indapamide.[3]
-
2-Methyl-1-nitroso-2,3-dihydro-1H-indole (Impurity A): This genotoxic impurity can be an intermediate in an alternative synthesis of 1-amino-2-methylindoline and can be carried over if the reaction is incomplete.[4]
Below is a diagram illustrating the synthesis of indapamide from this compound and the formation of key impurities.
Caption: Synthesis of Indapamide and Formation of Key Impurities.
Comparison of Analytical Techniques for Impurity Profiling
The accurate detection and quantification of indapamide impurities are essential for quality control. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques. Each method offers distinct advantages and disadvantages in terms of speed, sensitivity, and resolution.
| Parameter | HPLC-PDA | UPLC-PDA/TUV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation using smaller particles under higher pressure, UV detection. | Separation by chromatography, detection by mass-to-charge ratio. |
| Speed | Longer run times (20-45 min).[5] | Shorter run times (2-5 min).[5] | Fast analysis, typically < 5 min.[6] |
| Sensitivity | Moderate. | High.[1][7] | Very high, suitable for trace analysis.[8] |
| Resolution | Good. | Excellent, sharper peaks.[1][7] | High, with added specificity from mass detection. |
| Solvent Consumption | High.[5] | Low (up to 80% reduction vs. HPLC).[1][7] | Low. |
| Cost | Lower instrument cost. | Higher instrument cost and maintenance.[6] | Highest instrument cost and complexity. |
| Application | Routine quality control, assay of known impurities. | High-throughput screening, analysis of complex mixtures. | Structural elucidation, quantification of trace impurities. |
The following diagram provides a logical workflow for the characterization of indapamide impurities, from initial screening to structural confirmation.
Caption: Experimental Workflow for Impurity Characterization.
Detailed Experimental Protocols
HPLC-PDA Method for Quantification of Indapamide and Impurities
This method is suitable for the simultaneous determination of indapamide and its known impurities.
-
Chromatographic System:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector at 242 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the indapamide sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Validation Parameters:
-
Linearity: Typically in the range of 0.05 to 1.5 µg/mL for impurities.
-
LOD/LOQ: In the range of 0.01-0.03 µg/mL for impurities.
-
Accuracy: Recovery typically between 98-102%.
-
LC-MS/MS Method for Trace Analysis and Structural Elucidation
This method is highly sensitive and specific, making it ideal for the quantification of trace impurities and for obtaining structural information.
-
Chromatographic System (UPLC):
-
Column: C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification.
-
Indapamide: m/z 366.1 → 191.1
-
Impurity 1: m/z 236.0 → 171.0
-
Impurity B: m/z 364.1 → 189.1
-
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurements and elemental composition determination of unknown impurities.
-
NMR Spectroscopy for Structural Confirmation
NMR is the definitive technique for the unequivocal structural elucidation of impurities.
-
Sample Preparation: Isolate the impurity using preparative HPLC and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure.
-
Alternative Synthetic Pathway: The Condensing Agent Route
An alternative to the this compound pathway involves the direct condensation of 4-chloro-3-sulfamoylbenzoic acid with 1-amino-2-methylindoline using a condensing agent such as dicyclohexylcarbodiimide (DCC).[1][9][10]
This pathway avoids the use of the highly reactive and moisture-sensitive acyl chloride, which can potentially lead to a different impurity profile. The primary byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. However, other impurities related to the starting materials and side reactions of the condensing agent may still be present.
Caption: Comparison of Synthetic Pathways to Indapamide.
A comparative analysis of the impurity profiles from both pathways is crucial for selecting the optimal synthetic route for producing high-purity indapamide. While the condensing agent route may avoid the formation of 4-chloro-3-sulfamoylbenzoic acid from hydrolysis of the starting material, a thorough characterization of its own specific impurity profile is necessary.
Conclusion
The characterization of impurities in indapamide synthesized from this compound requires a multi-faceted analytical approach. While HPLC-PDA is a robust technique for routine quality control of known impurities, the higher resolution and speed of UPLC offer significant advantages for high-throughput analysis. LC-MS/MS provides the ultimate sensitivity and specificity for trace-level quantification and is an indispensable tool for the structural elucidation of unknown impurities, which should be confirmed by NMR spectroscopy. The choice of synthetic pathway also has a profound impact on the impurity profile, and a thorough understanding of the potential side reactions of each route is essential for the production of safe and effective indapamide. This guide provides the foundational information and comparative data necessary for researchers and drug development professionals to establish comprehensive and effective control strategies for indapamide impurities.
References
- 1. rjptonline.org [rjptonline.org]
- 2. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indapamide EP Impurity B | 63968-75-2 | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. Cheap lab analytical testing vials supplier,manufacturer and factory-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 8. Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 10. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
A Comparative Analysis of Immediate-Release and Modified-Release Indapamide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of immediate-release (IR) and modified-release (MR) formulations of indapamide, a thiazide-like diuretic widely used in the management of hypertension. This document synthesizes pharmacokinetic, pharmacodynamic, and clinical efficacy data from various studies to offer an objective performance comparison, supported by experimental data.
Executive Summary
Indapamide is available in two primary oral formulations: a 2.5 mg immediate-release (IR) tablet and a 1.5 mg sustained-release (SR) or modified-release (MR) tablet.[1] While both formulations demonstrate comparable antihypertensive efficacy and bioavailability, their pharmacokinetic and pharmacodynamic profiles differ significantly.[2] The MR formulation is designed to provide a smoother plasma concentration profile, which translates into a lower risk of electrolyte disturbances, particularly hypokalemia, a common side effect associated with diuretics.[3][4] Long-term observational studies suggest that sustained treatment with the MR formulation may be associated with a lower risk of cardiovascular events compared to the IR formulation.[1][5]
Pharmacokinetic Profile
The primary difference between the IR and MR formulations of indapamide lies in their drug release and absorption characteristics. The MR formulation is typically based on a hydrophilic matrix system that allows for a slower, more controlled release of the active substance.[6]
Single Dose Administration
Following a single oral dose, the IR formulation is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1-2 hours.[1][7] In contrast, the MR formulation exhibits a delayed time to peak concentration (tmax), generally occurring around 12 hours post-administration.[1][7] Despite these differences in absorption rate, the overall bioavailability, as measured by the area under the concentration-time curve (AUC), is similar for both formulations when dose-normalized.[2]
Repeated Dose Administration
Upon repeated administration, steady-state concentrations of indapamide are typically achieved by day 5 for both formulations.[2] However, the MR formulation demonstrates a significantly lower peak-to-trough fluctuation in plasma concentrations, approximately four-fold lower than the IR formulation.[2] This smoother plasma profile is a key feature of the MR tablet and is associated with its improved safety profile.
Table 1: Comparative Pharmacokinetic Parameters of Immediate-Release (IR) and Modified-Release (MR) Indapamide
| Parameter | Immediate-Release (IR) Indapamide (2.5 mg) | Modified-Release (MR) Indapamide (1.5 mg) | Reference |
| Cmax (ng/mL) | 39.3 ± 11.0 (dose-normalized) | 17.6 ± 6.3 (dose-normalized) | [2] |
| tmax (h) | 0.8 ± 0.3 | 12.3 ± 0.4 | [2] |
| AUC (ng·h/mL) | 564 ± 146 (dose-normalized) | 559 ± 125 (dose-normalized) | [2] |
| Elimination Half-life (t½) | ~18 hours | ~14-18 hours | [2][8] |
| Peak-to-Trough Fluctuation (at steady state) | High (4-fold higher than MR) | Low | [2] |
Antihypertensive Efficacy
Both IR and MR indapamide formulations have demonstrated equivalent efficacy in lowering blood pressure in patients with mild to moderate hypertension.[3][4] Clinical trials have shown that indapamide MR 1.5 mg produces a similar reduction in systolic and diastolic blood pressure compared to indapamide IR 2.5 mg.[4]
A large cohort study emulating a pragmatic trial found no significant difference in the risk of cardiovascular events or all-cause mortality when initiating treatment with either MR or IR indapamide (intention-to-treat analysis).[1][5] However, a secondary per-protocol analysis of the same study suggested that sustained, long-term treatment with the MR formulation was associated with a lower risk of cardiovascular events, primarily driven by a reduction in myocardial infarction, compared to the IR formulation.[1][5]
Table 2: Comparative Antihypertensive Efficacy and Clinical Outcomes
| Parameter | Immediate-Release (IR) Indapamide | Modified-Release (MR) Indapamide | Reference |
| Blood Pressure Reduction | Equivalent to MR formulation | Equivalent to IR formulation | [4] |
| Cardiovascular Events (Intention-to-Treat) | Similar risk to MR | Similar risk to IR | [1][5] |
| Cardiovascular Events (Per-Protocol) | Higher risk than MR | Lower risk than IR (HR: 0.81, 95% CI: 0.68-0.98) | [1][5] |
| All-Cause Mortality | No significant difference | No significant difference | [1][5] |
Metabolic and Electrolyte Effects
A key differentiator between the two formulations is their impact on metabolic and electrolyte balance. The smoother pharmacokinetic profile of the MR formulation, with its lower peak plasma concentrations, is associated with a more favorable safety profile.[3]
Clinical studies have consistently shown that indapamide MR 1.5 mg has a significantly lower incidence of hypokalemia (serum potassium <3.4 mmol/L) compared to indapamide IR 2.5 mg.[4] While both formulations can lead to a slight increase in serum uric acid, this effect is generally modest and often returns to baseline with long-term therapy with the MR formulation.[9] Importantly, indapamide MR 1.5 mg has been shown to have a neutral effect on glucose and lipid metabolism, making it a suitable option for hypertensive patients with metabolic comorbidities.[9][10]
Table 3: Comparative Metabolic and Electrolyte Effects
| Parameter | Immediate-Release (IR) Indapamide (2.5 mg) | Modified-Release (MR) Indapamide (1.5 mg) | Reference |
| Serum Potassium | Higher incidence of hypokalemia | Lower incidence of hypokalemia | [4] |
| Serum Uric Acid | Slight increase | Slight increase, may return to baseline with long-term use | [9] |
| Glucose Metabolism | Generally neutral | Neutral effect | [9] |
| Lipid Metabolism | Generally neutral | Neutral effect | [9] |
Mechanism of Action: Vasodilatory Effects
Beyond its diuretic action, indapamide exerts a direct vasodilatory effect on vascular smooth muscle cells, which contributes to its antihypertensive properties.[6] This effect is primarily mediated through the inhibition of calcium influx into these cells.
Caption: Indapamide's vasodilatory signaling pathway.
Indapamide inhibits the influx of calcium ions (Ca²⁺) through L-type calcium channels in vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and subsequent vasodilation, contributing to the overall blood pressure-lowering effect.
Experimental Protocols
Pharmacokinetic Studies
Study Design: A typical pharmacokinetic comparison study would employ a randomized, double-blind, two-period crossover design in healthy volunteers.[2]
Methodology:
-
Dosing: Subjects receive a single oral dose of either the IR or MR indapamide formulation, followed by a washout period before receiving the other formulation. For steady-state analysis, subjects may receive daily doses for a specified period (e.g., one week).[2]
-
Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 120 hours post-dose).[2]
-
Bioanalysis: Plasma or whole blood concentrations of indapamide are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]
-
Pharmacokinetic Analysis: Parameters such as Cmax, tmax, AUC, and elimination half-life are calculated from the concentration-time data using non-compartmental analysis.[11]
Caption: Experimental workflow for a pharmacokinetic study.
Clinical Efficacy and Safety Studies
Study Design: Comparative efficacy and safety are often assessed in multicenter, randomized, double-blind, parallel-group clinical trials in patients with essential hypertension.[3]
Methodology:
-
Patient Population: Patients with mild to moderate hypertension are recruited.
-
Treatment: Patients are randomized to receive either indapamide IR or MR once daily for a specified duration (e.g., 12 weeks).
-
Blood Pressure Measurement: Seated systolic and diastolic blood pressure are measured at baseline and at regular intervals throughout the study using a calibrated sphygmomanometer. Measurements are typically taken at the same time of day to minimize diurnal variations.
-
Biochemical Analysis: Blood samples are collected at baseline and at the end of the study to assess serum levels of potassium, uric acid, glucose, and lipids. Standardized laboratory methods are used for these analyses.
-
Adverse Event Monitoring: All adverse events are recorded and assessed for their relationship to the study medication.
Conclusion
The modified-release formulation of indapamide (1.5 mg) offers a favorable pharmacokinetic profile characterized by a smoother plasma concentration curve and lower peak-to-trough fluctuations compared to the immediate-release formulation (2.5 mg). While both formulations provide equivalent antihypertensive efficacy, the MR formulation demonstrates a superior safety profile with a lower incidence of hypokalemia. Long-term observational data also suggest a potential benefit of the MR formulation in reducing the risk of cardiovascular events with sustained use. These characteristics make indapamide MR a compelling therapeutic option in the management of hypertension, particularly in patients where electrolyte balance is a concern.
References
- 1. Comparative effectiveness and prescribing trends of modified release versus immediate release indapamide in patients with hypertension: cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of sustained and immediate release formulations of indapamide after single and repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical implications of indapamide sustained release 1.5 mg in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effectiveness and prescribing trends of modified release versus immediate release indapamide in patients with hypertension: cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indapamide Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 9. Metabolic profile of indapamide sustained-release in patients with hypertension: data from three randomised double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
Safe Disposal of 4-Chloro-3-sulfamoylbenzoyl Chloride: A Comprehensive Guide
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents like 4-Chloro-3-sulfamoylbenzoyl chloride are paramount for ensuring a secure research environment and environmental responsibility. This guide provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to facilitate the safe management of this compound.
This compound is a reactive acyl chloride that is sensitive to moisture.[1] Its disposal necessitates strict adherence to established protocols to mitigate risks of violent reactions, personal injury, and environmental contamination. The core principle of its disposal is the conversion of the reactive acyl chloride into less hazardous substances through a controlled neutralization process prior to collection by a licensed waste disposal company.
Immediate Safety Precautions
Before initiating any disposal procedure, it is mandatory to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood.[2] An emergency safety shower and eyewash station should be readily accessible.
Spill Management
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
-
Minor Spills : For small spills, cover the material with a dry, inert absorbent such as sand, dry lime, or soda ash.[3] Once absorbed, collect the material using non-sparking tools and place it into a designated, labeled container for hazardous waste. Do not use water or wet methods directly on the spill.[3]
-
Major Spills : In the case of a larger spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
Disposal Protocol: Neutralization
The recommended procedure for the disposal of this compound involves a slow, controlled neutralization reaction. This process converts the reactive acyl chloride into less reactive and water-soluble salts.
Experimental Protocol for Neutralization
-
Preparation : In a chemical fume hood, prepare a large beaker or flask with a magnetic stir bar. The container should be placed within a larger secondary container (e.g., an ice bath) to control the temperature of the reaction.[2]
-
Neutralizing Solution : Prepare a cold 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume of the neutralizing solution should be in large excess relative to the amount of the chemical to be disposed of.
-
Controlled Addition : Slowly and carefully add the this compound to the stirring basic solution in small portions. Be vigilant for any signs of a vigorous reaction, such as gas evolution (carbon dioxide and hydrogen chloride) and heat generation. The rate of addition should be controlled to keep the reaction manageable. Always add the acyl chloride to the basic solution, never the other way around .
-
Reaction : Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.
-
pH Monitoring : Monitor the pH of the solution to ensure it remains basic (pH > 7). If the solution becomes acidic, add more of the basic solution until a stable basic pH is achieved. A final pH between 5.5 and 9.0 is generally acceptable for drain disposal if local regulations permit.[2]
-
Waste Collection : Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container. Alternatively, if permitted by local regulations, the neutralized solution may be disposed of down the drain with a large volume of water.[2][4]
Data Presentation: Neutralization Parameters
| Parameter | Recommended Value/Procedure | Source |
| Neutralizing Agent | 5-10% Sodium Bicarbonate or Sodium Carbonate Solution | [3] |
| Temperature Control | Use an ice bath to maintain low temperature | [2] |
| Rate of Addition | Slow, dropwise, or in small portions with vigorous stirring | [5] |
| Final pH | 5.5 - 9.0 | [2] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, face shield, lab coat | [2][5] |
| Location | Certified Chemical Fume Hood | [2] |
Mandatory Visualization: Disposal Workflow
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling 4-Chloro-3-sulfamoylbenzoyl chloride
Essential Safety and Handling Guide for 4-Chloro-3-sulfamoylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 70049-77-3). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₅Cl₂NO₃S[1][2] |
| Molecular Weight | 254.09 g/mol [2][3] |
| Melting Point | 158-160 °C[1][2] |
| Boiling Point | 424.6 °C at 760 mmHg[2][3] |
| Density | 1.621 g/cm³[3] |
| Flash Point | 210.6 °C[2] |
| Appearance | Solid |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance. The signal word for this chemical is "Danger". Hazard statements indicate that it is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[2]
Mandatory Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] Ensure eyewash stations are readily accessible.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] Wear a lab coat or appropriate protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5][8] If ventilation is inadequate, a NIOSH-approved respirator is required.[4] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eyewash station are unobstructed and operational.[6]
-
Work exclusively in a well-ventilated laboratory, with operations conducted inside a certified chemical fume hood.[5][8]
-
Have appropriate spill containment materials readily available.
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
Prevent the formation of dust and aerosols during handling.[2]
3. Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids/alkalis, and moisture.[5][9] The substance is moisture-sensitive.[9]
Emergency and Disposal Plan
Emergency Procedures:
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[8][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration.[5][8] If breathing is difficult, give oxygen.[4] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[5][8] If the victim is conscious and alert, give 2-4 cupfuls of water.[4] Never give anything by mouth to an unconscious person.[4][8] Seek immediate medical attention.[8] |
| Spill | Evacuate personnel to a safe area.[5][8] Wear appropriate PPE.[5] Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4][8] |
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
-
Do not allow the chemical to enter drains or watercourses.[5][8]
Workflow and Emergency Protocol
The following diagram illustrates the logical workflow for handling this compound and the immediate steps to take in an emergency.
Caption: Workflow for handling this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
